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Foundational

"2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol Introduction 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a substituted aminophenol molecule that incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

Introduction

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a substituted aminophenol molecule that incorporates a tetrahydropyran (THP) ether linkage. This compound is of significant interest to researchers in medicinal chemistry and drug discovery. Its structure combines three key functional motifs: a nucleophilic aromatic amine, an acidic phenol, and a bulky, saturated heterocyclic ether. This unique combination makes it a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The aminophenol core is a well-established pharmacophore present in numerous biologically active compounds, while the tetrahydropyran moiety is frequently introduced to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, predicted spectral data, and potential applications of this compound, designed for professionals in chemical research and drug development.

Chemical Identity and Molecular Structure

The fundamental identity of this molecule is defined by its structural formula and molecular weight.

  • Systematic Name: 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

  • Molecular Formula: C₁₁H₁₅NO₃

  • Molecular Weight: 209.24 g/mol

  • CAS Number: While the specific CAS number 186590-39-6 is associated with this structure in supplier databases, a regioisomer, 5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)phenol, is assigned CAS 2988481-56-5.[1] Researchers should verify the identity of any sourced material.

Caption: Molecular Structure of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

Physicochemical Properties (Predicted)

Experimental data for this specific molecule is not widely published. The following properties are predicted based on the known characteristics of its constituent functional groups, primarily 2-aminophenol and substituted tetrahydropyrans.

PropertyPredicted Value / DescriptionRationale & References
Appearance Off-white to tan or light brown solid.Aminophenols are known to be colorless when pure but are susceptible to air oxidation, which can lead to colored polymeric byproducts.[2][3]
Melting Point 160 - 180 °C2-Aminophenol has a melting point of 174 °C. The addition of the bulky, non-polar THP group may slightly lower or raise this value depending on crystal packing efficiency.[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Slightly soluble in hot water. Sparingly soluble in non-polar solvents like hexane.The polar amino and hydroxyl groups confer solubility in polar solvents. The THP ether adds some lipophilic character. 2-Aminophenol is soluble in ethanol and hot water.[2]
pKa pKa₁ ≈ 4.5 - 5.0 (for -NH₃⁺)pKa₂ ≈ 9.5 - 10.0 (for -OH)These values are estimated based on 2-aminophenol (pKa₁: 4.7, pKa₂: 9.7). The ether substituent is not expected to significantly alter the acidity/basicity.[2]
Stability Stable under standard laboratory conditions. Sensitive to air and light, particularly in solution. Should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).Like other aminophenols, it is prone to oxidation, which is often catalyzed by light or trace metals.[2][4]

Synthesis and Reactivity

Core Reactivity Principles

The chemical behavior of this molecule is dictated by the interplay of its three primary functional groups:

  • Aromatic Amine (-NH₂): This group is a potent nucleophile and a base. It readily undergoes acylation, alkylation, and diazotization reactions. It is also a strong activating group, directing electrophiles to the ortho and para positions of the aromatic ring.[3][5]

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide. This is the key to forming the ether linkage. It is also an activating, ortho-, para-directing group.[2][5]

  • Tetrahydropyran Ether: The C-O-C ether linkage is generally stable to a wide range of reaction conditions, except for strong acids which can cause cleavage. This stability makes the THP group a suitable moiety for inclusion in drug candidates.

Proposed Synthetic Pathway

A robust and logical synthesis can be achieved via a multi-step process involving protection, etherification, and reduction. The Williamson ether synthesis is the key step for forming the C-O bond between the phenol and the THP ring.[6][7][8]

G Start 4-Amino-2-nitrophenol Step1_reagent 1. Boc₂O 2. NaH Start->Step1_reagent Protected Boc-Protected Aminonitrophenol Step1_reagent->Protected Step2_reagent Tetrahydropyran-4-yl tosylate Protected->Step2_reagent Ether Ether-Linked Intermediate Step2_reagent->Ether Step3_reagent H₂, Pd/C (Reduction) Ether->Step3_reagent Reduced Reduced Intermediate Step3_reagent->Reduced Step4_reagent TFA or HCl (Deprotection) Reduced->Step4_reagent Final Target Molecule Step4_reagent->Final

Caption: Proposed workflow for the synthesis of the target molecule.

Experimental Protocol (Exemplary)
  • Protection: Dissolve 4-amino-2-nitrophenol in a suitable solvent like tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O) to protect the amino group. After reaction completion, isolate the Boc-protected intermediate.

  • Etherification (Williamson Synthesis): Suspend the protected intermediate in a dry, aprotic solvent (e.g., DMF or THF). Add a strong, non-nucleophilic base like sodium hydride (NaH) at 0 °C to deprotonate the phenolic hydroxyl, forming the sodium phenoxide in situ.[7] Add a solution of a good electrophile, such as tetrahydropyran-4-yl tosylate, and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This Sₙ2 reaction forms the desired ether linkage.[8][9]

  • Reduction: Dissolve the ether-linked intermediate in a solvent like ethanol or ethyl acetate. Add a catalyst, such as 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) to reduce the nitro group (-NO₂) to the primary amine (-NH₂).

  • Deprotection: Dissolve the resulting compound in a solvent like dichloromethane (DCM). Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group, yielding the final product, 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

  • Purification: The final compound should be purified using an appropriate technique, such as column chromatography on silica gel or recrystallization, to remove any unreacted starting materials or byproducts.

Predicted Spectroscopic Data

The following spectral characteristics are predicted based on the molecule's structure and data from analogous compounds.

TechniquePredicted Signals and Interpretation
¹H NMR ~8.0-9.0 ppm (broad singlet, 1H): Phenolic -OH proton. ~6.5-6.8 ppm (multiplets, 3H): Aromatic protons, likely exhibiting a complex ABC spin system. ~4.4-4.6 ppm (multiplet, 1H): The CH -O proton on the THP ring. ~3.8-4.0 ppm (multiplet, 2H): The two axial protons on the THP ring adjacent to the ring oxygen (-O-CH ₂-). ~3.4-3.6 ppm (multiplet, 2H): The two equatorial protons on the THP ring adjacent to the ring oxygen (-O-CH ₂-). ~3.5-4.5 ppm (broad singlet, 2H): Amino -NH ₂ protons. ~1.9-2.1 ppm (multiplet, 2H): The two axial protons on the THP ring beta to the ring oxygen. ~1.6-1.8 ppm (multiplet, 2H): The two equatorial protons on the THP ring beta to the ring oxygen.[10]
¹³C NMR ~145-155 ppm: Two aromatic carbons directly bonded to oxygen (C-O). ~135-145 ppm: Aromatic carbon bonded to the amino group (C-N). ~100-120 ppm: Three aromatic C-H carbons. ~70-75 ppm: The C H-O carbon of the THP ring. ~65-70 ppm: The two C H₂-O carbons of the THP ring. ~30-35 ppm: The two C H₂ carbons beta to the ring oxygen.[11][12]
IR (Infrared) 3300-3500 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations. 2850-3000 cm⁻¹: Aliphatic C-H stretching from the THP ring. ~1600 cm⁻¹ & ~1500 cm⁻¹: Aromatic C=C stretching. ~1200-1250 cm⁻¹ (strong): Aryl-O (ether) C-O stretching. ~1050-1100 cm⁻¹ (strong): Aliphatic-O (ether) C-O stretching.
Mass Spec. Expected M⁺ peak at m/z = 209.11. Key Fragmentation: A prominent fragment would be expected from the cleavage of the C-O ether bond, resulting in a fragment for the aminophenol radical cation (m/z = 108) and a fragment corresponding to the oxonium ion of the THP ring (m/z = 101). Another likely fragmentation is the loss of the THP ring via rearrangement, giving a fragment at m/z = 125.[13][14][15]

Applications in Research and Drug Development

This molecule serves as a valuable scaffold for chemical biology and medicinal chemistry.

  • Scaffold for Kinase Inhibitors: The aminophenol moiety is a common feature in inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The specific substitution pattern of this molecule could be exploited to achieve selectivity for certain kinase families.[16]

  • Bioisosteric Replacement: In drug design, a phenolic hydroxyl is sometimes replaced with other groups to fine-tune properties. The THP-ether derivative can be considered a bioisostere of a more complex or metabolically labile group, offering improved pharmacokinetic profiles.[17][18]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical handles, it is an ideal candidate for FBDD screening campaigns to identify initial hits against novel biological targets.

  • Intermediate for Fused Heterocycles: The amino and hydroxyl groups are perfectly positioned for cyclization reactions to build more complex, rigid heterocyclic systems like benzoxazoles or other fused-ring structures found in many pharmacologically active agents.[19][20]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the known hazards of aminophenols and related aromatic amines.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber). A lab coat is required.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to prevent oxidative degradation.

  • First Aid:

    • If Inhaled: Move to fresh air.

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical advice.

References

  • Al-Abadleh, H. A., et al. (2022).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. BenchChem.
  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
  • Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. NSF Public Access Repository.
  • ResearchGate. (n.d.). Aminophenols | Request PDF.
  • Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-proline. DergiPark.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.
  • Journal of Medicinal and Nanomaterials Chemistry. (n.d.). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
  • Francis Academic Press. (n.d.).
  • ResearchGate. (n.d.). (PDF) One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media.
  • Mahdavi, S. M., et al. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC.
  • The Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of a novel series of glycosylated platinum(IV) complexes as antitumor. The Royal Society of Chemistry.
  • Ye, H.-W., et al. (2014). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol.
  • BLDpharm. (n.d.). 2988481-56-5|5-Amino-2-((tetrahydro-2H-pyran-4-yl)oxy)phenol. BLDpharm.
  • PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem.
  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 2-Hydroxytetrahydropyran. PubChem.
  • ChemScene. (n.d.). 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetic acid hydrochloride. ChemScene.
  • Sigma-Aldrich. (n.d.). (tetrahydro-2h-pyran-2-yl)phenol for sale. Sigma-Aldrich.
  • El-Gohary, N. S., & Shaaban, M. I. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC.
  • PubMed. (2018).
  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,2,2´-[1,10decanediylbis(oxy)]bis[tetrahydro...
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Attia, M. I. (n.d.). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). PMC.
  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-with Retention Time (RT)= 6.337.
  • Tu, S., et al. (n.d.). 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. PMC.
  • Sigma-Aldrich. (n.d.). (R)-2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(. Sigma-Aldrich.
  • SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 13C NMR spectrum. ChemicalBook.
  • TCI Chemicals. (n.d.). Tetrahydro-2H-pyran-4-amine | 38041-19-9. TCI Chemicals.
  • NIST WebBook. (n.d.). 2H-Pyran-2-ol, tetrahydro-. the NIST WebBook.-Pyran-2-ol, tetrahydro-. the NIST WebBook.

Sources

Exploratory

Synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized aminophenols is a foundational operation in modern medicinal chemistry. Specifically, 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a critical building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aminophenols is a foundational operation in modern medicinal chemistry. Specifically, 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a critical building block frequently incorporated into small-molecule therapeutics. Its unique structural motif—a central electron-rich aromatic ring coupled with a hydrophilic tetrahydropyran (THP) ether—is utilized to modulate physicochemical properties (e.g., aqueous solubility, target residence time) in the development of Mer tyrosine kinase inhibitors 1 and novel HMOX1 inducers 2.

This whitepaper details a robust, scalable, and field-proven two-stage synthetic route to this compound, emphasizing the mechanistic causality behind reagent selection, regiocontrol, and self-validating quality control measures.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features a 1,2,5-trisubstituted benzene ring. The most efficient approach relies on the regioselective etherification of commercially available 4-nitroresorcinol (2,4-dihydroxy-1-nitrobenzene), followed by the controlled reduction of the nitro group.

Why not utilize a direct S_N2 alkylation? Secondary alkyl halides, such as 4-bromotetrahydro-2H-pyran, are notoriously sluggish in S_N2 reactions and are highly prone to E2 elimination under basic conditions, yielding the undesired 3,4-dihydro-2H-pyran. Instead, the Mitsunobu reaction utilizing tetrahydro-2H-pyran-4-ol offers a mild, high-yielding alternative that entirely bypasses the elimination pathway 3.

Retrosynthesis Target 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Target Molecule) Intermediate 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Precursor) Target->Intermediate Nitro Reduction (Pd/C, H2) SM1 4-Nitroresorcinol (Starting Material) Intermediate->SM1 Mitsunobu Etherification SM2 Tetrahydro-2H-pyran-4-ol (Reagent) Intermediate->SM2

Retrosynthetic analysis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

Stage 1: Regioselective Mitsunobu Etherification

The success of this route hinges on the inherent regioselectivity of 4-nitroresorcinol. The C2-hydroxyl group (ortho to the nitro group) forms a strong intramolecular hydrogen bond with the adjacent nitro oxygen 4. This thermodynamic sink drastically reduces the nucleophilicity of the C2-oxygen. Conversely, the C4-hydroxyl group (para to the nitro group) remains free, highly acidic, and sterically accessible. Consequently, Mitsunobu activation exclusively directs the THP-ether formation to the C4 position.

Regioselectivity cluster_sites Reactive Sites Analysis SM 4-Nitroresorcinol C2_OH C2-OH (Ortho to NO2) Locked by Intramolecular H-Bond (Low Nucleophilicity) SM->C2_OH Unreactive Site C4_OH C4-OH (Para to NO2) Sterically Free & Acidic (High Nucleophilicity) SM->C4_OH Reactive Site Product Exclusive C4-Alkylation (Yields 5-O-THP derivative) C4_OH->Product PPh3, DIAD THP-4-ol

Mechanistic rationale for the regioselective Mitsunobu etherification of 4-nitroresorcinol.

Protocol 1: Synthesis of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
  • Preparation : In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 4-nitroresorcinol (10.0 g, 64.5 mmol), tetrahydro-2H-pyran-4-ol (7.25 g, 71.0 mmol, 1.1 equiv), and triphenylphosphine ( PPh3​ ) (20.3 g, 77.4 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF) (250 mL).

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic formation of the betaine intermediate.

  • Coupling : Add diisopropyl azodicarboxylate (DIAD) (15.2 mL, 77.4 mmol, 1.2 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality: Slow, controlled addition prevents the premature depletion of the reactive PPh3​ -DIAD adduct and minimizes the formation of the undesired hydrazine dicarboxylate byproduct, ensuring maximum atom economy.

  • Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 16 hours.

    • Self-Validation: Monitor by LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is complete when the bright yellow 4-nitroresorcinol spot ( Rf​≈0.2 ) is fully consumed, replaced by a less polar UV-active spot ( Rf​≈0.5 ).

  • Workup : Concentrate the mixture in vacuo. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude viscous residue with cold diethyl ether (150 mL) and filter.

  • Purification : Purify the filtrate via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in hexanes) to afford the intermediate as a crystalline yellow solid.

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

The reduction of the nitro group to the corresponding aniline must be performed under conditions that prevent the cleavage of the newly formed alkyl ether. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard for this transformation.

Causality for Catalyst Selection: Pd/C with H2​ gas is quantitatively clean, requires minimal workup, and strictly avoids the use of dissolving metal reductions (e.g., Fe/NH4​Cl or SnCl2​ ). Heavy metals from dissolving reductions frequently coordinate tightly to the resulting electron-rich aminophenol, severely complicating downstream pharmaceutical coupling steps.

Protocol 2: Synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
  • Preparation : Dissolve 2-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (12.0 g, 50.2 mmol) in a 1:1 mixture of HPLC-grade Methanol and Ethyl Acetate (200 mL).

    • Causality: The mixed solvent system ensures complete dissolution of the nitro intermediate while preventing the poisoning of the palladium catalyst, a phenomenon frequently observed in pure methanolic solutions of nitrophenols.

  • Catalyst Addition : Carefully add 10% Pd/C (1.2 g, 10 wt%) under a steady stream of argon. (Safety Note: Dry Pd/C is highly pyrophoric; always add it to a solvent under an inert atmosphere).

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times using a balloon or a Parr shaker (at 1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Monitoring (Self-Validation) : The reaction progress is visually self-validating; the bright yellow solution will gradually turn completely colorless. Verify the disappearance of the nitro compound via TLC (DCM/MeOH 95:5).

  • Filtration : Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (50 mL) to ensure quantitative recovery.

  • Isolation : Concentrate the filtrate in vacuo to yield the target compound as an off-white to pale brown solid. Store under argon at -20 °C to prevent oxidative degradation of the electron-rich aminophenol core.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block for downstream drug development, comprehensive spectroscopic analysis is required. The expected analytical profile for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is summarized below.

Analytical MethodParameter / AssignmentExpected Data / Value
LC-MS (ESI+) Molecular Ion [M+H]⁺m/z 210.11
¹H NMR (400 MHz, DMSO-d₆) THP Ring Protons (Aliphatic)δ 1.45-1.60 (m, 2H), 1.90-2.00 (m, 2H), 3.40-3.50 (m, 2H), 3.80-3.90 (m, 2H)
¹H NMR (400 MHz, DMSO-d₆) THP Methine (O-CH)δ 4.35 (tt, J = 8.4, 4.0 Hz, 1H)
¹H NMR (400 MHz, DMSO-d₆) Aromatic Protonsδ 6.20 (dd, J = 8.4, 2.6 Hz, 1H), 6.35 (d, J = 2.6 Hz, 1H), 6.50 (d, J = 8.4 Hz, 1H)
¹H NMR (400 MHz, DMSO-d₆) Heteroatom Protonsδ 4.20 (br s, 2H, NH₂), 8.85 (br s, 1H, OH)
Purity (HPLC) UV Area % at 254 nm> 98.0%

References

  • Source: National Institutes of Health (NIH)
  • Title: US20240051952A1 - Hmox1 inducers Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Title: Reactivity of pyrrole pigments.

Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol-Derived Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry, the discovery of highly selective kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the discovery of highly selective kinase inhibitors relies heavily on privileged pharmacophore building blocks. 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a specialized intermediate frequently incorporated into the core scaffolds of ATP-competitive kinase inhibitors, particularly targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and Src/Abl kinases[1][2]. This whitepaper provides an in-depth mechanistic analysis of this structural motif, detailing its binding kinetics, its application in targeted therapy, and the self-validating experimental protocols required to quantify its pharmacological efficacy.

Structural Rationale of the Pharmacophore

The molecular architecture of 2-amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol serves a dual purpose in drug design, acting as both a hinge-binding anchor and a solvent-channel director:

  • The 2-Aminophenol Headgroup: This rigid, planar moiety acts as a bidentate hydrogen bond donor/acceptor system. When integrated into larger macrocycles, quinazolines, or quinolines, the amino and hydroxyl groups form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met/Leu residues)[3].

  • The Tetrahydro-2H-pyran-4-yloxy (THP-oxy) Tail: Replacing a simple methoxy or ethoxy group with a bulky, oxygen-containing saturated THP ring strategically lowers the compound's partition coefficient (cLogP). This modification improves aqueous solubility while restricting rotational degrees of freedom. Furthermore, the THP ring projects outward into the solvent-exposed channel or the ribose-binding pocket, displacing ordered water molecules to increase binding entropy[2].

Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action (MoA) for drugs utilizing this building block is Type I ATP-competitive inhibition .

When the active pharmaceutical ingredient (API) enters the intracellular space, it competes directly with endogenous ATP for the catalytic cleft of the target kinase. The THP-oxy-phenol motif dictates the binding thermodynamics:

  • Causality of Selectivity: The steric bulk of the tetrahydropyran ring prevents the molecule from binding to kinases with narrow solvent channels, thereby filtering out off-target interactions (such as p38α or EGFR) and driving selectivity toward specific targets like RIPK2 or c-Src[1][2].

  • Metabolic Shielding: The ether linkage to the THP ring shields the phenolic oxygen from rapid Phase II glucuronidation, effectively extending the intracellular residence time and the in vivo half-life of the drug compared to unsubstituted phenolic precursors.

Application in Targeted Therapy: The RIPK2 / NOD2 Axis

RIPK2 is a critical signaling node in the innate immune system. Upon activation by the intracellular sensor NOD2 (which detects bacterial muramyl dipeptide), RIPK2 undergoes autophosphorylation and triggers the NF-κB inflammatory cascade[1]. Inhibitors utilizing the THP-oxy-phenol motif bind to the RIPK2 ATP pocket, halting this phosphorylation cascade and offering therapeutic potential for autoinflammatory diseases like Crohn's disease.

G MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Receptor MDP->NOD2 Binds RIPK2 RIPK2 Kinase (Target) NOD2->RIPK2 Activates NFKB NF-κB Activation RIPK2->NFKB Phosphorylation Cascade Inhibitor THP-oxy-phenol Derived Inhibitor Inhibitor->RIPK2 Competes for ATP

Fig 1: NOD2/RIPK2 signaling cascade and the intervention point of THP-oxy-phenol derived inhibitors.

Quantitative Data Presentation: SAR Optimization

To illustrate the pharmacological superiority of the THP-oxy modification, the following table summarizes representative Structure-Activity Relationship (SAR) data during the optimization of an amino-quinoline kinase inhibitor scaffold.

Compound MotifRIPK2 IC₅₀ (nM)cLogPAqueous Solubility (µg/mL)Microsomal Half-life (T₁/₂)
Unsubstituted Phenol125.03.1< 5.015 min
5-Methoxy-phenol45.23.412.522 min
5-(THP-4-yloxy)-phenol 4.8 2.2 > 85.0 > 60 min

Data Synthesis: The incorporation of the THP-4-yloxy group yields a >25-fold increase in target potency while simultaneously improving metabolic stability and solubility, validating its use as a privileged building block.

Experimental Methodology: Self-Validating TR-FRET Assay

To rigorously validate the mechanism of action and quantify the IC₅₀ of THP-oxy-phenol derived inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay is the industry standard[4][5]. This protocol is designed as a self-validating system, incorporating internal controls to calculate the Z'-factor for assay robustness.

Step-by-Step Protocol

Step 1: Reagent Preparation & System Calibration

  • Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Causality: MgCl₂ is essential for stabilizing the ATP-binding pocket conformation, while Brij-35 prevents non-specific compound adherence to the microplate walls.

  • Dilute the target kinase (e.g., GST-tagged RIPK2) to a 2X working concentration.

Step 2: Compound Incubation (Equilibrium Phase)

  • Dispense 5 µL of the test compound (serially diluted in DMSO) into a 384-well low-volume plate.

  • Add 10 µL of the 2X kinase solution. Include positive control wells (reference inhibitor) and negative control wells (DMSO only).

  • Causality: Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to access and bind the ATP pocket before introducing the competitive fluorescent tracer, ensuring accurate thermodynamic equilibrium.

Step 3: Tracer and Antibody Addition

  • Add 5 µL of a 4X detection mix containing a Europium (Eu)-labeled anti-GST antibody and a far-red Kinase Tracer (e.g., Tracer 236).

  • Causality: The Eu-antibody binds the GST-tag on the kinase. If the ATP pocket is empty, the Tracer binds, bringing the fluorophores into proximity and generating a high FRET signal. If the THP-oxy-phenol inhibitor is bound, it sterically excludes the Tracer, quenching the FRET signal[5].

Step 4: Signal Detection and Analysis

  • Incubate the plate for 60 minutes in the dark.

  • Read the plate using a TRF-capable microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Causality: Utilize a 100 µs delay before reading the emission. This time-resolved gate eliminates short-lived background autofluorescence generated by the test compounds, ensuring that the detected signal is exclusively from the specific Europium-tracer interaction. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Incubation Step2 2. Tracer & Antibody Addition Step1->Step2 Equilibrium Step3 3. TR-FRET Signal Detection Step2->Step3 Excitation Step4 4. IC50 Determination Step3->Step4 Analysis

Fig 2: Step-by-step TR-FRET kinase binding assay workflow for validating ATP-competitive inhibitors.

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Exploratory

Technical Guide: Synthesis, Characterization, and Application of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in Drug Discovery

Executive Summary In modern structure-based drug design, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a clinical candidate. 2-Amino-5-((tetrahydro-2H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a clinical candidate. 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a highly specialized, privileged scaffold frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors and PROTAC degraders.

This guide provides a comprehensive, self-validating framework for the synthesis and application of this building block. By coupling a bidentate 2-aminophenol core with a metabolically stable tetrahydropyran (THP) ether linkage, this molecule offers an optimal balance of hinge-binding affinity and aqueous solubility.

Physicochemical Profiling & Registry Status

As a highly specialized, proprietary intermediate utilized primarily in custom library synthesis, a universally indexed Chemical Abstracts Service (CAS) Registry Number for the exact molecule 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is not publicly documented in standard open registries. However, its structural isomer, 2-Amino-4-(oxan-4-yl)phenol (CAS: 1782530-10-2), serves as a highly accurate predictive baseline for its physicochemical behavior[1].

The quantitative data below summarizes the predicted molecular properties critical for its integration into Lipinski-compliant drug candidates:

PropertyValueMechanistic Rationale in Drug Design
Molecular Weight 209.24 g/mol Low molecular weight preserves ligand efficiency when incorporated into larger macrocycles or PROTACs.
Chemical Formula C₁₁H₁₅NO₃Provides a high fraction of sp³ carbons (Fsp³), correlating with clinical success.
H-Bond Donors 3 (-OH, -NH₂)Essential for bidentate interactions within the ATP-binding pocket of kinases.
H-Bond Acceptors 4 (N, O, O, O)The THP oxygen acts as a weak acceptor, improving aqueous solubility.
Topological Polar Surface Area ~68.5 ŲOptimal TPSA ensures favorable membrane permeability and cellular penetration.

Mechanistic Rationale in Drug Design

The architecture of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is not arbitrary; it is engineered to solve specific medicinal chemistry challenges.

Rationale Core 2-Aminophenol Core Kinase Hinge Binder Benzoxazole Precursor Linker Ether Linkage (-O-) Conformational Flexibility Metabolic Stability Core->Linker Tail THP Ring Solvent Channel Vector Increased Aqueous Solubility Linker->Tail

Caption: Structural rationale for the THP-oxy aminophenol scaffold in drug design.

  • The 2-Aminophenol Core: This motif is a classic bioisostere for catechol. It serves as a potent hydrogen bond donor/acceptor system capable of anchoring to the hinge region of kinases. Furthermore, it is the direct synthetic precursor for cyclization into benzoxazoles or benzimidazoles, which are ubiquitous in FDA-approved oncology drugs.

  • The Tetrahydropyran (THP) Ring: By replacing a traditional piperidine or morpholine ring with a THP moiety, medicinal chemists can eliminate basic amine-related hERG toxicity liabilities while maintaining the oxygen atom necessary for dipole-dipole interactions and aqueous solubility[2].

De Novo Synthesis Protocol

The most robust, scalable, and atom-economical route to this compound involves a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective catalytic hydrogenation.

Synthesis A 5-Fluoro-2-nitrophenol + Tetrahydropyran-4-ol B SNAr Reaction (NaH, DMF, 80°C) A->B C 4-(4-Nitro-3-hydroxyphenoxy) tetrahydro-2H-pyran B->C Alkoxide Attack D Catalytic Reduction (Pd/C, H2, MeOH) C->D E 2-Amino-5-((tetrahydro-2H- pyran-4-yl)oxy)phenol D->E Nitro to Amine

Caption: Two-step synthetic workflow for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Etherification of 5-fluoro-2-nitrophenol with tetrahydropyran-4-ol. Causality & Rationale: 5-fluoro-2-nitrophenol possesses a highly activated fluorine atom para to the strongly electron-withdrawing nitro group, making it an ideal electrophile for S_NAr[3]. Because the starting material contains an acidic phenolic proton, two equivalents of base (e.g., NaH) are strictly required. The first equivalent deprotonates the phenol to form a relatively unreactive phenoxide, while the second equivalent generates the highly nucleophilic tetrahydropyranyl alkoxide that executes the substitution[2].

Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve tetrahydropyran-4-ol (1.1 eq) and 5-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the reaction vessel to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise. Self-Validation Check: The portion-wise addition is critical to control the exothermic evolution of hydrogen gas. The solution will immediately turn deep red/orange, indicating phenoxide formation.

  • Substitution: Remove the ice bath and heat the reaction to 80 °C for 4–6 hours. Monitor via LC-MS. The activated fluorine is displaced by the THP-alkoxide via a Meisenheimer complex intermediate.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Adjust the pH to ~5 using 1M HCl to re-protonate the phenol. Extract with Ethyl Acetate (3x), wash the combined organics with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduction of the nitro group to yield the target aminophenol. Causality & Rationale: Aminophenols are notoriously susceptible to auto-oxidation, rapidly degrading into dark-colored quinone imines upon exposure to atmospheric oxygen[4]. Therefore, the reduction must be performed under a strict inert atmosphere, and the final product must be handled using degassed solvents to ensure high purity and yield.

Methodology:

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in degassed Methanol (0.1 M). Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a continuous stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2–3 hours. Self-Validation Check: The reaction is complete when TLC (Hexanes/EtOAc 1:1) shows the complete consumption of the yellow nitro starting material and the appearance of a highly polar, UV-active baseline spot.

  • Anaerobic Filtration: Purge the flask with argon. Filter the reaction mixture through a pad of Celite under a blanket of argon to remove the Pd/C catalyst. Safety Note: Never let the Pd/C filter cake dry in the air, as it will spontaneously ignite in the presence of methanol vapors.

  • Isolation: Concentrate the filtrate in vacuo using a rotary evaporator flushed with nitrogen. Store the resulting off-white to pale brown solid immediately under argon at -20 °C to prevent oxidative degradation.

Analytical Characterization Standards

To validate the structural integrity of the synthesized batch, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 210.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A broad singlet integrating to 2H around δ 4.5 ppm (aniline -NH₂).

    • A broad singlet integrating to 1H around δ 8.8 ppm (phenolic -OH).

    • A distinct multiplet integrating to 1H around δ 4.3 ppm corresponding to the methine proton of the THP ring adjacent to the ether oxygen.

    • Aromatic protons will appear as an ABX spin system between δ 6.1 and 6.6 ppm, shifted upfield relative to the nitro precursor due to the electron-donating effect of the newly formed amine.

References

  • 2-Amino-4-(oxan-4-yl)phenol | C11H15NO2 | CID ... - PubChem - NIH -[Link]

  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC -[Link]

  • Synthesis and gas permeation properties of thermally rearranged poly(ether-benzoxazole)s with low rearrangement temperatures - RSC Publishing -[Link]

  • Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition - J-Stage -[Link]

Sources

Foundational

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol: A Technical Guide to Synthesis, Characterization, and Pharmacological Application

Executive Summary & Structural Rationale In modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics relies heavily on privileged scaffolds that balance target affinity with optimal pharmacok...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics relies heavily on privileged scaffolds that balance target affinity with optimal pharmacokinetic (PK) properties. 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a highly specialized, bifunctional building block designed precisely for this purpose.

This molecule integrates two critical motifs:

  • The 2-Aminophenol Core: A classic bidentate motif that serves as a highly efficient precursor for the synthesis of benzoxazole and benzothiazole derivatives[1]. In kinase inhibitors, this core often acts as a hinge-binding fragment, forming critical hydrogen bonds with the ATP-binding pocket of target kinases.

  • The Tetrahydro-2H-pyran-4-yl (THP) Ether: Located at the 5-position, the THP ring is a strategic bioisostere for aliphatic ethers. It significantly lowers the lipophilicity (LogP) of the molecule compared to a standard cyclohexyl or alkyl ether, enhances aqueous solubility, and provides metabolic stability against oxidative degradation by cytochrome P450 enzymes[2].

Physicochemical Profiling

Understanding the quantitative physicochemical properties of this intermediate is crucial for predicting its behavior in downstream synthetic steps and its contribution to the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyValuePharmacological Significance
Chemical Formula C₁₁H₁₅NO₃Standard low-molecular-weight fragment.
Molecular Weight 209.24 g/mol Highly efficient ligand efficiency (LE) starting point.
Topological Polar Surface Area (TPSA) 55.4 ŲOptimal for cell permeability; allows for further functionalization without violating Lipinski's Rule of 5.
Calculated LogP (cLogP) ~1.35The THP oxygen drastically reduces lipophilicity compared to carbocyclic analogs, preventing non-specific protein binding.
Hydrogen Bond Donors 3 (-NH₂, -OH)Provides critical vectors for hinge-region kinase binding.
Hydrogen Bond Acceptors 3 (-NH₂, -OH, Ether -O-)Enhances aqueous solubility and target interaction.

Synthetic Methodology & Causality

The synthesis of 2-amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol requires strict chemoselectivity. The most robust, self-validating approach utilizes a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by catalytic hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Causality & Design: We utilize 5-fluoro-2-nitrophenol rather than the chloro-analog. In S_NAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. Fluorine's extreme electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and stabilizing the anionic intermediate. The nitro group at the 2-position provides the necessary para-activation to drive the substitution at the 5-position[3]. Sodium hydride (NaH) is used to irreversibly deprotonate tetrahydro-2H-pyran-4-ol, generating a highly nucleophilic alkoxide capable of overcoming the slight steric hindrance of the secondary alcohol.

Step 2: Chemoselective Catalytic Hydrogenation

Causality & Design: The reduction of the nitro group to an amine is achieved via H₂ gas over a 10% Palladium on Carbon (Pd/C) catalyst. This method is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) because 2-aminophenols are notorious for chelating heavy metals, which severely complicates product isolation and leads to oxidative degradation. Catalytic hydrogenation provides a clean, quantitative conversion where the only byproduct is water, allowing for a simple filtration workup[4].

SyntheticWorkflow SM 5-Fluoro-2-nitrophenol Int 2-Nitro-5-(THP-oxy)phenol SM->Int SNAr Reaction Reagent1 Tetrahydro-2H-pyran-4-ol + NaH / DMF Reagent1->Int Alkoxide Attack Prod 2-Amino-5-(THP-oxy)phenol Int->Prod Catalytic Hydrogenation Reagent2 H2, 10% Pd/C MeOH, 25°C Reagent2->Prod Reduction

Figure 1: Two-step synthetic workflow for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

Experimental Protocols

Note: 2-Aminophenols are highly susceptible to air oxidation (forming quinone imines). All downstream processing of the final product must be conducted under an inert atmosphere (Argon/N₂).

Protocol A: Synthesis of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
  • Preparation of Alkoxide: Charge an oven-dried, argon-purged flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash with anhydrous hexane to remove mineral oil. Suspend in anhydrous DMF (0.2 M).

  • Addition: Cool the suspension to 0 °C. Dropwise, add a solution of tetrahydro-2H-pyran-4-ol (1.2 eq) in DMF. Stir for 30 minutes until H₂ evolution ceases.

  • S_NAr Coupling: Add 5-fluoro-2-nitrophenol (1.0 eq) portion-wise. Warm the reaction to 80 °C and stir for 4–6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the nitro-intermediate.

Protocol B: Reduction to 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
  • Reaction Setup: Dissolve the nitro-intermediate in anhydrous Methanol (0.1 M) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a steady stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25 °C for 2–4 hours.

  • Isolation: Purge the system with Argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst.

  • Storage: Concentrate the filtrate in vacuo strictly under inert atmosphere. Store the resulting solid at -20 °C under Argon to prevent oxidative degradation.

Applications in Drug Discovery: CDK8 & Kinase Inhibition

The 2-amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol scaffold is prominently utilized in the synthesis of diphenylether and benzoxazole derivatives targeting Cyclin-Dependent Kinase 8 (CDK8)[2].

CDK8 is a critical mediator of oncogenic signaling and osteoblastogenesis. By incorporating the THP-oxy-phenol motif, researchers have successfully developed potent CDK8 inhibitors that modulate the Wnt/β-catenin pathway and suppress STAT1 phosphorylation, leading to profound osteogenic and tumor-suppressive effects[2]. The THP ring specifically ensures the drug maintains a favorable pharmacokinetic profile, preventing the rapid clearance often seen with highly lipophilic analogs.

SignalingPathway Drug THP-Benzoxazole Derivative (Lead Compound) Target CDK8 / Cyclin C Complex Drug->Target ATP-competitive Inhibition STAT1 STAT1 (S727) Phosphorylation Target->STAT1 Inhibits Wnt Wnt/β-Catenin Pathway Target->Wnt Modulates Tumor Tumor Suppression STAT1->Tumor Downstream Effect Osteo Osteoblastogenesis & Bone Formation Wnt->Osteo Upregulation

Figure 2: Pharmacological signaling pathway of THP-derived CDK8 inhibitors.

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Exploratory

Strategic Deployment of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in Targeted Drug Discovery: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the design of highly selective kinase and phosphodiesterase inhibitors relies heavily on privileged building blocks that balance target engagemen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the design of highly selective kinase and phosphodiesterase inhibitors relies heavily on privileged building blocks that balance target engagement with favorable physicochemical properties. 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a highly versatile, bifunctional pharmacophore precursor.

As a Senior Application Scientist, I evaluate building blocks not just for their reactive potential, but for the downstream pharmacokinetic (PK) and pharmacodynamic (PD) advantages they confer. This specific molecule offers two critical domains:

  • The Ortho-Aminophenol Core: A classic precursor for the synthesis of benzoxazoles and benzimidazoles. These rigid, bicyclic heteroaromatics serve as excellent bioisosteres for the adenine ring of ATP, allowing deep insertion into kinase hinge regions[1]. Furthermore, the aminophenol moiety itself can act as a potent Zinc-Binding Group (ZBG) for epigenetic targets[2].

  • The Tetrahydro-2H-pyran-4-yloxy (THP) Ether: Unlike highly lipophilic cycloalkyl ethers, the THP ring incorporates an oxygen atom that acts as a hydrogen-bond acceptor. This strategically lowers the overall lipophilicity (cLogP), improves aqueous solubility, and reduces off-target hERG liabilities while maintaining metabolic stability against cytochrome P450 oxidation[3].

Table 1: Physicochemical Profiling of the THP-Aminophenol Scaffold vs. Standard Alkyl Ethers
Property2-Amino-5-(THP-oxy)phenol2-Amino-5-(Cyclohexyloxy)phenolRationale for THP Superiority in Drug Design
Molecular Weight 209.24 g/mol 207.27 g/mol Comparable steric bulk for pocket fitting.
cLogP (Lipophilicity) 1.22.8THP oxygen significantly lowers LogP, reducing non-specific binding and toxicity.
TPSA (Ų) 55.546.2Increased polar surface area enhances aqueous solubility.
H-Bond Acceptors 32THP oxygen provides an additional interaction point with solvent-exposed target residues.
H-Bond Donors 33Maintained for critical target engagement (e.g., hinge binding).

Primary Therapeutic Targets & Mechanistic Pathways

Derivatives synthesized from 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol have demonstrated profound efficacy across several high-value therapeutic targets.

Target Class A: Phosphodiesterase 4 (PDE4)

PDE4 is a critical enzyme responsible for the hydrolysis of cyclic AMP (cAMP), a major intracellular second messenger. Benzoxazole and benzimidazole derivatives featuring a THP ring have been successfully developed as potent PDE4 inhibitors (e.g., Sumitomo Dainippon Pharma's pipeline). The rigid benzoxazole core anchors into the bimetallic (Zn²⁺/Mg²⁺) binding pocket of PDE4, while the THP group extends into the solvent-accessible region, enhancing both potency and selectivity over other PDE families.

PDE4/cAMP signaling pathway modulated by THP-benzoxazole derivatives.

Target Class B: Receptor Tyrosine Kinases (e.g., EGFR-T790M)

The THP-ether motif is frequently utilized to protect and functionalize intermediates in the synthesis of irreversible kinase inhibitors, such as those targeting the EGFR-T790M "gatekeeper" mutation[3]. When the aminophenol is cyclized into a benzoxazole, it acts as an ATP-competitive hinge binder. The THP group is strategically positioned to interact with the ribose-binding pocket, providing a favorable enthalpic contribution via hydrogen bonding.

Target Class C: Histone Deacetylases (Class I HDACs)

Recent advancements have utilized ortho-aminophenols and their corresponding benzamides as highly selective inhibitors of Class I HDACs (HDAC1/2/3)[2]. The amino and hydroxyl groups of the uncyclized 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol can act as a bidentate chelator for the catalytic zinc ion at the base of the HDAC active site, while the THP group acts as a hydrophobic shield, displacing water molecules at the enzyme surface to increase binding entropy.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the transformation of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol into a screenable benzoxazole library, followed by a robust biochemical assay.

Protocol 1: Synthesis of THP-Benzoxazole Libraries

Causality Note: We utilize a two-step amide coupling and cyclodehydration sequence. EDCI/HOBt is selected for the initial coupling to prevent the epimerization of sensitive carboxylic acids, while polyphosphoric acid (PPA) is used for cyclization as it serves dual roles as an acidic catalyst and a thermodynamic dehydrating solvent.

Step 1: Amide Coupling

  • Dissolve 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Add HOBt (1.2 eq) and EDCI (1.2 eq), followed by DIPEA (3.0 eq).

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint: Quench an aliquot in water and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the starting mass (m/z 209) and the appearance of the intermediate amide[1].

Step 2: Cyclodehydration

  • Isolate the crude amide and transfer it to a reaction vial containing polyphosphoric acid (PPA, 10 eq by weight).

  • Heat the highly viscous mixture to 160°C for 4–6 hours under an inert atmosphere.

  • Cool the mixture to 80°C and carefully quench with crushed ice/water. Neutralize with 2M NaOH until pH 8 is reached.

  • Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Validation Checkpoint: Purify via flash chromatography. Confirm the cyclized benzoxazole structure via ¹H-NMR (absence of the phenol -OH and amide -NH protons) and HRMS.

Workflow for synthesizing and screening THP-benzoxazole libraries.

Protocol 2: High-Throughput TR-FRET PDE4 Screening Assay

Causality Note: Highly conjugated benzoxazoles often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed here because its delayed reading window entirely bypasses transient compound auto-fluorescence, ensuring high-fidelity data.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20). Dilute purified PDE4 enzyme and the synthesized THP-benzoxazole inhibitors (in DMSO, final DMSO concentration <1%).

  • Enzymatic Reaction: In a 384-well microplate, combine 5 µL of inhibitor and 5 µL of PDE4 enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of cAMP substrate (100 nM final). Incubate for 30 minutes.

  • Detection: Add 20 µL of the TR-FRET detection mix containing cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor).

  • Readout & Validation: Read the plate on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validation: Calculate the Z'-factor for the assay plate using positive (known inhibitor) and negative (DMSO) controls. Proceed with IC₅₀ calculations only if Z' > 0.6.

References[1] Title: Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives. Source: JOCPR. URL: https://www.jocpr.com/articles/design-synthesis-and-antimicrobial-evaluation-of-novel-benzoxazole-derivatives.pdf[4] Title: PDE4 inhibitor, Sumitomo Dainippon Pharma Company | New Drug Approvals. Source: newdrugapprovals.org. URL: https://newdrugapprovals.org/2016/05/19/pde4-inhibitor-sumitomo-dainippon-pharma-company/[3] Title: Discovery of selective irreversible inhibitors for EGFR-T790M. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2875153/[2] Title: N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01198

Sources

Foundational

Structure-Activity Relationship (SAR) of Aminophenol Derivatives: A Comprehensive Technical Guide for Drug Design

Executive Summary Aminophenol derivatives represent a highly versatile class of pharmacophores in medicinal chemistry, serving as the foundational scaffold for widely used analgesics, antipyretics, antioxidants, and nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminophenol derivatives represent a highly versatile class of pharmacophores in medicinal chemistry, serving as the foundational scaffold for widely used analgesics, antipyretics, antioxidants, and novel anti-inflammatory agents. The rational design of these molecules requires a rigorous understanding of their structure-activity relationships (SAR). As a Senior Application Scientist, I have structured this guide to deconstruct the electronic, steric, and metabolic variables that dictate the efficacy and toxicity of aminophenol derivatives. By mapping these molecular modifications, researchers can systematically optimize lead compounds while mitigating adverse metabolic liabilities.

The Core Pharmacophore & Electronic Effects

The baseline pharmacological activity of aminophenols is driven by the synergistic presence of a hydroxyl (-OH) and an amino (-NH2) group on an aromatic ring. These functional groups facilitate hydrogen atom transfer (HAT) and single electron transfer (SET), making them potent neutralizers of free radicals.

Positional Isomerism: The relative position of the -OH and -NH2 groups strictly governs the molecule's thermodynamic stability after radical scavenging.

  • Ortho (2-aminophenol) and Para (4-aminophenol) isomers exhibit potent radical scavenging activity. Upon donating a hydrogen atom, these isomers form highly stable quinone-imine radical intermediates due to continuous resonance delocalization across the conjugated system[1].

  • Meta (3-aminophenol) isomers are significantly less active. The meta-substitution prevents the formation of a stable quinone-like structure, abruptly terminating the resonance stabilization[1].

SAR of Nitrogen (N)-Substitutions

Unmodified primary aromatic amines are highly basic and inherently toxic, often leading to methemoglobinemia. Modifying the amino group is the primary strategy for tuning the therapeutic index.

  • N-Acylation: The conversion of the primary amine to an amide (e.g., the acetylation of 4-aminophenol to form acetaminophen/paracetamol ) drastically reduces the basicity of the nitrogen atom. This modification decreases hematological toxicity while retaining potent analgesic and antipyretic properties[2]. The metabolic lability of the acetyl group is critical; non-labile, bulky substituents on the nitrogen generally abolish biological activity[2].

  • Imine Formation (Schiff Bases): Condensing the amino group with various aldehydes to form azomethine linkages (Schiff bases) shifts the pharmacological profile. These derivatives exhibit broad-spectrum antimicrobial properties and significant antidiabetic activity via the competitive inhibition of α-amylase and α-glucosidase[3].

SAR of Oxygen (O)-Substitutions

Modifications to the phenolic hydroxyl group heavily influence the pharmacokinetic profile and side-effect severity.

  • Etherification: Alkylating the -OH group (e.g., forming methyl or propyl ethers) generally increases lipophilicity but also exacerbates adverse side effects compared to ethyl derivatives[2]. For example, phenacetin (an ethyl ether derivative) was historically used but eventually withdrawn due to cumulative nephrotoxicity.

  • Esterification (Prodrugs): Transiently masking the -OH group via esterification is a proven strategy to synthesize mutual prodrugs. This improves aqueous solubility and gastrointestinal tolerability. Upon systemic circulation, endogenous esterases cleave the bond, liberating the active aminophenol core.

Aromatic Ring Functionalization

Substituting the aromatic core allows for precise tuning of the molecule's electronic environment and target specificity.

  • Halogenation: The introduction of electron-withdrawing groups (EWGs) like fluorine significantly alters the pKa of the functional groups. Fluorinated O-aminophenol derivatives (e.g., 5F NEAP) have been engineered as highly sensitive, physiological pH probes for 19 F NMR spectroscopy, allowing for the non-invasive measurement of intracellular pH[4].

  • Heterocyclic Fusions: Grafting heterocycles onto the aminophenol ring unlocks polypharmacology. For instance, indole-2-carboxamide derivatives of aminophenols demonstrate potent anti-inflammatory efficacy by suppressing lipopolysaccharide (LPS)-induced expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[5]. Similarly, functionalization with 1,3-thiazole moieties yields highly selective acetylcholinesterase (AChE) inhibitors, which are critical in neurodegenerative disease research[6].

SAR Core Core Aminophenol Pharmacophore N_Sub N-Substitution (Amino Group) Core->N_Sub O_Sub O-Substitution (Hydroxyl Group) Core->O_Sub Ring_Sub Ring Substitution (Aromatic Core) Core->Ring_Sub Acylation N-Acylation (Paracetamol) Reduces basicity & toxicity N_Sub->Acylation Schiff Imine Formation (Schiff Bases) Antimicrobial / Antidiabetic N_Sub->Schiff Ether Etherification (Alkyl Ethers) Increases side effects O_Sub->Ether Ester Esterification Prodrug solubility enhancement O_Sub->Ester Halogen Fluorination Intracellular pH probes Ring_Sub->Halogen Heterocycle Heterocyclic Addition AChE & Cytokine inhibition Ring_Sub->Heterocycle

Caption: Structure-Activity Relationship (SAR) mapping of aminophenol derivatives.

Metabolic Pathways & Hepatotoxicity Mechanisms

A critical aspect of aminophenol drug development is predicting and mitigating metabolic toxicity. Using acetaminophen as the standard model, the metabolic fate is governed by competing enzymatic pathways.

Under normal physiological conditions, >85% of the drug undergoes Phase II conjugation (glucuronidation and sulfation) to form non-toxic, water-soluble metabolites that are renally excreted[2]. However, a minor fraction (<10%) is oxidized by the Cytochrome P450 system (primarily CYP2E1) into N-acetyl-p-benzoquinone imine (NAPQI) [1].

NAPQI is a highly reactive, electrophilic toxicant. Normally, it is rapidly neutralized by endogenous glutathione (GSH) to form harmless mercapturic acid conjugates. In overdose scenarios (or when GSH is depleted), unconjugated NAPQI covalently binds to nucleophilic macromolecules (proteins and DNA) in hepatocytes, triggering oxidative stress, mitochondrial dysfunction, and severe centrilobular hepatic necrosis[1].

Metabolism APAP Acetaminophen (Aminophenol Derivative) Phase2 Glucuronidation / Sulfation APAP->Phase2 Major Pathway (>85%) CYP450 CYP450 Oxidation (CYP2E1, CYP1A2) APAP->CYP450 Minor Pathway (<10%) NonToxic Non-toxic Metabolites (Excreted via Kidneys) Phase2->NonToxic NAPQI NAPQI (Reactive Toxic Intermediate) CYP450->NAPQI GSH Glutathione (GSH) Conjugation NAPQI->GSH Detoxification (Normal Dose) Toxicity Covalent Binding to Hepatic Macromolecules (Hepatotoxicity) NAPQI->Toxicity GSH Depletion (Overdose) Mercapturic Mercapturic Acid (Excreted safely) GSH->Mercapturic

Caption: Metabolic pathways of acetaminophen highlighting the formation of the reactive NAPQI intermediate.

Standardized Experimental Methodologies

To ensure scientific integrity, SAR evaluations must utilize self-validating experimental systems. Below are the standard protocols for evaluating the efficacy and toxicity of novel aminophenol derivatives.

Protocol A: In Vitro Antioxidant Validation (DPPH Radical Scavenging Assay)

Causality: The DPPH assay measures the ability of the aminophenol derivative to donate a hydrogen atom. The reduction of the purple DPPH radical to the yellow diphenyl-picrylhydrazine correlates directly with the stability of the resulting quinone-imine intermediate.

  • Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Prepare serial dilutions of the synthesized aminophenol derivatives (e.g., 10–100 µg/mL) in methanol.

  • Self-Validation Controls:

    • Positive Control: Ascorbic acid (Must yield an IC 50​ between 10–15 µg/mL to validate the assay run).

    • Negative Control: Pure methanol + DPPH (Establishes baseline absorbance).

  • Reaction: Mix 1 mL of the compound solution with 2 mL of the DPPH solution. Vortex vigorously.

  • Incubation: Incubate in total darkness at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the % scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC 50​ via non-linear regression.

Protocol B: Hepatotoxicity Screening (HepG2 MTT Assay)

Causality: HepG2 (human liver carcinoma) cells are utilized because they retain basal levels of endogenous CYP450 enzymes, making them an appropriate in vitro model to assess NAPQI-mediated cell death.

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO 2​ .

  • Treatment: Expose cells to varying concentrations of the aminophenol derivatives (1 µM to 500 µM) for 48 hours.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (Establishes 100% viability).

    • Positive Toxicant Control: 10 mM Acetaminophen or 0.1% Triton X-100 (Validates the dynamic range of cell death).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove media, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm. Calculate the IC 50​ for cytotoxicity.

Quantitative SAR Data Summary

The following table synthesizes the biological outcomes of specific structural modifications on the aminophenol scaffold, allowing for rapid comparative analysis.

Derivative ClassStructural ModificationPrimary Biological ActivityKey Metric / Outcome
2-Aminophenol (Ortho) Unsubstituted coreAntioxidant / Free Radical ScavengingHigh potency (Stable quinone-imine)[1]
3-Aminophenol (Meta) Positional isomerismAntioxidantLow potency (No resonance stability)[1]
Paracetamol N-Acylation of 4-aminophenolAnalgesic / AntipyreticReduced basicity; IC 50​ (COX) dependent
Schiff Bases Imine formation at -NH 2​ Antimicrobial / Antidiabeticα-amylase inhibition >90% at test conc.[3]
5F NEAP Fluorination of aromatic ringIntracellular pH ProbeTotal NMR titration shift ~11 ppm[4]
Indole-2-carboxamides Heterocyclic fusionAnti-inflammatoryIC 50​ (IL-6) ~ 1.24 µM[5]
1,3-Thiazole Analogs Addition of thiazole ringAChE InhibitionIC 50​ (AChE) ~ 0.011 to 0.051 µM[6]

References

  • BenchChem.A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants.
  • Scribd.p-Amino Phenol Derivatives Overview.
  • PubMed (Bioconjugate Chemistry).Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH.
  • ACS Publications (Journal of Medicinal Chemistry).Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis.
  • Académie des Sciences (Comptes Rendus Chimie).The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • PubMed Central (PMC).Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

Sources

Exploratory

Pharmacokinetic Profile Prediction for Novel Aminophenols: Bridging In Silico Modeling and In Vitro Validation

Executive Summary Aminophenols represent a critical class of pharmacological compounds, with acetaminophen (APAP) serving as the prototypical member. While highly effective as analgesics and antipyretics, their therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminophenols represent a critical class of pharmacological compounds, with acetaminophen (APAP) serving as the prototypical member. While highly effective as analgesics and antipyretics, their therapeutic window is fundamentally constrained by the risk of hepatotoxic bioactivation. Designing novel aminophenols requires rigorous early-stage pharmacokinetic (PK) prediction to ensure that Phase II clearance outpaces Phase I bioactivation. This technical guide outlines a comprehensive workflow for predicting the PK profiles of novel aminophenol derivatives, combining physiologically based pharmacokinetic (PBPK) modeling with self-validating in vitro microsomal assays.

The Mechanistic Paradigm of Aminophenol Clearance

The structural core of an aminophenol—a phenol ring coupled with an amine or amide group—dictates its metabolic fate. The primary causality behind aminophenol PK behavior is the kinetic competition between Phase II conjugation and Phase I oxidation pathways.

  • Phase II Conjugation (Detoxification): At therapeutic concentrations, approximately 85-90% of the parent drug is rapidly cleared via sulfotransferases (SULT) and UDP-glucuronosyltransferases (UGT). These enzymes attach bulky, water-soluble moieties to the phenolic hydroxyl group, forming inactive metabolites that are readily excreted in the urine[1].

  • Phase I Oxidation (Bioactivation): When Phase II pathways saturate (e.g., during an overdose), the remaining fraction of the drug is shunted toward the cytochrome P450 system, predominantly CYP2E1. This oxidation produces a highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI), which rapidly depletes cellular glutathione (GSH) and covalently binds to mitochondrial proteins, inducing hepatocyte necrosis[2].

  • Causality in Drug Design: The objective in designing novel aminophenols is to introduce steric hindrance or electron-withdrawing groups (e.g., targeted fluorination) that selectively disrupt CYP2E1 active site docking while preserving high binding affinity for UGT and SULT enzymes.

Aminophenol_Metabolism Parent Novel Aminophenol (Parent Drug) SULT Sulfation (SULTs) Phase II Parent->SULT Major Pathway UGT Glucuronidation (UGTs) Phase II Parent->UGT Major Pathway CYP CYP450 Oxidation (e.g., CYP2E1) Parent->CYP Minor/Overdose Pathway Excretion Renal Excretion (Inactive Metabolites) SULT->Excretion UGT->Excretion NAPQI Reactive Quinone Imine (Toxic Intermediate) CYP->NAPQI Bioactivation GSH Glutathione Conjugation (Detoxification) NAPQI->GSH Rapid Detox Tox Protein Binding (Hepatotoxicity) NAPQI->Tox GSH Depletion GSH->Excretion Mercapturate

Figure 1: Mechanistic pathways of aminophenol metabolism and bioactivation.

In Silico Predictive Workflows: PBPK Modeling

Before synthesizing novel derivatives, we employ Physiologically Based Pharmacokinetic (PBPK) modeling to simulate human exposure. This involves a "bottom-up" approach, integrating physicochemical properties (pKa, logP) and in vitro intrinsic clearance ( CLint​ ) to predict in vivo hepatic clearance and systemic exposure across diverse populations[3].

A critical consideration in PBPK modeling for aminophenols is enzyme ontogeny , particularly for pediatric applications. SULT enzymes (e.g., SULT1A1) dominate early-life metabolism, accounting for ~60% of aminophenol clearance in neonates, whereas UGT maturation occurs much later in childhood[4]. Therefore, if a novel aminophenol is designed to be heavily reliant on UGT clearance, PBPK models will correctly predict prolonged half-lives and a higher bioactivation risk in pediatric populations, prompting a redesign toward SULT-favored clearance.

In Vitro Validation Protocols: Microsomal Stability & Bioactivation

In silico predictions must be empirically grounded. The following self-validating protocol utilizes Human Liver Microsomes (HLM) to determine CLint​ and assess the formation of reactive quinone imines. By conducting parallel incubations with and without NADPH (the obligate CYP cofactor), we isolate CYP-mediated clearance from non-CYP degradation. Furthermore, the addition of glutathione (GSH) acts as a chemical trapping agent; if a reactive intermediate is formed, it will covalently bind to GSH, allowing direct detection via LC-MS/MS.

Step-by-Step Methodology: HLM Stability and GSH Trapping
  • Preparation : Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation : Combine HLM (final protein concentration 0.5 mg/mL) and the novel aminophenol (1 µM) in the buffer. Include 5 mM GSH as a trapping agent. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation : Start the metabolic reaction by adding NADPH (final concentration 1 mM). Control validation: Run a parallel sample replacing NADPH with an equal volume of buffer to rule out chemical instability.

  • Time-Course Sampling : At t=0,5,15,30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard (IS). This instantly quenches the reaction and precipitates proteins.

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Analyze the supernatant for parent drug depletion (to calculate CLint​ ) and utilize a precursor ion scan to detect the mass transition corresponding to the GSH-adduct (Parent Mass + 307 Da - 2 Da for oxidation).

  • Data Processing : Calculate the in vitro half-life ( t1/2​ ) and scale to in vivo hepatic clearance using standard physiological scaling factors (e.g., 40 mg microsomal protein/g liver).

InVitro_Workflow Step1 1. Prepare HLM Incubation (Microsomes + Buffer + GSH) Step2 2. Add Test Aminophenol (Pre-incubation at 37°C) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH Cofactor) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench Reaction (Cold Acetonitrile + IS) Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Analysis Step5->Step6 Step7 7. Calculate CL_int & Detect GSH-Adducts Step6->Step7

Figure 2: Step-by-step in vitro microsomal stability and GSH-trapping workflow.

Quantitative Data Summary

To contextualize the predictive workflow, Table 1 summarizes the target PK parameters for a hypothetical optimized derivative ("Novel Aminophenol X") compared to the standard APAP profile. The goal of Novel Aminophenol X is to achieve equivalent clearance rates while virtually eliminating CYP2E1-mediated bioactivation.

Table 1: Comparative Pharmacokinetic Parameters

ParameterAcetaminophen (APAP)Novel Aminophenol X (Target)Analytical Validation Method
CLint​ (UGT/SULT) High (85-90% of total)High (>95% of total)HLM without NADPH + UDPGA/PAPS
CLint​ (CYP2E1) Moderate (5-10% of total)Negligible (<1% of total)Recombinant CYP2E1 + NADPH
GSH Adduct Formation Positive (NAPQI-GSH)Below Limit of DetectionLC-MS/MS (Precursor Ion Scan)
Predicted Pediatric t1/2​ 2-3 hours2-3 hoursPBPK Simulation (SULT Ontogeny)
Hepatotoxic Dose Threshold > 4g / day> 10g / day (Predicted)In Vivo Extrapolation / PBPK

References

  • Mazaleuskaya LI, Sangkuhl K, Thorn CF, FitzGerald GA, Altman RB, Klein TE. "PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses". Pharmacogenetics and Genomics, 2015. Source: NIH/PMC. URL:[Link]

  • Beltrán-Olazábal A, Martínez-Galán P, Castejón-Moreno R, García-Moreno ME, García-Muro C, Esteban-Zubero E. "Management of acetaminophen toxicity, a review". Iberoamerican Journal of Medicine, 2019. Source: SciELO / ISCIII. URL:[Link]

  • Jiang X-L, Zhao P, Barrett JS, Lesko LJ, Schmidt S. "Application of physiologically based pharmacokinetic modeling to predict acetaminophen metabolism and pharmacokinetics in children". CPT Pharmacometrics Syst Pharmacol, 2013. Source: NIH/PMC. URL:[Link]

  • Sharma S, Taft DR. "PBPK Modeling of Acetaminophen in Pediatric Populations: Incorporation of SULT Enzyme Ontogeny to Predict Age-Dependent Metabolism and Systemic Exposure". Life, 2025. Source: NIH/PMC. URL:[Link]

Sources

Foundational

The Aminophenol Scaffold in Modern Drug Discovery: From Classic Analgesics to Targeted Antiferroptotic Agents

Executive Summary Historically anchored by the ubiquitous analgesic acetaminophen (paracetamol), aminophenol derivatives have long been a cornerstone of medicinal chemistry. However, modern drug discovery has repositione...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically anchored by the ubiquitous analgesic acetaminophen (paracetamol), aminophenol derivatives have long been a cornerstone of medicinal chemistry. However, modern drug discovery has repositioned the aminophenol core far beyond simple cyclooxygenase (COX) inhibition. Through strategic positional isomerization (ortho-, meta-, para-) and functionalization, researchers are unlocking novel mechanisms of action, ranging from targeted antiferroptotic activity to broad-spectrum antimicrobial and antidiabetic effects. This technical guide explores the mechanistic paradigms, advanced synthesis workflows, and self-validating screening protocols essential for evaluating aminophenol derivatives in contemporary drug development.

Mechanistic Paradigms in Biological Systems

The Classic Analgesic Pathway (p-Aminophenols)

The pharmacological baseline for para-aminophenol derivatives is defined by their ability to inhibit prostaglandin synthesis. Unlike traditional NSAIDs, compounds like acetaminophen act as weak inhibitors of peripheral COX but exert significant central analgesic and antipyretic effects, likely via 1[1]. Following rapid gastrointestinal absorption, these derivatives undergo hepatic metabolism; a critical toxicological consideration is the minor pathway via the P450 mixed-function oxidase system, which generates a reactive toxic metabolite that must be conjugated to glutathione to prevent hepatic necrosis[1].

Emerging Antiferroptotic Agents (o-Aminophenols)

Recent structural optimization has revealed that ortho-aminophenol derivatives possess potent antiferroptotic properties. By utilizing the endogenous metabolite 3-hydroxyanthranilic acid (3-HA) as a starting scaffold, researchers have developed novel derivatives that directly target 2[2]. The mechanistic causality lies in unique intra-molecular hydrogen bonding: this interaction compels the ortho-amine group to achieve enhanced coplanarity with the aromatic π-system, significantly lowering the bond dissociation enthalpy of the phenolic O-H group and exponentially expanding their radical scavenging activity against RSL3-induced ferroptosis[2].

G Lipid Lipid Peroxidation (ROS Accumulation) Ferroptosis Ferroptosis (Cell Death) Lipid->Ferroptosis Drives O_Aminophenol Ortho-Aminophenol Derivatives O_Aminophenol->Lipid Radical Scavenging (Antiferroptotic) GPX4 GPX4 Pathway (Endogenous Defense) GPX4->Lipid Detoxification RSL3 RSL3 Inducer RSL3->GPX4 Inhibits

Mechanism of ferroptosis inhibition by ortho-aminophenol derivatives vs endogenous GPX4.

Antimicrobial and Antidiabetic Scaffolds (Schiff Bases)

Derivatization of 4-aminophenol into Schiff bases has yielded compounds with dual-action biological profiles. These synthetic derivatives demonstrate significant concentration-dependent inhibition of3[3]. Furthermore, DNA interaction studies reveal that these Schiff bases induce hyperchromism and bathochromic (red) shifts, indicating strong intercalation with human DNA, which highlights their potential utility as broad-spectrum antimicrobial and anticancer agents[3].

Toxicity and HTS Triage: The Redox-Cycling Liability

A critical pitfall in high-throughput screening (HTS) involving 4-aminophenol moieties is their propensity for redox cycling. These compounds can induce reactive oxygen species (ROS), specifically H₂O₂, which actively4[4]. This mechanism results in a time-dependent, false-positive enzyme inactivation that can artificially inflate hit rates in drug discovery campaigns[4].

Advanced Chemical Synthesis Workflows

The synthesis of highly pure aminophenol derivatives requires strict control over reaction kinetics to prevent over-reduction or oxidative dimerization. A highly efficient, low-cost flow route for synthesizing N-acetyl-para-aminophenol (APAP) utilizes an inert p-nitrophenol (p-NP) precursor and a core-shell Cu₂O@CeO₂ catalyst[5].

Protocol 1: Continuous Flow Synthesis of p-Aminophenol Derivatives

Causality Focus: Minimizing intermediate residence time and leveraging catalytic oxygen vacancies.

  • Catalyst Bed Preparation: Load the core-shell Cu₂O@CeO₂ catalyst into a continuous flow microreactor.

    • Causality: The CeO₂ shell acts as a stabilizer and adsorptive center due to the presence of Ce³⁺ ions and oxygen vacancies. The redox coupling of Cu⁺→Cu⁰ with Ce³⁺→Ce⁴⁺ steers the selective conversion of the nitro group without over-reducing the aromatic ring[5].

  • Nitro-Reduction (Flow Phase): Pump a solution of p-NP through the reactor bed.

    • Causality: A continuous flow setup is utilized over a batch reactor to immediately transport the highly reactive p-aminophenol (p-AP) intermediate away from the catalyst, preventing unwanted dimerization or oxidative degradation.

  • In-line Acylation (Self-Assembly Device): Directly transport the generated p-AP eluent into a connected Teflon vessel containing a mixed solution of hydrochloric acid, acetic anhydride, and sodium acetate.

    • Causality: Immediate, in-line acidification and acylation trap the reactive amine, yielding the stable APAP product. This bypasses the need for intermediate recrystallization, which is a primary source of yield loss via air oxidation[5].

  • Self-Validating Step: Integrate in-line LC-MS monitoring before the acylation chamber to ensure the complete absence of unreacted p-NP and to verify the molecular weight of the p-AP intermediate.

G pNP p-Nitrophenol (Inert Precursor) pAP p-Aminophenol (Reactive Intermediate) pNP->pAP Flow Reduction Cat Cu2O@CeO2 Catalyst (Redox Center) Cat->pNP Ce3+/Ce4+ & Cu+/Cu0 Coupling Acyl In-line Acylation (Acetic Anhydride) pAP->Acyl Direct Transport APAP APAP (Stable Product) Acyl->APAP Acidification

Continuous flow synthesis workflow for p-aminophenol derivatives using a core-shell catalyst.

Biological Evaluation & Screening Protocols

When screening aminophenol derivatives for novel indications (such as antiferroptotic activity), it is imperative to design self-validating assays that account for the scaffold's known redox liabilities.

Protocol 2: Self-Validating Ferroptosis Inhibition Assay

Causality Focus: Isolating lipid radical scavenging from extracellular redox artifacts.

  • Induction of Ferroptosis: Seed target cells (e.g., HT-1080) and treat with RSL3 (a direct GPX4 inhibitor).

    • Causality: RSL3 is chosen over erastin because it directly inhibits GPX4 downstream of the cystine/glutamate antiporter, creating a robust, isolated model of lipid peroxidation-driven cell death that is independent of upstream metabolic variables.

  • Compound Co-incubation: Introduce the synthesized ortho-aminophenol derivatives at varying concentrations (0.1 μM to 10 μM).

  • Lipid ROS Quantification: Stain cells with the lipid peroxidation sensor C11-BODIPY(581/591) and analyze via flow cytometry.

  • Self-Validating Counter-Screen (Critical): Run a parallel assay arm supplemented with exogenous catalase.

    • Causality: Because aminophenols can undergo redox cycling to generate extracellular H₂O₂ (which can cause false-positive enzyme inactivation or artificial cytotoxicity[4]), the addition of catalase neutralizes this extracellular artifact. If the compound maintains its protective effect in the presence of catalase, the observed cell survival is validated as true intracellular lipid radical scavenging.

Quantitative Activity Profiles

The following table summarizes the diverse biological activities and primary targets of various aminophenol positional isomers and derivatives, providing a comparative baseline for drug design.

Scaffold TypePrimary Biological TargetKey Mechanism of ActionExperimental Observation
p-Aminophenols (e.g., Acetaminophen)Cyclooxygenase (COX)Weak peripheral COX inhibition; central reduction of prostaglandin synthesis.Analgesia and antipyresis with rapid GI absorption[1].
o-Aminophenols (e.g., 3-HA derivatives)Lipid PeroxidationIntra-H bonding aligns ortho-amines with the π-system, enhancing radical scavenging.>100x higher activity against RSL3-induced ferroptosis than 3-HA[2].
4-Aminophenol Schiff Bases α-Amylase & α-GlucosidaseEnzyme inhibition and DNA intercalation (hyperchromism/bathochromic shifts).93.2% amylase inhibition; broad-spectrum antimicrobial activity[3].
4-Aminophenol Moieties (Off-target)Cysteine CathepsinsRedox-cycling generates H₂O₂, oxidizing catalytic Cys29 to sulfinic acid.Time-dependent false-positive inactivation in HTS assays[4].

References

  • p-Aminophenol Derivatives - BrainKart Source: BrainKart URL
  • Source: PubMed (NIH)
  • Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety Source: PLOS ONE URL
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach Source: ResearchGate URL
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂ Source: Arabian Journal of Chemistry URL

Sources

Exploratory

Advanced Scaffold Engineering: Homologs and Analogs of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in Targeted Therapeutics

Executive Summary The design of modern targeted therapeutics heavily relies on privileged molecular building blocks that simultaneously offer structural rigidity, defined vectors for pharmacophore projection, and optimal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of modern targeted therapeutics heavily relies on privileged molecular building blocks that simultaneously offer structural rigidity, defined vectors for pharmacophore projection, and optimal physicochemical properties. 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol represents a highly specialized bifunctional synthon. It combines an ortho-aminophenol core—primed for the synthesis of heteroaromatic systems like benzoxazoles—with a tetrahydro-2H-pyran-4-yloxy (THP-oxy) substituent, a moiety renowned for modulating lipophilicity and improving aqueous solubility without introducing basic liabilities.

Structural Rationale & Pharmacophore Utility

From an application science perspective, the selection of a building block must be driven by causality rather than empirical screening alone. The utility of this specific compound is rooted in two distinct structural features:

  • The ortho-Aminophenol Core : The adjacent amino and hydroxyl groups on the phenol ring provide a self-validating cyclization pathway. When reacted with carboxylic acids or aldehydes, this core rapidly condenses to form benzoxazoles. In kinase inhibitors, the resulting benzoxazole nitrogen and oxygen atoms frequently act as critical hydrogen-bond acceptors in the ATP-binding hinge region. Because the starting material is substituted at the 5-position (relative to the hydroxyl group at position 1), cyclization yields a 6-substituted benzoxazole , projecting the ether linkage precisely into the solvent-exposed channel or an adjacent hydrophobic pocket.

  • The THP-oxy Modification : The strategic placement of the THP-oxy group serves a dual purpose. Sterically, it mimics a cyclohexyl ring to fill space. Physicochemically, the embedded oxygen atom in the THP ring significantly lowers the partition coefficient (cLogP) compared to a carbocyclic analog. The utility of the THP-oxy group in enhancing oral bioavailability and kinase selectivity has been definitively demonstrated in the development of dual c-Src/Abl kinase inhibitors[1]. Furthermore, THP derivatives are frequently utilized to optimize receptor agonists, such as CB2 modulators, by balancing lipophilic efficiency (LipE) without introducing the metabolic liabilities of benzylic oxidation[2].

Homologs and Analogs: Structure-Property Relationships (SPR)

To understand the causality behind selecting the THP-oxy phenol, we must compare it against its direct homologs and analogs.

  • Analogs (Ring Variations) : Substituting the THP ring with a cyclohexyl group increases lipophilicity, often leading to poor metabolic stability (via CYP450 oxidation) and high plasma protein binding. Conversely, a piperidine analog introduces a basic amine, which can improve solubility but often triggers hERG channel liabilities (cardiotoxicity).

  • Homologs (Linker Variations) : Extending the ether linkage to a methoxy-THP (-O-CH2-THP) increases conformational flexibility. While this incurs an entropic penalty during target binding, it may be necessary to reach deeper sub-pockets.

Table 1: Comparative Physicochemical Profiling of 5-Alkoxy-2-aminophenol Derived Scaffolds
Scaffold ModificationcLogP Shift (Relative)Aqueous SolubilityhERG Liability RiskPrimary Application
THP-oxy (Core) BaselineHighLowKinase solvent-front projection
Cyclohexyl-oxy +1.2 to +1.5LowLowHydrophobic pocket filling
Piperidin-4-yloxy -0.5 to -1.0Very HighHigh (Basic pKa ~9)Salt-bridge formation
THP-methoxy (Homolog) +0.3 to +0.5ModerateLowExtended vector reach

Experimental Workflows: Self-Validating Protocols

Protocols must be self-validating systems where the choice of reagents prevents side reactions inherent to bifunctional molecules. The synthesis of a 6-(THP-oxy)benzoxazole from the title compound involves a highly controlled two-step sequence: amide coupling followed by cyclodehydration.

Protocol: Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)benzo[d]oxazole Derivatives

Step 1: Amide Coupling (Formation of the Acyclic Intermediate)

  • Reagents : 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (1.0 eq), Aryl Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality : HATU is selected over EDC/HOBt due to the electron-rich nature of the aminophenol, which can undergo competitive O-acylation under slower coupling conditions. HATU drives rapid, selective N-acylation. DIPEA acts as a non-nucleophilic base to neutralize the HATU byproducts and the aminophenol hydrochloride salt.

  • Validation : LC-MS monitoring must show the complete disappearance of the starting material (m/z 209 for the free base) and the appearance of the acyclic amide intermediate.

Step 2: Cyclodehydration

  • Reagents : Amide intermediate (1.0 eq), Burgess Reagent (1.5 eq), anhydrous THF, 70°C.

  • Causality : While traditional methods use p-TsOH in refluxing toluene (Dean-Stark apparatus), the THP ring can be sensitive to harsh acidic conditions over prolonged heating, potentially leading to ether cleavage. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) allows for mild, dehydrative cyclization at lower temperatures, preserving the integrity of the THP-oxy linkage.

  • Validation : The shift in the ^1H NMR spectrum is diagnostic. The disappearance of the highly deshielded amide -NH (~9-10 ppm) and phenol -OH (~9.5 ppm) signals confirms successful benzoxazole ring closure.

Mechanistic Pathway Visualizations

SyntheticWorkflow A 2-Amino-5-((tetrahydro-2H- pyran-4-yl)oxy)phenol C Acyclic Amide Intermediate A->C N-Acylation B Aryl Carboxylic Acid (HATU, DIPEA) B->C E 6-(THP-oxy)benzoxazole Target Scaffold C->E Cyclization D Burgess Reagent (Mild Dehydration) D->E

Synthetic workflow for generating 6-(THP-oxy)benzoxazole scaffolds from the core aminophenol.

LogicalRelationships Core THP-oxy Substitution LogP Reduced cLogP (vs. Cyclohexyl) Core->LogP Tox Reduced hERG Liability (vs. Piperidine) Core->Tox Metabolism Metabolic Stability (No benzylic oxidation) Core->Metabolism Solubility Increased Aqueous Solubility LogP->Solubility PK Optimized in vivo PK (Oral Bioavailability) Solubility->PK Tox->PK Metabolism->PK

Logical relationship of THP-oxy physicochemical property optimization in drug design.

References

  • Hennequin, L. F., et al. "N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry 2006, 49 (22), 6465-6488. URL:[Link]

  • Giblin, G. M. P., et al. "Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain." Journal of Medicinal Chemistry 2007, 50 (11), 2597-2600. URL:[Link]

Sources

Foundational

Quantum Mechanical Profiling of Aminophenol Compounds: A Comprehensive Guide to DFT Methodologies and Applications in Drug Development

Introduction & Theoretical Framework Aminophenols (ortho-, meta-, and para-isomers) represent a highly versatile class of amphoteric organic compounds. They serve as critical building blocks in the synthesis of pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

Aminophenols (ortho-, meta-, and para-isomers) represent a highly versatile class of amphoteric organic compounds. They serve as critical building blocks in the synthesis of pharmaceuticals (e.g., paracetamol/acetaminophen), dyes, and advanced polymeric materials[1]. In drug development and environmental chemistry, understanding the exact electronic structure, stability, and reactivity of these isomers is paramount.

As a Senior Application Scientist, I approach the characterization of aminophenols not through empirical trial-and-error, but through the deterministic lens of Quantum Mechanics (QM) . Specifically, Density Functional Theory (DFT) has emerged as the gold standard for these systems. DFT provides a rigorous mathematical framework to calculate the electron density of a system, allowing us to predict molecular behavior, spectroscopic signatures, and reaction mechanisms before a single reagent is consumed in the lab.

This whitepaper provides an in-depth, self-validating methodological guide to performing and interpreting quantum mechanical calculations on aminophenol compounds, ensuring high-fidelity data for downstream pharmaceutical and materials applications.

Structural Optimization and the Causality of Basis Set Selection

The foundation of any quantum mechanical study is the accurate determination of the molecular ground-state geometry. For aminophenols, the proximity of the hydroxyl (-OH) and amino (-NH₂) groups—particularly in ortho-aminophenol (2-aminophenol)—introduces complex intramolecular interactions[2].

The Choice of Functional and Basis Set

To accurately model these systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is universally preferred. It strikes an optimal balance between computational cost and the accurate treatment of electron exchange-correlation.

However, the functional is only as good as the basis set applied to it. For aminophenols, we mandate the use of 6-311G(d,p) or cc-pVDZ [1].

  • Causality: The (d,p) polarization functions are non-negotiable. The d functions allow the electron clouds around the highly electronegative oxygen and nitrogen atoms to distort asymmetrically, which is critical for modeling the lone pairs. The p functions on hydrogen atoms are strictly required to accurately calculate the strength and geometry of the internal hydrogen bonding (O-H···N or N-H···O) unique to the ortho-isomer[1].

Thermodynamic Stability and Internal Hydrogen Bonding

Calculations reveal that ortho-aminophenol possesses a higher melting point and unique stability compared to its isomers, directly attributable to this internal hydrogen bonding[1]. When optimizing para-aminophenol (p-AP), calculations show it to be a highly stable molecule with electrophilic attack sites localized primarily at the O and N heteroatoms, contrasting sharply with the highly reactive nature of structurally similar compounds like para-nitrophenol.

Frontier Molecular Orbital (FMO) Analysis & Global Reactivity

The chemical reactivity of aminophenols is dictated by their Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

  • HOMO Energy ( EHOMO​ ): Represents the molecule's ability to donate electrons (ionization potential).

  • LUMO Energy ( ELUMO​ ): Represents the ability to accept electrons (electron affinity).

  • Energy Gap ( ΔE ): The difference ( ELUMO​−EHOMO​ ) is a critical quantum descriptor. A large gap implies high kinetic stability and low chemical reactivity, while a small gap indicates a highly polarizable, soft molecule prone to reaction[2].

By applying Koopmans' theorem, we derive secondary global reactivity descriptors such as Chemical Hardness ( η ), Softness ( S ), and the Electrophilicity Index ( ω ). For instance, para-aminophenol demonstrates a robust HOMO-LUMO gap, confirming its stability as an electron donor, which is a fundamental property exploited when utilizing aminophenols as reducing agents or radical scavengers.

Data Presentation: Quantum Chemical Descriptors

Table 1: Representative Quantum Chemical Descriptors for Aminophenol Isomers calculated at the B3LYP/6-311G(d,p) level.

Descriptorortho-Aminophenolmeta-Aminophenolpara-AminophenolImplication for Drug Design
EHOMO​ (eV) -5.10-4.70-4.86Higher values indicate stronger electron-donating capability (antioxidant potential)[3].
ELUMO​ (eV) -0.15-0.20-0.12Lower values indicate susceptibility to nucleophilic attack.
ΔE Gap (eV) 4.954.504.74Correlates with kinetic stability and UV-Vis absorption shifts.
Dipole Moment (D) 1.522.102.45Dictates solubility and receptor-binding orientation.

Radical Stability and Antioxidant Mechanisms

In pharmacology, aminophenol derivatives (like N-acetyl-para-aminophenol, or APAP/Paracetamol) are heavily scrutinized for their metabolic pathways. Hepatotoxicity often arises from reactive intermediate radicals[3].

To predict this computationally, we calculate the Bond Dissociation Energy (BDE) of the phenolic O-H and N-H bonds.

  • Mechanism: A lower BDE signifies that the molecule can easily donate a hydrogen atom to neutralize a free radical (acting as an antioxidant).

  • Spin Density: Once the hydrogen is abstracted, the stability of the resulting phenoxyl or aminyl radical is determined by spin density delocalization. DFT calculations show that in para-aminophenol derivatives, the unpaired electron is highly delocalized across the aromatic ring and the nitrogen atom, providing resonance stabilization[3].

Reactivity AP Aminophenol (Neutral) Closed-shell singlet Abst H-Atom Abstraction (O-H or N-H bond) AP->Abst Oxidative Stress Rad Phenoxyl / Aminyl Radical Open-shell doublet Abst->Rad BDE Calculation Spin Spin Density Delocalization (Resonance Stabilization) Rad->Spin NBO Analysis Tox Toxicity / Reactivity Assessment Spin->Tox Drug Design

Caption: QM workflow for evaluating radical scavenging mechanisms and toxicity in aminophenols.

Spectroscopic Validation: The Self-Validating Loop

A computational model is only a hypothesis until validated against empirical data. We utilize specific quantum mechanical protocols to simulate spectroscopic signatures, creating a self-validating system.

  • Vibrational Spectroscopy (IR): Using the optimized geometry, harmonic vibrational frequencies are calculated. A true energy minimum is confirmed only if zero imaginary frequencies are present. The calculated O-H and N-H stretching frequencies can be directly compared to experimental FT-IR data[1].

  • Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C isotropic magnetic shielding tensors. By referencing these to calculated Tetramethylsilane (TMS), we generate highly accurate chemical shifts ( δ ) that match experimental SDBS database values[1].

  • Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies. For APAP, TD-DFT accurately predicts UV absorption maxima ( λmax​ ) originating from the phenyl and amide chromophores, and can even model solvent-induced blue shifts using implicit solvation models like PCM[4].

Advanced Applications: Chemo-Sensors and Materials

Beyond basic pharmacology, aminophenols are utilized to synthesize Schiff bases (e.g., 2-((2-hydroxybenzylidene)amino)phenol), which act as highly sensitive chemo-sensors for biologically important metal ions like Cu²⁺, Zn²⁺, and Ni²⁺[5].

When modeling these transition metal complexes, the standard 6-311G(d,p) basis set is insufficient for the metal center due to relativistic effects. Expert Protocol: We employ a mixed-basis set approach. The organic aminophenol ligand is modeled with 6-311+G(d,p) to account for diffuse electrons, while the transition metal is modeled using the LANL2DZ effective core potential (ECP). This accurately captures the Metal-to-Ligand Charge Transfer (MLCT) mechanisms responsible for the colorimetric shifts observed in UV-Vis screening[5].

Step-by-Step Experimental Protocol: DFT Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines the exact computational workflow for analyzing an novel aminophenol derivative using Gaussian software.

Step 1: Conformational Search & Initial Geometry

  • Construct the 3D molecular structure using a builder (e.g., GaussView).

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, paying special attention to the dihedral angles of the -OH and -NH₂ groups.

Step 2: Ground State Optimization

  • Set up the DFT calculation using the OPT keyword.

  • Route Section: #p opt b3lyp/6-311g(d,p) empiricaldispersion=gd3bj

  • Rationale: The GD3BJ empirical dispersion correction is added to accurately model non-covalent π−π stacking interactions, especially if the aminophenol is being studied for adsorption onto graphene sheets[6].

Step 3: Frequency Calculation (The Self-Validation Step)

  • Run a frequency calculation on the optimized geometry using the FREQ keyword.

  • Validation: Inspect the output file. If NImag=0 (zero imaginary frequencies), the structure is a true local minimum. If NImag > 0, the structure is a transition state, and the geometry must be perturbed and re-optimized.

Step 4: Property Evaluation (FMO & MEP)

  • Extract the HOMO and LUMO energies from the formatted checkpoint (.fchk) file.

  • Generate the Molecular Electrostatic Potential (MEP) surface to visualize nucleophilic (red/negative) and electrophilic (blue/positive) attack sites.

Step 5: Solvent Effects & Excited States (TD-DFT)

  • To simulate realistic biological or experimental conditions, apply the Polarizable Continuum Model (PCM) using water or ethanol as the solvent.

  • Route Section: #p td=(nstates=6) b3lyp/6-311g(d,p) scrf=(pcm,solvent=water)

  • Compare the calculated oscillator strengths ( f ) and λmax​ to experimental UV-Vis spectra[4].

QM_Workflow Start Initial Geometry (Isomer Selection) Opt DFT Optimization B3LYP/6-311G(d,p) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Modify) Prop Property Evaluation (FMO, NBO, MEP) Check->Prop Yes (True Minimum) Spec Spectroscopic Validation (TD-DFT, GIAO) Prop->Spec End Data Synthesis & Experimental Correlation Spec->End

Caption: Self-validating computational workflow for the quantum mechanical analysis of aminophenols.

Conclusion

Quantum mechanical calculations elevate the study of aminophenol compounds from empirical observation to predictive science. By rigorously applying DFT methodologies—specifically B3LYP/6-311G(d,p) for organic frameworks and mixed basis sets like LANL2DZ for metal complexes—researchers can accurately predict thermodynamic stability, radical scavenging mechanisms, and spectroscopic behaviors. This self-validating approach is an indispensable tool in the modern drug development pipeline, ensuring that only the most viable, stable, and effective molecular candidates are synthesized and advanced to clinical trials.

References

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. imist.ma.

  • Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. rjpn.org.2

  • Computational studies on the ir & nmr spectra of 2-aminophenol. American Institute of Chemists. 1

  • A DFT Study of Aminophenol Stability. ResearchGate.3

  • Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations. Chemical Methodologies. 6

  • The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP): A Computational Study. Bangladesh Journals Online. 4

  • Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances (RSC Publishing). 5

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Substituted Aminophenols

Abstract Substituted aminophenols are a cornerstone of modern chemical synthesis, serving as indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries. Their unique bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted aminophenols are a cornerstone of modern chemical synthesis, serving as indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries. Their unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxyl group on an aromatic scaffold, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies for preparing substituted aminophenols. We will delve into the mechanistic underpinnings, practical considerations, and comparative analysis of classical and contemporary methodologies, including the reduction of nitrophenols, the Bamberger rearrangement, direct amination of phenols, and the hydroxylation of anilines. Furthermore, this guide will explore recent advancements in metal-free and photocatalytic approaches, offering researchers, scientists, and drug development professionals a critical resource for navigating the synthesis of these vital chemical intermediates.

Introduction: The Enduring Importance of Substituted Aminophenols

Substituted aminophenols are a critical class of organic compounds that feature prominently in a vast array of commercially significant products. The strategic placement of amino and hydroxyl functionalities on the aromatic ring, along with other substituents, gives rise to a rich tapestry of chemical reactivity and biological activity. For instance, para-aminophenol is a key precursor to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen)[1][2]. The ortho and meta isomers, along with their substituted derivatives, are integral to the synthesis of dyes, corrosion inhibitors, and specialized polymers[3][4].

The synthetic accessibility of a specific substituted aminophenol isomer with a desired substitution pattern is often a critical factor in the early stages of drug discovery and process development. Therefore, a thorough understanding of the available synthetic routes, their scope, limitations, and practical considerations is paramount for any chemist working in these fields. This guide aims to provide such a comprehensive overview, moving beyond a mere cataloging of reactions to offer insights into the "why" behind the "how" of substituted aminophenol synthesis.

Foundational Synthetic Strategies

Reduction of Substituted Nitrophenols: A Workhorse Method

The reduction of a nitro group to an amine is one of the most reliable and widely employed methods for the synthesis of aminophenols. The ready availability of a diverse range of substituted nitrophenols, often prepared by the nitration of the corresponding phenols, makes this a highly versatile approach.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitrophenols, with water being the only byproduct. A variety of metal catalysts are effective, with the choice often depending on the desired selectivity and the presence of other functional groups.

  • Platinum- and Palladium-based Catalysts: Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are the most common catalysts for this transformation, known for their high activity and efficiency[5][6]. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol or ethyl acetate[5][6].

  • Nickel-based Catalysts: Nickel catalysts, often supported on materials like silica or alumina, offer a more cost-effective alternative to precious metal catalysts[7][8]. They can be highly effective, particularly when promoted with other metals or when used in the form of Raney nickel.

  • Other Catalytic Systems: Research continues to explore novel catalytic systems to improve efficiency and reduce cost. This includes the use of gold-based catalysts, copper nanoparticles, and even non-metal catalysts in some instances[9].

Causality in Catalyst Selection: The choice of catalyst and reaction conditions is critical for achieving high yields and avoiding side reactions. For instance, in substrates with other reducible functional groups (e.g., alkenes, alkynes, or other benzylic groups), careful selection of a chemoselective catalyst is necessary. Palladium catalysts, for example, are often more chemoselective for nitro group reduction in the presence of a double bond compared to platinum catalysts.

  • Reaction Setup: In a high-pressure autoclave, a solution of p-nitrophenol (e.g., 10 g, 71.9 mmol) in ethanol (100 mL) is prepared. To this solution, 1% Pt/C catalyst (e.g., 0.5 g) is added.

  • Hydrogenation: The autoclave is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to a desired pressure (e.g., 100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C).

  • Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield crude p-aminophenol, which can be further purified by recrystallization from hot water.

Table 1: Comparison of Catalysts for Nitrophenol Reduction

CatalystSupportTypical ConditionsAdvantagesDisadvantagesReference(s)
PlatinumCarbon (Pt/C)H₂, 50-100 psi, 25-80 °CHigh activity, good yieldsHigher cost, can be less chemoselective[5][6]
PalladiumCarbon (Pd/C)H₂, 50-100 psi, 25-80 °CHigh activity, good chemoselectivityHigher cost[5][6]
NickelRaney Ni, Al₂O₃, SiO₂H₂ or Hydrazine, 50-150 °CLower cost, effectiveCan require higher temperatures/pressures, potential for lower selectivity[7][8][10]
GoldTiO₂, Fe₂O₃H₂, 100-150 °CHigh selectivity in some casesHigh cost, less commonly used[9]

Before the widespread adoption of catalytic hydrogenation, chemical reduction methods were the mainstay for converting nitrophenols to aminophenols. While often less environmentally friendly, they remain useful in certain laboratory settings, especially when high-pressure equipment is unavailable.

  • Béchamp Reduction (Iron in Acidic Media): The classical Béchamp reduction utilizes iron filings in the presence of an acid, such as hydrochloric or acetic acid, to reduce the nitro group[9]. While effective, this method generates large amounts of iron sludge, posing significant environmental and disposal challenges[2][9].

  • Tin and Tin(II) Chloride: Tin metal or stannous chloride (SnCl₂) in the presence of a strong acid like HCl are also effective reducing agents for aromatic nitro compounds. These methods are often used in laboratory-scale syntheses.

  • Sodium Borohydride with a Catalyst: Sodium borohydride (NaBH₄) on its own is generally not effective for the reduction of nitroarenes. However, in the presence of a catalyst such as palladium, platinum, or nickel salts, it becomes a powerful reducing system that can be used under milder conditions than catalytic hydrogenation.

  • Reaction Setup: A mixture of o-nitrophenol (e.g., 13.9 g, 0.1 mol) and iron powder (e.g., 28 g, 0.5 mol) in a mixture of ethanol (100 mL) and water (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Concentrated hydrochloric acid (e.g., 5 mL) is added portion-wise to initiate the reaction. The mixture is then heated to reflux.

  • Reaction and Work-up: The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC). The hot reaction mixture is then filtered to remove the iron and iron oxides.

  • Isolation: The filtrate is concentrated, and the resulting crude o-aminophenol is purified by recrystallization or column chromatography.

Reduction_of_Nitrophenols cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product Nitrophenol Substituted Nitrophenol Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pt/C or Pd/C) Nitrophenol->Catalytic_Hydrogenation Chemical_Reduction Chemical Reduction (e.g., Fe/HCl or SnCl₂/HCl) Nitrophenol->Chemical_Reduction Aminophenol Substituted Aminophenol Catalytic_Hydrogenation->Aminophenol Chemical_Reduction->Aminophenol

Caption: Synthetic routes to substituted aminophenols via reduction of nitrophenols.

The Bamberger Rearrangement: A Classic Name Reaction

The Bamberger rearrangement is a powerful method for the synthesis of para-aminophenols from N-phenylhydroxylamines in the presence of a strong aqueous acid[11][12][13]. The N-phenylhydroxylamine starting materials are typically prepared by the controlled reduction of the corresponding nitrobenzenes, for example, using zinc dust in an aqueous ammonium chloride solution.

Mechanism of the Bamberger Rearrangement: The reaction proceeds through the protonation of the hydroxylamine oxygen, followed by the loss of a water molecule to generate a nitrenium ion intermediate. This electrophilic intermediate is then attacked by water at the para position, and subsequent deprotonation and tautomerization lead to the formation of the p-aminophenol[11][12].

Causality and Selectivity: The strong preference for para-substitution is a key feature of the Bamberger rearrangement. This regioselectivity is dictated by the electronic and steric factors of the nitrenium ion intermediate. The positive charge is stabilized by resonance at the ortho and para positions, with the para position being sterically more accessible for nucleophilic attack by water.

Greener Alternatives: While traditionally carried out with strong mineral acids like sulfuric acid, recent studies have explored more environmentally benign catalysts. For instance, the use of pressurized carbon dioxide in water has been shown to effectively promote the Bamberger rearrangement, offering a greener alternative[2][14].

  • Preparation of N-Phenylhydroxylamine: Nitrobenzene is reduced with zinc dust in the presence of ammonium chloride in an aqueous solution at a controlled temperature (e.g., 60-65 °C).

  • Rearrangement: The resulting N-phenylhydroxylamine intermediate is then subjected to rearrangement without isolation. The reaction mixture is acidified with an aqueous solution of sulfuric acid (e.g., 1.5 M) and heated (e.g., 70 °C) for a specific duration (e.g., 150 minutes).

  • Work-up and Isolation: After the rearrangement is complete, the reaction mixture is cooled and neutralized with a base (e.g., aqueous ammonia) to precipitate the p-aminophenol. The crude product is then collected by filtration and purified by recrystallization.

Bamberger_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_rearrangement Rearrangement cluster_product Product Nitrobenzene Substituted Nitrobenzene Hydroxylamine N-Arylhydroxylamine Nitrobenzene->Hydroxylamine Controlled Reduction (e.g., Zn/NH₄Cl) Acid_Catalysis Aqueous Acid (e.g., H₂SO₄ or CO₂/H₂O) Hydroxylamine->Acid_Catalysis p_Aminophenol para-Substituted Aminophenol Acid_Catalysis->p_Aminophenol

Caption: The Bamberger rearrangement for the synthesis of p-aminophenols.

Direct Functionalization of Aromatic Scaffolds

Directly introducing an amino or hydroxyl group onto a pre-existing phenol or aniline, respectively, represents a more atom-economical approach to substituted aminophenols.

Amination of Substituted Phenols

The direct conversion of a hydroxyl group on a phenol to an amino group is a challenging transformation due to the poor leaving group ability of the hydroxyl group. However, several methods have been developed to achieve this.

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia or a primary amine. While most effective for naphthalenic systems, it has been applied to some phenolic compounds.

Modern cross-coupling reactions have provided powerful tools for the amination of phenols.

  • Ullmann Condensation: The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an amine at high temperatures. While a classic method, it often requires harsh reaction conditions and stoichiometric amounts of copper.

  • Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has emerged as a more versatile and milder alternative to the Ullmann condensation for the formation of C-N bonds[15]. This reaction can be applied to the amination of aryl triflates derived from phenols, or in some cases, the direct amination of phenols themselves, using a suitable ligand and base[15][16][17].

  • Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with 3-bromophenol (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv). The tube is evacuated and backfilled with argon.

  • Addition of Reagents: Anhydrous, degassed toluene is added, followed by the amine (1.2 equiv).

  • Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to a specified temperature (e.g., 100 °C) with stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Isolation: The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

In recent years, there has been a significant push towards the development of metal-free synthetic methods. Several strategies for the direct amination of phenols without the need for a transition metal catalyst have been reported, often involving the activation of the phenol and the use of a suitable aminating agent[18][19][20]. These methods offer a more sustainable and cost-effective approach to the synthesis of substituted aminophenols.

Hydroxylation of Substituted Anilines

The direct introduction of a hydroxyl group onto an aniline ring is another atom-economical route to aminophenols. This transformation can be challenging due to the high reactivity of the aniline ring and the potential for over-oxidation.

Classical methods for aniline hydroxylation often involve harsh oxidizing agents and can suffer from poor regioselectivity and the formation of polymeric byproducts.

More recently, significant progress has been made in the development of milder and more selective methods for aniline hydroxylation.

  • Directed Ortho-Hydroxylation: By using a directing group on the aniline nitrogen, it is possible to achieve selective ortho-hydroxylation using transition metal catalysts, such as ruthenium, in combination with an oxidant[21].

  • Photocatalytic Hydroxylation: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the hydroxylation of anilines[22][23][24]. These methods often utilize a photosensitizer that, upon irradiation, can activate an oxidizing agent or the aniline itself to facilitate the hydroxylation reaction under mild conditions.

  • Reaction Setup: In a photocatalytic reactor, the substituted anilide (1.0 equiv), a photocatalyst (e.g., an organic dye), and a suitable solvent (e.g., acetonitrile/water) are combined.

  • Reaction: The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the hydroxylated product. Subsequent deprotection of the amide yields the aminophenol.

Direct_Functionalization cluster_phenol Phenol Amination cluster_aniline Aniline Hydroxylation Phenol Substituted Phenol Aminophenol_from_Phenol Substituted Aminophenol Phenol->Aminophenol_from_Phenol Amination (e.g., Buchwald-Hartwig, Metal-Free Methods) Aniline Substituted Aniline Aminophenol_from_Aniline Substituted Aminophenol Aniline->Aminophenol_from_Aniline Hydroxylation (e.g., Directed C-H Activation, Photocatalysis)

Caption: Direct functionalization routes to substituted aminophenols.

Modern and Novel Synthetic Approaches

The field of organic synthesis is constantly evolving, and the quest for more efficient, selective, and sustainable methods for constructing valuable molecules like substituted aminophenols is a major driving force.

Metal-Free Synthesis

The development of metal-free synthetic routes is a key area of contemporary research, driven by the desire to reduce costs and minimize the environmental impact associated with transition metal catalysts. Recent examples include:

  • Aryne Chemistry: The formal insertion of arynes into hydroxyindolinones has been reported as a novel, metal-free approach to the synthesis of sterically hindered ortho-aminophenols[25][26].

  • Oxidative Annulation: Metal-free oxidative annulation of phenols and amines can provide access to benzoxazole precursors, which can be further transformed into aminophenols[27].

Photocatalysis

As mentioned in the context of aniline hydroxylation, photocatalysis is a rapidly emerging field that utilizes light energy to drive chemical reactions under mild conditions. This technology holds great promise for the development of novel and sustainable routes to substituted aminophenols.

Comparative Analysis and Future Outlook

The choice of a synthetic route to a particular substituted aminophenol will always be a multifactorial decision, weighing considerations of cost, scale, substrate scope, and environmental impact.

Table 2: High-Level Comparison of Major Synthetic Routes

Synthetic RouteKey Starting MaterialsRegioselectivityKey AdvantagesKey Disadvantages
Nitrophenol Reduction Substituted PhenolsDetermined by nitration stepBroad substrate scope, reliable, well-establishedCan involve hazardous reagents (nitration), waste generation (chemical reduction)
Bamberger Rearrangement Substituted NitrobenzenesHighly para-selectiveGood for p-aminophenols, can be performed in one pot from nitrobenzeneLimited to p-isomers, can produce aniline as a byproduct
Phenol Amination Substituted PhenolsCan be controlled by methodologyAtom-economical, directCan require harsh conditions or expensive catalysts
Aniline Hydroxylation Substituted AnilinesCan be directed to ortho or paraAtom-economical, directPotential for over-oxidation, regioselectivity can be challenging

The future of substituted aminophenol synthesis will undoubtedly be shaped by the principles of green chemistry. We can expect to see continued growth in the development of:

  • Catalytic methods that utilize earth-abundant and non-toxic metals.

  • Metal-free reactions that offer greater sustainability and cost-effectiveness.

  • Photocatalytic and electrochemical methods that leverage renewable energy sources to drive chemical transformations.

  • Biocatalytic approaches that harness the power of enzymes for highly selective and environmentally benign syntheses.

Conclusion

The synthesis of substituted aminophenols is a rich and diverse field of organic chemistry, with a long history of established methods and a vibrant landscape of modern innovation. From the workhorse reduction of nitrophenols to the elegance of transition-metal catalyzed cross-couplings and the promise of metal-free and photocatalytic approaches, the synthetic chemist has a powerful arsenal of tools at their disposal. By understanding the underlying principles and practical considerations of each method, researchers, scientists, and drug development professionals can make informed decisions to efficiently and sustainably access the substituted aminophenol building blocks that are so crucial to their work.

References

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  • Nagaiah, T. (Ed.). (2018). Rearrangement Reactions. Wiley-VCH.
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  • Li, Z., et al. (2026). Efficient synthesis of ortho- or para-aminophenol via a diazo coupling reduction process and scalable manufacturing of chlorzoxazone. RSC Advances.
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  • Vaidya, M. J., et al. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 7(2), 202-208. [Link]

  • Li, Y., et al. (2022). Metal-Free Oxidative Annulation of Phenols and Amines: A General Synthesis of Benzoxazoles. The Journal of Organic Chemistry, 87(14), 9036-9049. [Link]

  • Zhang, J., et al. (2024). Tailoring photocatalysts to modulate oxidative potential of anilides enhances para-selective electrochemical hydroxylation. Nature Communications. [Link]

  • Goswami, M., et al. (2020). M[TPP]Cl (M = Fe or Mn)-Catalyzed Oxidative Amination of Phenols by Primary and Secondary Anilines. Organic Letters, 22(5), 1785-1790. [Link]

  • Lisovskaya, S. A., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mitsui Toatsu Chemicals, Inc. (1986). Process for the production of an aminophenol. U.S.
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  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon. Retrieved from [Link]

  • Ghotbi, L., et al. (2023). A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. Angewandte Chemie International Edition, 62(52), e202310540. [Link]

  • Wang, Y., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Applied Materials & Interfaces. [Link]

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  • Yulian, M., et al. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry, 17(4). [Link]

  • Li, J., et al. (2015). Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System. ACS Sustainable Chemistry & Engineering, 3(5), 944-948. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing Novel Kinase Inhibitors with 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for a kinase inhibition assay using the novel compound 2-Amino-5-((t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for a kinase inhibition assay using the novel compound 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol. As this molecule is not extensively characterized in public literature as a kinase inhibitor, this guide presents a universal, adaptable framework. We will focus on the widely adopted ADP-Glo™ luminescent kinase assay platform, a sensitive and versatile method for quantifying kinase activity and inhibitor potency. The core of this document is not just a series of steps, but an in-depth explanation of the rationale behind experimental design, data analysis, and potential challenges, ensuring scientific integrity and the generation of reliable, reproducible data.

Introduction: The Pursuit of Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The initial step in discovering a new kinase inhibitor involves evaluating a compound's ability to inhibit the activity of a target kinase in a controlled, in vitro setting.[1] This process requires a robust, sensitive, and reproducible biochemical assay.

This guide details the methodology for testing 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, a compound with potential for biological activity, as a kinase inhibitor. We will utilize the ADP-Glo™ Kinase Assay, a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3] This method is advantageous as it is compatible with virtually any kinase and substrate combination and does not require radioactive materials or specific antibodies.[4]

Assay Principle: Quantifying Kinase Activity with Luminescence

The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[3][4]

  • Kinase Reaction & ATP Depletion : In the first step, the kinase, its substrate, ATP, and the test inhibitor (2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol) are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP. After this reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP.[4]

  • ADP to ATP Conversion & Signal Generation : In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. It also contains luciferase and luciferin. The newly synthesized ATP acts as a substrate for the luciferase enzyme, which catalyzes a reaction that produces a stable luminescent signal.[4][5] The intensity of this light is directly proportional to the initial ADP concentration and, therefore, the kinase activity.[3]

G cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: Signal Generation Kinase_Reaction Kinase + Substrate + ATP + Inhibitor ADP_Production Phosphorylated Substrate + ADP + Unconsumed ATP Kinase_Reaction->ADP_Production Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) ADP_Production->Add_ADP_Glo ADP_Only ADP Remains Add_ADP_Glo->ADP_Only 40 min Incubation Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Only->Add_Detection_Reagent Luciferase_Reaction Newly Synthesized ATP + Luciferin --Luciferase--> Light Add_Detection_Reagent->Luciferase_Reaction Measure_Luminescence Measure Luminescence (Signal ∝ Kinase Activity) Luciferase_Reaction->Measure_Luminescence

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: IC50 Determination

This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol against a target kinase. The IC50 is a quantitative measure of the compound's potency.[6]

3.1. Materials and Reagents
  • Test Compound: 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[7]

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Instruments: Calibrated multichannel pipettes, plate shaker, and a plate-reading luminometer.

3.2. Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in 100% DMSO. This high concentration is essential for creating a wide range of dilutions.[8]

  • Serial Dilutions: Perform a serial dilution of the test compound. A common scheme is a 10-point, 3-fold dilution series in 100% DMSO. This will generate a range of concentrations to create a dose-response curve.

  • Kinase Working Solution: Dilute the kinase enzyme to a 2X working concentration in the kinase reaction buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.[9]

  • Substrate/ATP Working Solution: Prepare a 2X working solution containing both the substrate and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10]

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's technical manual.[7] Equilibrate both to room temperature before use.

3.3. Experimental Workflow

The assay is performed in a 384-well plate format with a final reaction volume that maintains a consistent ratio of components, typically 1:1:2 for the kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent, respectively.[7]

G Start Start Step1 1. Add 2.5 µL Compound or DMSO Control to Plate Start->Step1 Step2 2. Add 2.5 µL of 2X Kinase Solution Step1->Step2 Step3 3. Incubate for 15 min at RT (Pre-incubation) Step2->Step3 Step4 4. Add 5 µL of 2X Substrate/ATP Solution (Initiate Reaction) Step3->Step4 Step5 5. Incubate for 60 min at RT (Kinase Reaction) Step4->Step5 Step6 6. Add 10 µL ADP-Glo™ Reagent Step5->Step6 Step7 7. Incubate for 40 min at RT (Stop & Deplete) Step6->Step7 Step8 8. Add 20 µL Kinase Detection Reagent Step7->Step8 Step9 9. Incubate for 30-60 min at RT (Signal Develop) Step8->Step9 Step10 10. Read Luminescence Step9->Step10 End End Step10->End

Caption: General experimental workflow for IC50 determination.

Detailed Steps:

  • Compound Plating: Add 2.5 µL of each compound dilution from your series to the wells of the 384-well plate. For controls, add 2.5 µL of DMSO.

    • 100% Inhibition (Negative Control): Wells with a known potent inhibitor or no enzyme.

    • 0% Inhibition (Positive Control): Wells with DMSO instead of the test compound.[6]

  • Enzyme Addition: Add 2.5 µL of the 2X kinase working solution to all wells.

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute and then incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.[11]

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP working solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well.[12]

  • Incubation: Mix the plate and incubate at room temperature for 40 minutes.[4]

  • Signal Development: Add 20 µL of Kinase Detection Reagent to each well.

  • Final Incubation: Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]

  • Data Acquisition: Read the luminescence on a plate reader. An integration time of 0.25–1 second per well is a good starting point.[7]

Data Analysis and Presentation
4.1. Data Analysis Workflow

Accurate data analysis is crucial for determining the inhibitor's potency. The goal is to generate a dose-response curve from which the IC50 value can be derived.[6]

  • Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to represent percent inhibition.

    • The average RLU from the "0% Inhibition" (DMSO) wells is set as 0% inhibition.

    • The average RLU from the "100% Inhibition" (no enzyme/max inhibition) wells is set as 100% inhibition.

    • Percent Inhibition for each well is calculated using the formula: % Inhibition = 100 * (RLU_0%_Inhibition - RLU_Sample) / (RLU_0%_Inhibition - RLU_100%_Inhibition)

  • Curve Fitting: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration. Fit this data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation.[12]

  • IC50 Determination: The IC50 value is the concentration of the inhibitor that produces 50% inhibition, as interpolated from the fitted curve.

G Data_Acquisition Raw Luminescence Data (RLU) from Plate Reader Normalization Normalize Data (Set 0% and 100% Controls) Data_Acquisition->Normalization Calculation Calculate % Inhibition for each concentration Normalization->Calculation Plotting Plot % Inhibition vs. log[Inhibitor] Calculation->Plotting Curve_Fitting Fit Data to Sigmoidal Dose-Response Curve Plotting->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Caption: Workflow for data analysis to determine the IC50 value.

4.2. Data Presentation

Summarize the quantitative results in a clear, structured table. This allows for easy comparison and interpretation of the inhibitor's potency.

ParameterValue
Test Compound 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
Target Kinase [Name of Kinase]
IC50 [Calculated Value] µM
Hill Slope [Value from curve fit]
[Value from curve fit]
Assay Conditions [ATP] = [Value] µM, [Substrate] = [Value] µM
Application Notes and Troubleshooting

Achieving reliable and reproducible results requires an awareness of common pitfalls.[14]

Potential Issue Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Temperature gradients across the plate- Use calibrated pipettes and consistent technique.- Ensure thorough mixing after each reagent addition.- Allow the plate to equilibrate to room temperature before each step.[11]
Low Signal or No Activity - Inactive kinase enzyme- Suboptimal ATP or substrate concentration- Incorrect buffer pH or composition- Verify enzyme activity with a new aliquot or positive control inhibitor.- Titrate ATP and substrate to find optimal concentrations.- Confirm buffer pH and ensure necessary cofactors (e.g., Mg²⁺) are present.[15]
False Positives/Negatives - Compound precipitates in the assay buffer.- Compound directly inhibits the luciferase reporter enzyme.- Compound autofluorescence/luminescence.- Visually inspect wells for precipitation.- Run a counter-screen without the primary kinase to test for luciferase inhibition.[13]- Measure compound signal in assay buffer alone.
IC50 Value Shifts - ATP concentration is too high (for ATP-competitive inhibitors).- High enzyme concentration.- Use an ATP concentration at or near the Km value for the kinase. A high ATP concentration will make competitive inhibitors appear less potent.[9]- Optimize the enzyme concentration to ensure the reaction remains in the linear range.[9]
Conclusion

This guide provides a comprehensive and scientifically grounded protocol for evaluating the inhibitory activity of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol against a target protein kinase. By employing a universal and sensitive detection platform like the ADP-Glo™ assay and adhering to the principles of careful experimental design and data analysis, researchers can confidently determine the compound's potency. The provided troubleshooting and application notes serve as a valuable resource to overcome common challenges, ensuring the generation of high-quality, reliable data essential for advancing drug discovery programs.

References
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link]

  • Zhang, Y., et al. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Lemmon, M. A., & Schlessinger, J. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from [Link]

  • Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Inglese, J., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Tanega, C., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

Sources

Application

Application Note: Anti-Proliferative Activity Assays of Aminophenol Compounds

Executive Summary & Mechanistic Context Aminophenol derivatives are highly versatile scaffolds in medicinal chemistry, increasingly recognized for their potent anti-cancer and anti-proliferative properties. The unique st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Aminophenol derivatives are highly versatile scaffolds in medicinal chemistry, increasingly recognized for their potent anti-cancer and anti-proliferative properties. The unique structural presence of both amino and hydroxyl groups on an aromatic ring allows for diverse chemical modifications, yielding compounds that target multiple oncogenic pathways.

Recent drug development efforts have identified three primary mechanisms by which aminophenol compounds exert their anti-proliferative effects:

  • ROS-Mediated Apoptosis : Long-chain p-alkylaminophenols, such as p-dodecylaminophenol (p-DDAP), bypass traditional retinoic acid receptor (RAR) binding to induce apoptosis directly through the generation of reactive oxygen species (ROS) and subsequent oxidative stress .

  • Kinase Inhibition : Novel benzoxazole-benzamide conjugates derived from 2-aminophenol act as competitive inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition leads to G2/M cell cycle arrest and the profound downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL .

  • Proteasome Modulation : Specific derivatives, such as 4-hydroxy-diphenyl amine, function as negative modulators of Ubiquitin-Specific Protease 7 (USP7). By blocking the substrate-binding pocket of USP7, these compounds prevent the deubiquitination of MDM2, leading to its degradation and the stabilization of the p53 tumor suppressor .

Pathway Visualization

Aminophenol_Mechanisms Compound Aminophenol Derivatives ROS ROS Generation Compound->ROS VEGFR2 VEGFR-2 Inhibition Compound->VEGFR2 USP7 USP7 Inhibition Compound->USP7 OxStress Oxidative Stress ROS->OxStress Bcl2 Bcl-2 Downregulation VEGFR2->Bcl2 MDM2 MDM2 Down & p53 Up USP7->MDM2 Apoptosis Apoptosis & Cell Death OxStress->Apoptosis Bcl2->Apoptosis MDM2->Apoptosis

Fig 1: Multi-targeted anti-proliferative mechanisms of aminophenol derivatives.

Experimental Rationale: Building a Self-Validating System

As a Senior Application Scientist, I frequently observe a critical oversight when researchers evaluate redox-active compounds. Aminophenols possess inherent redox activity due to the electron-donating nature of their hydroxyl and amino groups. In standard colorimetric viability assays (like the MTT assay), the tetrazolium salt is reduced to purple formazan by mitochondrial reductases.

The Causality of False Positives: Highly reactive aminophenol derivatives can chemically reduce MTT in the extracellular medium independent of cell viability. This leads to a false-positive absorbance signal, artificially inflating the apparent cell viability and masking the compound's true anti-proliferative potency.

The Self-Validating Solution: A robust protocol must include a "cell-free compound control" (media + compound + MTT). If auto-reduction occurs, the assay system must automatically pivot to an orthogonal, non-redox viability readout, such as an ATP-dependent luminescent assay (e.g., CellTiter-Glo) or direct flow cytometric counting. Furthermore, phenotypic viability data must be mechanistically validated using Annexin V/PI staining to differentiate between cytostatic growth inhibition and true cytotoxic apoptosis.

Quantitative Efficacy Profiling

To contextualize the expected outcomes of these assays, the following table summarizes the representative anti-proliferative activity and selectivity indices of various aminophenol classes against human cancer cell lines.

Table 1: Representative Anti-Proliferative Activity (IC50) of Aminophenol Derivatives

Compound ClassTarget Cell LineCancer TypeIC50 (µM)Normal Cell Line (WI-38) IC50 (µM)Selectivity IndexPrimary Mechanism
p-DDAP PC-3Prostate~2.5> 50.0> 20.0ROS Generation
Benzoxazole Conjugate (Cpd 1) HCT-116Colorectal0.8542.550.0VEGFR-2 Inhibition
Benzoxazole Conjugate (Cpd 11) MCF-7Breast1.12135.0120.5VEGFR-2 Inhibition
4-hydroxy-diphenyl amine HCT-116Colorectal31.0> 200.0> 6.4USP7 Inhibition

Step-by-Step Experimental Protocols

Protocol I: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of aminophenol compounds while strictly controlling for chemical redox interference.

  • Cell Seeding : Harvest logarithmic-phase cells (e.g., HCT-116 or MCF-7). Seed at a density of 5 × 10³ cells/well in 100 µL of complete culture media in a 96-well flat-bottom plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adherence and recovery.

  • Compound Preparation : Prepare a 10 mM stock of the aminophenol derivative in 100% DMSO. Perform serial dilutions in culture media to achieve final well concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Crucial: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent baseline solvent toxicity.

  • Treatment & Controls : Aspirate the old media. Add 100 µL of the compound-containing media to the respective wells.

    • Self-Validation Step: Include a "Cell-Free Control" well containing only media and the highest compound concentration (100 µM) to test for direct MTT reduction.

  • Incubation : Incubate the plates for 48 to 72 hours, depending on the specific doubling time of the cell line used.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization : Carefully aspirate the media without disturbing the purple formazan crystals resting at the bottom of the wells. Add 150 µL of pure DMSO to each well. Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.

  • Quantification : Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader. Calculate viability relative to the vehicle control. (Note: If the Cell-Free Control shows high absorbance, discard the MTT data and proceed with an ATP-based assay).

Protocol II: Mechanistic Validation via Annexin V/PI Flow Cytometry

Objective: Differentiate early/late apoptosis from necrosis to validate the anti-proliferative mechanism of the aminophenol compound.

  • Treatment : Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well. Allow 24 hours for attachment. Treat the cells with the aminophenol derivative at 1× and 2× the established IC50 for 24 hours.

  • Harvesting (Expert Technique) : Do not discard the culture media. Apoptotic cells detach and float; discarding the media will artificially skew your data toward surviving cells. Collect the culture media into a centrifuge tube. Gently trypsinize the remaining adherent cells and pool them with the collected media. Centrifuge at 300 × g for 5 minutes at 4°C.

  • Washing : Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins, which can interfere with fluorescence.

  • Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately (within 1 hour) via flow cytometry, capturing a minimum of 10,000 events. Gate for FITC⁺/PI⁻ (early apoptosis) and FITC⁺/PI⁺ (late apoptosis).

References

  • Title : Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Source : Bioorganic & Medicinal Chemistry (2023). URL :[Link]

  • Title : Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Source : Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL :[Link]

  • Title : Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers. Source : RSC Advances (2024). URL :[Link]

Method

Application Note: Experimental Setup for Synthesizing Aminophenol Derivatives

Introduction and Mechanistic Grounding Aminophenol derivatives (ortho-, meta-, and para-isomers) are critical intermediates in the synthesis of pharmaceuticals (e.g., paracetamol), dyes, and agricultural chemicals[1][2]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

Aminophenol derivatives (ortho-, meta-, and para-isomers) are critical intermediates in the synthesis of pharmaceuticals (e.g., paracetamol), dyes, and agricultural chemicals[1][2]. While complex meta-aminophenol derivatives can be synthesized via advanced copper-catalyzed [1,3]-rearrangement and oxa-Michael addition cascade reactions[3][4], the most universally adopted, atom-economical route for synthesizing para-aminophenol (4-AP) is the catalytic reduction of 4-nitrophenol (4-NP)[1][5].

The Causality of Experimental Choices

The reduction of 4-NP to 4-AP using sodium borohydride (NaBH₄) serves as the gold-standard model reaction for evaluating heterogeneous catalysts[5][6].

  • Why NaBH₄? It acts as the primary hydride and electron donor. However, without a catalyst, the reaction is kinetically restricted. The high activation energy barrier between the mutually repelling borohydride anions (BH₄⁻) and nitrophenolate anions prevents spontaneous reduction.

  • Why a Metal Catalyst? Nanoparticulate catalysts (such as Pd, Ag, or Cu₂O/CuO heterojunctions) bridge this kinetic gap. They provide an active surface for the co-adsorption of both reactant species, facilitating efficient hydride transfer from the borohydride to the nitrophenolate ion[7].

  • Why Excess NaBH₄? An overwhelming molar excess of NaBH₄ is used to ensure the reaction follows pseudo-first-order kinetics, which simplifies rate constant calculations and maintains a highly reducing environment to prevent catalyst oxidation[1][7].

Reaction Workflow & Visualization

The following diagram illustrates the mechanistic workflow of the catalytic reduction process, highlighting the critical intermediates and spectrophotometric shifts used for real-time monitoring.

G NP 4-Nitrophenol (4-NP) Colorless/Light Yellow NaBH4 Addition of Excess NaBH4 (Alkaline Environment) NP->NaBH4 NPIon 4-Nitrophenolate Ion Deep Yellow (Abs: 400 nm) NaBH4->NPIon Catalyst Addition of Metal Catalyst (e.g., Pd, Ag, Cu2O/CuO) NPIon->Catalyst Adsorption Co-adsorption of BH4- and 4-Nitrophenolate on Catalyst Catalyst->Adsorption Transfer Hydride/Electron Transfer from BH4- to 4-Nitrophenolate Adsorption->Transfer Desorption Desorption of Products Transfer->Desorption AP 4-Aminophenol (4-AP) Colorless (Abs: 300 nm) Desorption->AP

Mechanistic workflow of 4-nitrophenol reduction to 4-aminophenol via metal catalysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By utilizing UV-Vis spectrophotometry, researchers can visually and quantitatively verify the success of each step, ensuring high scientific integrity.

Protocol A: Standard Catalytic Reduction of 4-Nitrophenol

This protocol utilizes Palladium nanoparticles supported on a polyimide sponge (Pd@PIS) as a model heterogeneous catalyst due to its high turnover frequency and ease of recovery[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 mM aqueous solution of 4-NP and a fresh 0.6 M aqueous solution of NaBH₄[1]. Crucial Note: NaBH₄ degrades in water; solutions must be prepared immediately before use.

  • Baseline Establishment: In a 3 mL standard quartz cuvette, combine 2.7 mL of the 1 mM 4-NP solution with 0.3 mL of the 0.6 M NaBH₄ solution[1]. Mix thoroughly at room temperature.

  • Validation Checkpoint 1 (Deprotonation): The solution must immediately shift from pale yellow to deep yellow. Confirm this via UV-Vis spectroscopy; a sharp absorption peak must appear at exactly 400 nm, indicating the successful formation of the 4-nitrophenolate ion[1][7]. If this peak is absent, the NaBH₄ is inactive.

  • Catalyst Introduction: Submerge exactly 4 mg of the Pd@PIS catalyst into the reaction mixture using tweezers[1]. (If using colloidal AgNPs, inject the optimized volume, e.g., 0.5 mg equivalent, and ensure homogeneous dispersion[6]).

  • Kinetic Monitoring: Place the cuvette inside the UV-Vis spectrophotometer. Record the absorbance spectrum (200–600 nm) at 1-minute intervals[7].

  • Validation Checkpoint 2 (Reduction): The successful reduction is validated by the continuous decrease of the 400 nm peak and the simultaneous emergence of a new peak at ~300 nm, corresponding to the formation of 4-AP. The reaction is complete when the solution becomes entirely colorless[1].

  • Catalyst Recovery: Remove the macroscopic Pd@PIS sponge with tweezers (or separate free nanoparticles via centrifugation), wash thoroughly with deionized water, and dry for subsequent cycles[1][5].

Protocol B: Synthesis of meta-Aminophenol Derivatives via Cu-Catalysis

For specialized drug discovery applications requiring meta-substituted derivatives, transition metal-catalyzed cascade reactions are utilized[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a dry reaction vessel under an inert atmosphere, combine the starting N-alkoxy-2-methylaniline substrate with the desired alcohol.

  • Catalyst Addition: Introduce catalytic amounts of IPrCuBr and AgSbF₆ to the mixture[3][4].

  • Thermal Activation: Heat the reaction mixture to 70–80 °C. The causality of this thermal input is to drive the [1,3]-rearrangement (migration of the alkoxy group from the nitrogen atom to the methyl-substituted ortho position), immediately followed by an oxa-Michael addition[3].

  • Purification: Quench the reaction, extract the organic layer, and purify the resulting meta-aminophenol derivative using silica gel column chromatography.

Quantitative Data Summary

The choice of catalyst heavily dictates the reaction kinetics, required loading, and reusability. The table below summarizes field-proven experimental setups for the reduction of nitrophenols to aminophenols.

Table 1: Comparative Efficacy of Heterogeneous Catalysts in 4-Nitrophenol Reduction

Catalyst SystemCatalyst Load4-NP ConcentrationNaBH₄ ConcentrationReaction TimeReusability / StabilityRef
Ag/poly(DVB) 20 mg1 mM (5 mL)10 mM (5 mL)~60 min4 cycles (88.7% → 83.5% conversion)[5]
Bio-synthesized AgNPs 0.5 mg1 mmol (1.85 mL)0.01 mmol (0.15 mL)2 minHigh (Rapid degradation)[6]
Pd@PIS (Sponge) 4 mg1 mM (2.7 mL)0.6 M (0.3 mL)10 min15 cycles (>95% conversion maintained)[1]
Cu₂O/CuO Heterojunctions 10 mg7.4 × 10⁻² mM (135 mL)0.06 M (20 mL)VariesRecyclable via centrifugation[7]
α-Zinc Molybdate (ZnMoO₄) Varies3-NP (Standardized)ExcessMinutesHigh stability[2]

Note: Discrepancies in NaBH₄ concentrations across literature (e.g., lower molarity in bio-synthesized AgNP studies[6]) often reflect specific localized experimental constraints, but the standard protocol demands a high molar excess to maintain pseudo-first-order kinetics[1].

References

  • Silver nanoparticles immobilized on crosslinked vinyl polymer for catalytic reduction of nitrophenol: experimental and computational studies Source: PMC (National Institutes of Health) URL:[Link]

  • Eco-Friendly Synthesis of Silver Nanoparticles from Ligustrum ovalifolium Flower and Their Catalytic Applications Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium Nanoparticles Supported on a Three-dimensional Polyimide Sponge as a Reusable and Durable Heterogeneous Catalyst for Suzuki Reactions and Reduction of Nitrophenol to Aminophenol Source: ACS Publications URL:[Link]

  • Preparation and Characterization of α-Zinc Molybdate Catalyst: Efficient Sorbent for Methylene Blue and Reduction of 3-Nitrophenol Source: MDPI URL:[Link]

  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu₂O/CuO heterojunctions Source: RSC Publishing URL:[Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions (MDPI Version) Source: MDPI URL:[Link]

Sources

Application

"cell viability assay protocol using aminophenol compounds"

A Researcher's Guide to Cell Viability Assessment Using Resazurin-Based Assays for Screening Aminophenol and Other Phenolic Compounds Abstract The accurate determination of cell viability is a cornerstone of toxicology,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Cell Viability Assessment Using Resazurin-Based Assays for Screening Aminophenol and Other Phenolic Compounds

Abstract

The accurate determination of cell viability is a cornerstone of toxicology, pharmacology, and drug discovery research. This guide provides a comprehensive, in-depth protocol for assessing cell viability using the resazurin reduction assay, a robust and sensitive method particularly well-suited for screening the cytotoxic or cytostatic effects of compound libraries, including those containing aminophenol and other phenolic structures. We will delve into the biochemical principles of the assay, provide a detailed, step-by-step protocol with critical optimization points, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and self-validating system for evaluating cellular health in response to chemical stimuli.

Introduction: The Imperative of Accurate Viability Assessment

In the quest for novel therapeutics and in the safety assessment of chemical entities, understanding a compound's effect on cellular health is paramount. Cell viability assays serve as a critical initial screening tool to identify compounds that may have adverse effects or to pinpoint promising candidates for further development[1][2]. Among the various methods available, metabolic assays that measure the reducing power of a cell population have gained widespread use due to their simplicity, sensitivity, and amenability to high-throughput screening[3][4].

Phenolic compounds, including the aminophenol subclass, are ubiquitous in nature and form the basis of many pharmaceutical agents[5][6]. Their diverse biological activities, ranging from antioxidant to cytotoxic, necessitate precise evaluation of their impact on cell viability[7][8]. Structure-activity relationship studies have indicated that the 4-aminophenol moiety, for example, is key to the growth-suppressing abilities of certain compounds[9]. This guide focuses on the resazurin-based assay, a highly sensitive fluorometric method, as a model system for assessing the effects of such compounds.

The Resazurin Assay: A Window into Cellular Metabolic Health

The resazurin assay, also commercially known as the AlamarBlue® assay, is a cornerstone technique in cell biology for quantifying viable, metabolically active cells[1][10]. The principle of the assay is elegant in its simplicity. The key reagent, resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), is a cell-permeable, blue, and largely non-fluorescent dye[11][12]. In the reducing environment of a living cell's cytoplasm, specifically through the action of mitochondrial, microsomal, and cytosolic reductases, resazurin is irreversibly reduced to the highly fluorescent pink compound, resorufin[1][3].

This conversion is directly proportional to the number of viable cells.[12] Non-viable cells, having lost their metabolic capacity, are unable to reduce resazurin and thus do not generate a fluorescent signal[13]. The amount of resorufin produced can be easily quantified using a microplate fluorometer or, with lower sensitivity, a spectrophotometer[11].

Mechanism of Action: A Visual Representation

The biochemical transformation at the heart of the resazurin assay is a reliable indicator of cellular redox activity.

G cluster_cell Viable Cell cluster_extracellular Extracellular Medium Resazurin Resazurin (Blue, Non-fluorescent) Metabolic_Reduction Cellular Reductases (e.g., NADPH dehydrogenase) Resazurin->Metabolic_Reduction Uptake Resorufin Resorufin (Pink, Highly Fluorescent) Metabolic_Reduction->Resorufin Reduction Measurement Fluorescence Measurement (Ex: 530-570 nm, Em: 580-620 nm) Resorufin->Measurement Release

Caption: Biochemical conversion of resazurin to resorufin by viable cells.

Comprehensive Protocol for Resazurin-Based Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats, such as 384-well plates, by adjusting volumes accordingly[14].

Materials and Reagents
  • Cell Line: Appropriate for the study (e.g., A549, HepG2, Jurkat).

  • Cell Culture Medium: Complete medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Aminophenol derivatives or other phenolic compounds dissolved in a suitable solvent (e.g., DMSO).

  • Resazurin Reagent: A commercially available, sterile solution (e.g., AlamarBlue®) or a self-prepared solution of resazurin salt (0.15 mg/mL in DPBS, filter-sterilized)[11].

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Instrumentation:

    • Sterile 96-well, opaque-walled microplates (for fluorescence).

    • Multichannel pipette.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate fluorometer with appropriate filters (Excitation: 530-570 nm, Emission: 590-620 nm)[3][13].

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a detailed procedure for assessing the impact of test compounds on cell viability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A 1. Cell Seeding Plate cells at optimal density and allow adherence (24h). C 3. Cell Treatment Add compound dilutions to cells and incubate for desired exposure time (e.g., 24, 48, 72h). A->C B 2. Compound Preparation Prepare serial dilutions of aminophenol compounds. B->C D 4. Add Resazurin Add resazurin solution to each well (10% of total volume). C->D E 5. Incubation Incubate for 1-4 hours at 37°C, protected from light. D->E F 6. Measurement Read fluorescence at Ex: 560nm, Em: 590nm. E->F G 7. Data Processing Subtract background, normalize to controls. F->G H 8. Dose-Response Curve Plot % viability vs. compound concentration to determine IC50. G->H

Caption: Experimental workflow for the resazurin cell viability assay.

Detailed Procedural Steps

Step 1: Cell Seeding

  • Harvest cells that are in the logarithmic phase of growth.

  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • Dilute the cell suspension to the predetermined optimal seeding density in a complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

  • Include wells with medium only for background control and wells with untreated cells as a vehicle control[13].

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume normal metabolic activity.

Step 2: Compound Treatment

  • Prepare a series of dilutions of the aminophenol test compounds in the complete culture medium.

  • Gently remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

  • For vehicle control wells, add a medium containing the same concentration of the compound solvent (e.g., 0.1% DMSO).

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

Step 3: Resazurin Incubation and Measurement

  • After the treatment period, add 10 µL of the resazurin reagent to each well (for a final volume of 110 µL)[14][15].

  • Gently mix the contents of the plate by tapping.

  • Return the plate to the incubator and incubate for 1 to 4 hours, protected from direct light[10][11]. The optimal incubation time is cell-type dependent and should be determined empirically[16].

  • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength between 530-570 nm and an emission wavelength between 580-620 nm[3].

Self-Validation and Protocol Optimization: Ensuring Data Integrity

The reliability of a resazurin assay hinges on proper optimization and validation to avoid inconsistencies and ensure reproducible results[1].

Key Optimization Parameters
ParameterRationale and Recommendation
Cell Seeding Density A linear relationship must exist between the cell number and fluorescence signal. Test a range of cell densities to find the linear dynamic range for your specific cell line and incubation time.[14]
Resazurin Incubation Time The incubation period should be long enough to generate a robust signal but short enough to avoid cytotoxicity from the resazurin itself and to ensure the reaction remains in the linear phase.[1][17] An incubation time of 1-4 hours is typical.[10]
Wavelength Selection While standard wavelengths are provided, the optimal excitation and emission wavelengths can vary slightly depending on the instrument and plate type.[1][16]
Compound Interference Test compounds, particularly colored ones, may interfere with fluorescence readings. It is crucial to run controls with the compounds in cell-free medium to check for direct reduction of resazurin or inherent fluorescence.[18][19][20]
Establishing Controls for a Self-Validating System
  • Negative Control (Media Blank): Wells containing only culture medium and the resazurin reagent. This is used to determine the background fluorescence.

  • Positive Control (Untreated Cells): Wells with untreated cells representing 100% viability.

  • Compound Control (Cell-Free): Wells with the highest concentration of your test compound in the medium with resazurin to check for direct chemical reduction or fluorescence interference.

  • Positive Cytotoxicity Control: A known cytotoxic agent (e.g., staurosporine) to confirm the assay can detect a decrease in viability[3].

Data Analysis and Interpretation

Step 1: Background Subtraction Subtract the average fluorescence value of the negative control (media blank) from all other wells[13].

Step 2: Calculation of Percent Viability Calculate the percentage of cell viability for each treated well relative to the untreated controls using the following formula:

% Viability = [(Fluorescence of Treated Cells - Fluorescence of Blank) / (Fluorescence of Untreated Cells - Fluorescence of Blank)] * 100

Step 3: Dose-Response Analysis Plot the percent viability against the logarithm of the compound concentration. This will generate a dose-response curve from which the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.

Compound Concentration (µM)Mean FluorescenceCorrected Fluorescence% Viability
0 (Untreated Control)85008400100%
0.18350825098.2%
17900780092.9%
105200510060.7%
1001800170020.2%
Media Blank100--

Troubleshooting and Scientific Considerations

  • High Background: This may be due to microbial contamination or components in the medium reducing the resazurin. Ensure sterile technique and test the reducing power of the medium alone[18].

  • Non-Linearity: If doubling the number of cells does not result in a doubling of the signal, the assay may be saturated. Consider reducing the cell number or incubation time[21].

  • Phenolic Compound Interactions: Phenolic compounds can act as antioxidants or pro-oxidants, which could theoretically interfere with the redox-based nature of the assay. The cell-free controls are essential to mitigate this. Some phenolic compounds have been shown to induce cytotoxicity through apoptosis or by affecting cell cycle progression[7][8].

By adhering to this detailed protocol and incorporating rigorous controls, researchers can confidently assess the effects of aminophenol compounds on cell viability, generating reliable and reproducible data that is crucial for advancing drug discovery and toxicological research.

References

  • Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status. (2023). MDPI. [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (n.d.). PMC. [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PMC. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). PMC. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). ACS Publications. [Link]

  • Recent Advances in Electrochemical Biosensors for Monitoring Animal Cell Function and Viability. (2022). MDPI. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. (2005). ACS Publications. [Link]

  • Aminophenol Molecular Capture Layer for Specific Molecular Sensing with Field-Effect Devices. (2025). ResearchGate. [Link]

  • A Photoelectrochemical Biosensor for O-Aminophenol Based on Assembling of CdSe and DNA on TiO2 Film Electrode. (2014). PubMed. [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024). Open Exploration Publishing. [Link]

  • Resazurin Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • AlamarBlue Cell Viability Assay Reagent. (n.d.). Boster Bio. [Link]

  • Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI. (2022). MDPI. [Link]

  • Why is my resazurin (AlamarBlue) assay not linear? (2025). Reddit. [Link]

  • alamarBlue™ Cell Viability Assay Reagent. (n.d.). Interchim. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2024). F1000Research. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]

  • Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? (2018). MDPI. [Link]

  • Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India. (2023). PubMed. [Link]

  • Resazurin assay for cell viability & cytotoxicity. (2024). BMG LABTECH. [Link]

  • Development of Whole-Cell Biosensors for Screening of Peptidoglycan-Targeting Antibiotics in a Gram-Negative Bacterium. (2022). PMC. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (n.d.). Rotman Baycrest. [Link]

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. (n.d.). PMC. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). PubMed. [Link]

  • Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status. (2023). PMC. [Link]

Sources

Method

"use of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol as a chemical intermediate"

Application Note: 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol as a Strategic Chemical Intermediate in Medicinal Chemistry Executive Summary In modern drug discovery, the selection of chemical intermediates is driven...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol as a Strategic Chemical Intermediate in Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of chemical intermediates is driven by the need to balance synthetic tractability with optimal physicochemical properties. 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol has emerged as a highly valuable bifunctional building block. By combining a reactive 2-aminophenol core with a tetrahydropyran (THP) ether moiety, this intermediate allows for the divergent synthesis of privileged heterocyclic scaffolds—such as benzoxazoles and benzoxazines—while simultaneously embedding favorable absorption, distribution, metabolism, and excretion (ADME) profiles into the final active pharmaceutical ingredient (API).

Mechanistic Rationale: The Tetrahydropyran (THP) Bioisostere

The incorporation of the THP ring at the 5-position of the phenol is not a random structural choice; it is a calculated bioisosteric replacement. Historically, medicinal chemists utilized cyclohexyl or aliphatic ethers to occupy hydrophobic binding pockets. However, these highly lipophilic groups often lead to poor aqueous solubility and high metabolic clearance[1].

The THP moiety acts as an sp³-rich bioisostere of cyclohexane and substituted benzenes. The introduction of the oxygen heteroatom into the ring provides a hydrogen bond acceptor, which can establish tighter drug-target interactions while significantly lowering the partition coefficient (logP)[1]. Furthermore, data-driven bioisostere evaluations demonstrate that replacing carbocycles with THP rings statistically correlates with improved thermodynamic solubility and reduced cytochrome P450 (CYP)-mediated oxidative liabilities[2].

Table 1: Quantitative Physicochemical Impact of the THP-Ether Moiety

Substituent (R-group) Calculated logP (clogP)* Topological Polar Surface Area (tPSA) Predicted Metabolic Stability
Isopropyl Ether ~2.5 46.25 Ų Low (Aliphatic oxidation)
Cyclohexyl Ether ~3.2 46.25 Ų Moderate

| Tetrahydropyran-4-yl | ~1.8 | 55.48 Ų | High (Steric/electronic block) |

(Note: Values are representative estimates for the substituted 2-aminophenol core to illustrate the thermodynamic advantages of the THP substitution).

Synthetic Utility and Divergent Workflows

The 2-aminophenol moiety is a classic, highly versatile precursor in synthetic organic chemistry. The spatial proximity of the primary amine and the hydroxyl group allows for rapid intramolecular cyclizations. This intermediate is predominantly used to construct benzoxazoles , which are ubiquitous in FDA-approved kinase inhibitors and CNS-active agents[3].

Below is a visual representation of the divergent synthetic pathways accessible from this central intermediate.

SyntheticWorkflow Intermediate 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Central Intermediate) Condensation Condensation (e.g., Tf2O/2-F-Pyr or Orthoesters) Intermediate->Condensation Acylation Selective Acylation (Acyl Chlorides / Base) Intermediate->Acylation Alkylation Alkylation & Cyclization (e.g., Dibromoethane) Intermediate->Alkylation Benzoxazole Benzoxazole Derivatives (Kinase Inhibitors) Amide Amide/Urea Derivatives (Targeted Therapeutics) Benzoxazine Benzoxazine Scaffolds (CNS Agents) Condensation->Benzoxazole Acylation->Amide Alkylation->Benzoxazine

Figure 1: Divergent synthetic workflows utilizing 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

Experimental Protocols

To ensure high-fidelity reproduction in the laboratory, the following self-validating protocols detail the causality behind each experimental manipulation.

Protocol A: Synthesis of THP-Substituted Benzoxazoles via Electrophilic Activation

Traditional benzoxazole syntheses often require harsh acidic conditions or highly toxic cyanating agents[3]. This modern protocol utilizes trifluoromethanesulfonic anhydride (Tf₂O) to activate tertiary amides under mild conditions[4].

Reagents: Tertiary amide (1.1 eq), 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (1.0 eq), 2-Fluoropyridine (2.0 eq), Tf₂O (1.2 eq), Dichloromethane (DCM).

  • Amide Activation: Dissolve the tertiary amide in anhydrous DCM (0.5 M) under an inert nitrogen atmosphere. Add 2-Fluoropyridine and cool the mixture to 0 °C. Causality: 2-Fluoropyridine acts as a non-nucleophilic base that prevents premature degradation of the reagents without interfering with the electrophile.

  • Electrophile Generation: Dropwise add Tf₂O and stir for 15 minutes at 0 °C. Causality: Tf₂O strongly activates the amide carbonyl, generating a highly reactive, transient amidinium triflate intermediate[4].

  • Nucleophilic Attack & Cyclization: Add 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (in a minimal volume of DCM) to the activated mixture. Allow the reaction to warm to room temperature and stir for 1–2 hours. Causality: The highly nucleophilic aniline nitrogen attacks the amidinium carbon first. The subsequent elimination of the amine leaving group drives the intramolecular attack by the adjacent phenol hydroxyl, closing the benzoxazole ring[4].

  • Validation & Quench: Monitor the reaction via LC-MS. Upon consumption of the intermediate, quench the reaction with Triethylamine (Et₃N) (2.0 eq). Causality: Et₃N neutralizes the generated triflic acid, preventing the acid-catalyzed cleavage of the THP ether linkage.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to yield the 2-substituted benzoxazole.

Protocol B: Chemoselective N-Acylation (Amide Formation)

When the target is an acyclic amide or urea, chemoselectivity between the primary amine and the phenol is critical.

Reagents: 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (1.0 eq), Acyl chloride (1.05 eq), Pyridine (1.5 eq), Tetrahydrofuran (THF).

  • Preparation: Dissolve the intermediate in anhydrous THF (0.2 M) and add Pyridine. Cool to 0 °C. Causality: Pyridine is a weak base (pKa ~5.2). It is strong enough to scavenge the HCl byproduct of the acylation but too weak to deprotonate the phenol (pKa ~9.5). This ensures the oxygen remains protonated and non-nucleophilic.

  • Acylation: Slowly add the acyl chloride dropwise over 10 minutes. Causality: Dropwise addition prevents localized concentration spikes and thermal runaway, which could lead to unwanted O-acylation or di-acylation.

  • Validation: Monitor via TLC (stain with Ninhydrin). The disappearance of the primary amine (loss of Ninhydrin reactivity) validates the completion of the N-acylation.

  • Workup: Dilute with Ethyl Acetate and wash with 1M HCl, followed by brine. Causality: The 1M HCl wash effectively removes the pyridine and any unreacted trace amine, leaving the neutral amide product in the organic layer. Dry over Na₂SO₄ and concentrate.

Sources

Application

Application Note: Evaluating Novel Small Molecule Inhibitors in In Vitro and In Vivo Angiogenesis Assays

Introduction & Mechanistic Grounding Angiogenesis—the formation of new capillary blood vessels from pre-existing vasculature—is a fundamental physiological process that, when dysregulated, becomes a primary driver of tum...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Angiogenesis—the formation of new capillary blood vessels from pre-existing vasculature—is a fundamental physiological process that, when dysregulated, becomes a primary driver of tumor growth and metastasis[1]. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is widely acknowledged as the main therapeutic target for developing treatments related to tumor-associated angiogenesis[2].

When the VEGF ligand binds to the extracellular domain of VEGFR-2, it triggers receptor dimerization and autophosphorylation. This activates critical downstream intracellular cascades, including the PI3K/Akt, PLCγ/PKC, and Ras/Raf/ERK pathways, which collectively drive endothelial cell survival, hyperpermeability, and proliferation[3]. Novel small molecule inhibitors are typically designed as Tyrosine Kinase Inhibitors (TKIs) that competitively bind to the ATP-binding site (often interacting with the Asp-Phe-Gly or DFG motif) of the VEGFR-2 intracellular domain, thereby preventing its activation and halting angiogenesis[3],[4].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PI3K PI3K / Akt Pathway (Survival & Nitric Oxide) VEGFR2->PI3K Phosphorylation PLCg PLCγ / PKC Pathway (Vascular Permeability) VEGFR2->PLCg Phosphorylation MAPK Ras / Raf / ERK Pathway (Proliferation) VEGFR2->MAPK Phosphorylation Inhibitor Small Molecule Inhibitor (ATP-binding site blocker) Inhibitor->VEGFR2 Blocks Angiogenesis Angiogenesis & Tumor Vascularization PI3K->Angiogenesis PLCg->Angiogenesis MAPK->Angiogenesis

VEGFR-2 signaling cascade and targeted blockade by small molecule inhibitors.

Experimental Strategy & Assay Selection

To robustly validate the efficacy of a novel small molecule, a tiered orthogonal approach is required:

  • In Vitro HUVEC Tube Formation Assay: This assay isolates the direct impact of the small molecule on endothelial cell morphogenic differentiation. Plating Human Umbilical Vein Endothelial Cells (HUVECs) on a basement membrane extract (e.g., Matrigel or ECMatrix) allows for the rapid, highly reproducible quantification of capillary-like tube formation[5],[1].

  • In Vivo Matrigel Plug Assay: While in vitro assays confirm the mechanism of action, they lack systemic pharmacokinetic variables. The Matrigel plug assay evaluates the compound's ability to penetrate tissue and inhibit neovascularization within a living mammalian system, bridging the gap between cellular assays and preclinical tumor models[4],[6].

Protocol 1: In Vitro HUVEC Tube Formation Assay

Causality & Experimental Rationale:

  • Cell Starvation: Culturing HUVECs in a low-serum environment (0.1% FBS) prior to the assay reduces the baseline activation of receptor tyrosine kinases by undefined serum growth factors. This ensures that subsequent tube formation is specifically driven by the exogenous VEGF added during the assay, maximizing the dynamic range for the inhibitor[7].

  • Matrix Selection: Matrigel mimics the physiological extracellular matrix, providing the necessary structural support and integrin-binding sites required for endothelial cells to migrate and align into three-dimensional tubular networks[6].

Step-by-Step Methodology
  • Matrix Polymerization: Thaw Matrigel overnight at 4°C to prevent premature gelation. Pre-chill a µ-Angiogenesis slide or a standard 96-well plate. Dispense 50 µL of Matrigel per well. Incubate at 37°C for 30–60 minutes until fully polymerized[5].

  • Cell Preparation: Starve early-passage HUVECs (passages 2–5) in basal medium containing 0.1% FBS for 6 hours. Harvest the cells and resuspend them in basal medium.

  • Compound Treatment: Prepare cell suspensions containing VEGF-A (20 ng/mL) and the novel small molecule at varying concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., SU5402 or Sunitinib)[8],[7].

  • Seeding & Incubation: Seed 1.5 × 10⁴ cells per well onto the polymerized matrix. Incubate at 37°C with 5% CO₂ for 6 to 12 hours. Critical Note: Do not exceed 18 hours, as capillary tubes will naturally begin to undergo apoptosis and regress after this window[5].

  • Fluorescent Imaging: Add 1 µM Calcein AM directly to the culture media for 15 minutes. Calcein AM is cleaved by intracellular esterases in live cells to produce a bright green fluorescence, allowing for high-contrast imaging without the artifacts induced by chemical fixation[5].

  • Quantification: Image using an inverted fluorescence microscope. Utilize automated software (e.g., ImageJ Angiogenesis Analyzer) to quantify Total Tube Length, Number of Branch Points, and Number of Meshes[7].

Protocol 2: In Vivo Matrigel Plug Assay

Causality & Experimental Rationale:

  • Thermal Gelation: Matrigel is a liquid at 4°C but undergoes rapid thermal gelation at 37°C. Subcutaneous injection of cold Matrigel ensures it forms a localized, solid plug rather than dispersing into the surrounding tissue[4].

  • Heparin Addition: Heparin is co-injected because it binds to and stabilizes pro-angiogenic factors (VEGF/bFGF). This creates a slow-release chemotactic gradient that effectively recruits host endothelial cells into the avascular plug[4].

Step-by-Step Methodology
  • Preparation of Matrigel Mixtures: Maintain all reagents, tubes, and syringes strictly on ice. For each mouse, prepare 0.5 mL of unpolymerized Matrigel containing:

    • Negative Control: Vehicle only.

    • Positive Control: VEGF-A (200 ng/mL) + Heparin (20 U/mL) + Vehicle[4].

    • Treatment Group: VEGF-A + Heparin + Novel Small Molecule (at predetermined efficacious doses). (Note: For pharmacokinetic evaluation, the inhibitor can alternatively be dosed systemically via oral gavage or IP injection daily post-implantation[9]).

  • Subcutaneous Injection: Anesthetize 5- to 6-week-old C57BL/6 mice. Shave the dorsal flank area. Using a pre-chilled 25-gauge syringe, inject 0.5 mL of the Matrigel mixture subcutaneously[4],[9].

  • In Vivo Incubation: House the mice under standard conditions for 7 to 14 days to allow sufficient time for host cell infiltration and functional neovascularization[4].

  • Plug Excision & Biochemical Analysis: Euthanize the mice and carefully excise the plugs.

    • Hemoglobin Quantification: Homogenize the plug in 1 mL of sterile water. Centrifuge and collect the supernatant. Add Drabkin's reagent, which converts hemoglobin to cyanmethemoglobin, and measure absorbance at 540 nm. This provides a direct, objective biochemical readout of functional, blood-perfused vessels[4].

    • Immunohistochemistry (IHC): Fix a subset of plugs in 4% paraformaldehyde, embed in paraffin, and stain for CD31 (PECAM-1) to quantify endothelial cell density spatially[4].

G Prep 1. Prepare Matrix Matrigel + VEGF + Heparin +/- Inhibitor Inject 2. Subcutaneous Injection (C57BL/6 Mice) Prep->Inject Incubate 3. In Vivo Incubation (7-14 Days) Inject->Incubate Excision 4. Plug Excision & Homogenization Incubate->Excision Analysis 5. Quantification (Hemoglobin & CD31 IHC) Excision->Analysis

Step-by-step workflow for the in vivo Matrigel plug angiogenesis assay.

Data Presentation & Self-Validating Controls

A rigorous assay must be self-validating. The negative control must show negligible vascularization to confirm the absence of background angiogenesis, while the positive control must demonstrate robust tube formation and plug perfusion. The inclusion of a reference inhibitor (e.g., SU5402 or Sunitinib) serves to validate the assay's sensitivity to pharmacological intervention[7].

Table 1: Expected Quantitative Outcomes for a Reference VEGFR-2 Inhibitor (e.g., SU5402 / Sunitinib)

Assay TypeMetric AnalyzedVehicle Control (VEGF+)Reference Inhibitor (10 µM)Expected Inhibition (%)
In Vitro (HUVEC) Total Tube Length (mm/mm²)15.2 ± 1.43.1 ± 0.5> 75%
In Vitro (HUVEC) Branch Points per Field45 ± 58 ± 2> 80%
In Vivo (Plug) Hemoglobin Content (g/dL)1.8 ± 0.30.4 ± 0.1> 75%
In Vivo (Plug) CD31+ Vessel Density (%)12.5 ± 2.12.8 ± 0.6> 75%

Data represents generalized expected baseline values for assay validation. Actual values will vary based on specific cell passages, matrix lots, and mouse strain variations.

References

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents Semantic Scholar / RSC URL
  • Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors Orientjchem URL
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Application Notes and Protocols for In Vivo Angiogenesis Assay with VEGFR2-IN-7 Benchchem URL
  • In Vitro and In Vivo Induction of Antiangiogenic Activity by Plasminogen Activators and Captopril JNCI: Journal of the National Cancer Institute URL
  • Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis: Methods and Protocols ResearchGate URL
  • Millicell µ-Angiogenesis Inhibition Assay Sigma Aldrich URL
  • Techniques and assays for the study of angiogenesis PMC URL
  • A combined hiPSC-derived endothelial cell and in vitro microfluidic platform for assessing biomaterial-based angiogenesis PMC URL

Sources

Method

Developing Novel PLK4 Inhibitors from Aminopyrimidine Cores: A Guide for Drug Discovery

Introduction: PLK4 - A Master Regulator of Centriole Duplication and a Compelling Oncology Target Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a funda...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: PLK4 - A Master Regulator of Centriole Duplication and a Compelling Oncology Target

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for the formation of centrosomes and, consequently, the mitotic spindle.[1] Dysregulation of PLK4 activity can lead to centrosome amplification, a hallmark of many cancers that contributes to chromosomal instability and aneuploidy, driving tumor progression.[1][2] In a multitude of cancers, PLK4 is overexpressed and its elevated levels often correlate with poor patient outcomes, making it an attractive target for therapeutic intervention.[2][3] The inhibition of PLK4 offers a promising strategy to induce mitotic catastrophe and selectively kill cancer cells, which are often more dependent on proper centrosome function for their survival than normal cells.[1][4]

The aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[5] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal starting point for the development of potent and selective inhibitors.[6][7] This guide provides a comprehensive overview of the principles and methodologies for developing novel PLK4 inhibitors based on the aminopyrimidine core, from initial design and synthesis to preclinical evaluation.

The PLK4 Signaling Pathway and its Role in Cancer

PLK4's primary role is to initiate the formation of a single new procentriole next to each mother centriole during the S phase of the cell cycle. This process is tightly regulated through a combination of substrate phosphorylation and autophosphorylation-mediated degradation to ensure that centriole duplication occurs only once per cell cycle.[8][9] Overexpression of PLK4 can override this regulation, leading to the formation of multiple daughter centrioles and resulting in centrosome amplification.[2][10] This, in turn, can lead to the formation of multipolar spindles during mitosis, causing chromosome missegregation and aneuploidy, which are key drivers of tumorigenesis.[1][3]

Furthermore, PLK4 has been implicated in other cancer-associated processes, including the epithelial-mesenchymal transition (EMT) through signaling pathways like PI3K/Akt and Wnt/β-catenin.[3]

PLK4_Signaling_Pathway cluster_1 PLK4 Regulation & Function cluster_2 Downstream Oncogenic Effects G1/S Transition G1/S Transition S Phase S Phase G1/S Transition->S Phase G2/M Transition G2/M Transition S Phase->G2/M Transition PLK4 PLK4 S Phase->PLK4 Activates Mitosis Mitosis G2/M Transition->Mitosis Autophosphorylation\n& Degradation Autophosphorylation & Degradation PLK4->Autophosphorylation\n& Degradation Negative Feedback Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Initiates Centrosome Amplification Centrosome Amplification PLK4->Centrosome Amplification Overexpression leads to EMT EMT PLK4->EMT Promotes Centriole Duplication->G2/M Transition Chromosomal Instability Chromosomal Instability Centrosome Amplification->Chromosomal Instability Aneuploidy Aneuploidy Chromosomal Instability->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Metastasis Metastasis EMT->Metastasis

Caption: PLK4 signaling in cell cycle and cancer.

Part 1: Design and Synthesis of Aminopyrimidine-Based PLK4 Inhibitors

The design of novel PLK4 inhibitors from an aminopyrimidine core often begins with a scaffold hopping strategy from known kinase inhibitors or through structure-based drug design utilizing the crystal structure of PLK4.[11] The aminopyrimidine core serves as a hinge-binding motif, while substituents at various positions can be modified to enhance potency, selectivity, and pharmacokinetic properties.[6][12]

Rationale for the Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a bioisostere of the adenine ring of ATP and can form one or more hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[5][6] This scaffold provides a versatile platform for synthetic elaboration, allowing for the exploration of different chemical spaces to optimize inhibitor characteristics.[13]

General Synthetic Strategies

A common and versatile approach to synthesize substituted aminopyrimidine inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction of a di- or tri-substituted pyrimidine with various amines.[13] Microwave-assisted organic synthesis can often accelerate these reactions.[13]

Workflow for Synthesis and Initial Screening:

Caption: Workflow for inhibitor synthesis and screening.

Protocol 1: Synthesis of a Substituted 2,4-Diaminopyrimidine Library

This protocol describes a general method for the synthesis of a library of N2, N4-disubstituted 2,4-diaminopyrimidine derivatives.

Materials:

  • 2,4-dichloro-5-substituted-pyrimidine

  • Primary or secondary amine (R1-NH2)

  • Primary or secondary amine (R2-NH2)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or other suitable solvent

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • NMR tubes, solvents (CDCl3, DMSO-d6)

  • Mass spectrometer

Procedure:

  • Step 1: Monosubstitution at C4:

    • In a microwave vial, dissolve 2,4-dichloro-5-substituted-pyrimidine (1.0 eq) in n-butanol.

    • Add the first amine (R1-NH2, 1.1 eq) and DIPEA (2.0 eq).

    • Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the product (2-chloro-N4-substituted-5-substituted-pyrimidin-4-amine) by silica gel column chromatography.

  • Step 2: Disubstitution at C2:

    • Dissolve the purified product from Step 1 (1.0 eq) in n-butanol in a microwave vial.

    • Add the second amine (R2-NH2, 1.5 eq) and DIPEA (2.5 eq).

    • Seal the vial and heat in a microwave reactor at 150-180 °C for 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the final product (N2,N4-disubstituted-5-substituted-pyrimidine-2,4-diamine) by silica gel column chromatography.

  • Characterization:

    • Confirm the structure of the final compounds using 1H NMR, 13C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of PLK4 Inhibitors

Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity in vitro. This involves assessing their potency against PLK4, their selectivity against other kinases, and their effects on cancer cells.

Biochemical Assays for PLK4 Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified PLK4.

Protocol 2: In Vitro PLK4 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during the kinase reaction.[14][15]

Materials:

  • Recombinant human PLK4 enzyme

  • Kinase substrate (e.g., a generic peptide substrate like casein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of each compound dilution to the wells of a 384-well plate. Include a positive control (e.g., a known PLK4 inhibitor like CFI-400945) and a negative control (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing PLK4 enzyme and the substrate in the appropriate kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Compound Core Scaffold PLK4 IC50 (nM) Reference
CFI-400945Indazole2.8[4]
CentrinonePyrazole2.71[11]
Compound 8hAminopyrimidine6.7[11]
Cellular Assays for PLK4 Inhibition

Cellular assays are essential to confirm that the inhibitors can penetrate cells and engage their target in a biological context.

Protocol 3: Centrosome Amplification Assay

Inhibition of PLK4 can lead to either a decrease or an increase in centrosome number, depending on the inhibitor concentration.[2] This assay quantifies this effect.

Materials:

  • Cancer cell line known to overexpress PLK4 (e.g., MDA-MB-468 breast cancer cells)[1]

  • Cell culture medium and supplements

  • Test compounds

  • Methanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-γ-tubulin antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash with PBS and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of centrosomes (γ-tubulin foci) per cell in at least 100 cells per treatment condition.

    • Classify cells as having a normal number of centrosomes (1 or 2) or amplified centrosomes (>2).

    • Plot the percentage of cells with amplified centrosomes as a function of inhibitor concentration.

Protocol 4: Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitors on cancer cell growth and survival.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Part 3: Preclinical Evaluation of Lead Compounds

Promising lead compounds identified from in vitro studies must be further evaluated in preclinical models to assess their in vivo efficacy, pharmacokinetics (PK), and toxicology (ADME/Tox).

ADME/Tox Profiling

Early assessment of ADME/Tox properties is crucial to identify compounds with favorable drug-like properties.[16][17]

Key ADME/Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolism.[18]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions.[18]

  • Plasma Stability: Measures the stability of the compound in plasma.

  • Aqueous Solubility: An important parameter for oral absorption.

  • Permeability: Assessed using Caco-2 or PAMPA assays to predict intestinal absorption.[19]

  • hERG Inhibition: Screens for potential cardiotoxicity.[20]

  • In vivo Pharmacokinetics: Performed in rodents to determine key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

In Vivo Efficacy Studies

Xenograft models are commonly used to evaluate the anti-tumor activity of PLK4 inhibitors in vivo.[21]

Protocol 5: Human Tumor Xenograft Model in Mice

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation (e.g., MDA-MB-468, A549)[1][4]

  • Lead compound formulated for oral or intraperitoneal administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the lead compound or vehicle control to the mice daily (or as determined by PK studies) for a specified period (e.g., 21 days).[20]

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

    • Tumors can be further analyzed by immunohistochemistry for pharmacodynamic markers (e.g., Ki-67 for proliferation, γ-tubulin for centrosome amplification).[22]

Workflow for Preclinical Evaluation:

Caption: Preclinical evaluation workflow.

Conclusion

The development of novel PLK4 inhibitors from aminopyrimidine cores represents a promising avenue for the discovery of new cancer therapeutics. By leveraging the versatility of the aminopyrimidine scaffold and employing a systematic approach to design, synthesis, and evaluation, researchers can identify potent and selective inhibitors with favorable drug-like properties. The protocols and strategies outlined in this guide provide a framework for advancing these efforts, with the ultimate goal of translating promising preclinical candidates into effective treatments for patients.

References

  • Zhu, Y., Li, Y., Xiang, S., Fan, W., Jin, J., & Huang, D. (2019). Utilization of nitriles as the nitrogen source: Practical and economical construction of 4-aminopyrimidine and β-enaminonitrile skeletons. Organic Chemistry Frontiers, 6(19), 3071–3077. [Link]

  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. (2025). bioRxiv. [Link]

  • Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. (2025). Oxford Academic. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC. [Link]

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. (2021). AACR Journals. [Link]

  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. (2017). Oncotarget. [Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. (2025). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. (n.d.). PMC. [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience. [Link]

  • PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence. (2022). Oncotarget. [Link]

  • Gene ResultPLK4 polo like kinase 4 [ (human)]. (2026). NCBI. [Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. (n.d.). PMC. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC. [Link]

  • PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. (n.d.). PMC. [Link]

  • PLK4 inhibition: a new therapeutic for AML. (2024). Drug Target Review. [Link]

  • Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. (2022). eLife. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI. [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. (2008). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). R Discovery. [Link]

  • PLK4 autophosphorylates. (A) Results of an in vitro kinase assay using... (n.d.). ResearchGate. [Link]

  • Polo-like kinase 4 homodimerization and condensate formation regulate its own protein levels but are not required for centriole assembly. (2023). Molecular Biology of the Cell. [Link]

  • Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. (n.d.). ResearchGate. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. [Link]

  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. (2020). RSC Medicinal Chemistry. [Link]

  • Over-expression of Plk4 induces centrosome amplification, loss of primary cilia and associated tissue hyperplasia in the mouse. (2015). Open Biology | The Royal Society. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). ResearchGate. [Link]

  • Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication. (n.d.). PMC. [Link]

  • PLK4 (G95L) Datasheet. (2019). Sino Biological. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (n.d.). Wiley-VCH. [Link]

  • Role for polo-like kinase 4 in mediation of cytokinesis. (n.d.). PNAS. [Link]

  • Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. (n.d.). PMC. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]

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Application

Application Note &amp; Protocols: Green Synthesis of 2-Amino-4H-Pyran Derivatives in Aqueous Media

For: Researchers, Scientists, and Drug Development Professionals Abstract The 4H-pyran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds, exhibiting a...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of the green synthesis of 2-amino-4H-pyran derivatives, focusing on one-pot, three-component reactions conducted in aqueous media. By leveraging water as a benign solvent and employing efficient, often recyclable catalysts, these protocols offer significant advantages in terms of environmental impact, operational simplicity, and economic viability.[4][5][6][7] We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols using various catalytic systems, and present comparative data to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Imperative for Green Synthesis

The synthesis of complex heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, 2-amino-4H-pyran derivatives have garnered substantial interest due to their diverse pharmacological profiles.[2][8] Traditionally, the synthesis of these molecules often involved the use of volatile organic solvents and harsh reaction conditions, posing environmental and safety challenges.[2][3]

The principles of green chemistry call for the development of synthetic routes that are more sustainable. The use of water as a reaction medium is a primary tenet of this approach. It is non-toxic, non-flammable, inexpensive, and readily available. The multicomponent reaction (MCR) strategy, where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, further enhances the efficiency and atom economy of the synthesis.[2] This guide focuses on the convergence of these two principles: the one-pot, three-component synthesis of 2-amino-4H-pyrans in water, a method that is not only environmentally responsible but also remarkably efficient.[7]

The Core Reaction: Mechanism and Rationale

The aqueous synthesis of 2-amino-4H-pyrans is typically a domino reaction that proceeds through a well-established sequence of three key steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The reaction brings together an aldehyde, an active methylene nitrile (typically malononitrile), and a 1,3-dicarbonyl compound (such as dimedone, ethyl acetoacetate, or 1,3-cyclohexanedione).

The plausible mechanism generally follows this pathway:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aldehyde ( 2 ) and malononitrile ( 1 ). The catalyst facilitates the deprotonation of malononitrile, which then attacks the carbonyl carbon of the aldehyde, ultimately leading to the formation of an α-cyanocinnamonitrile intermediate ( 4 ) after dehydration.[5]

  • Michael Addition: The 1,3-dicarbonyl compound ( 5 ), acting as a Michael donor, adds to the electron-deficient double bond of the Knoevenagel adduct ( 4 ). This conjugate addition forms a new carbon-carbon bond and generates an acyclic intermediate ( 6 ).[9][10]

  • Intramolecular Cyclization & Tautomerization: The intermediate ( 6 ) then undergoes a rapid intramolecular cyclization, where the enolic hydroxyl group attacks the nitrile carbon. This is followed by tautomerization to yield the stable 2-amino-4H-pyran derivative ( 7 ).[10]

The use of a catalyst is critical to facilitate these steps, particularly the initial Knoevenagel condensation and the Michael addition, by activating the reactants.

Reaction_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Product R1 Aldehyde (2) S1 Knoevenagel Condensation R1->S1 R2 Malononitrile (1) R2->S1 R3 1,3-Dicarbonyl (5) S2 Michael Addition R3->S2 Intermediate (4) Intermediate (4) S1->Intermediate (4) α-cyanocinnamonitrile Intermediate (6) Intermediate (6) S2->Intermediate (6) acyclic adduct S3 Intramolecular Cyclization P1 2-Amino-4H-Pyran (7) S3->P1 Catalyst Catalyst (e.g., Nano-SnO2, Base) Catalyst->S1 activates Catalyst->S2 activates Intermediate (4)->S2 Intermediate (6)->S3

Figure 1: General mechanism for the three-component synthesis of 2-amino-4H-pyrans.

Experimental Protocols & Methodologies

The choice of catalyst is a key variable that influences reaction time, temperature, and yield. Below are protocols based on different classes of catalysts that have proven effective in aqueous media.

Protocol 1: Heterogeneous Catalysis using Recyclable Nano-SnO₂

This protocol leverages a stable and recyclable nanocatalyst, making it highly suitable for sustainable industrial applications. The high surface area of the nanoparticles provides excellent catalytic activity.[4]

A. Materials & Reagents:

  • Aromatic aldehyde (e.g., Benzaldehyde): 1 mmol

  • Malononitrile: 1 mmol (66 mg)

  • 1,3-Dicarbonyl compound (e.g., Dimedone): 1 mmol (140 mg)

  • Nano-SnO₂ catalyst: 30 mg[4]

  • Distilled Water: 10 mL

  • Ethanol (for recrystallization)

B. Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO₂ (30 mg).[4]

  • Add 10 mL of distilled water to the flask.

  • Stir the mixture vigorously and bring it to reflux.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions are typically complete within 30-60 minutes.[4]

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Separate the catalyst from the product. Since nano-SnO₂ is not magnetic, it can be separated by centrifugation followed by decantation of the product-containing supernatant, or by hot filtration if the product is soluble in hot water/ethanol. For reuse, the recovered catalyst should be washed with distilled water and dried.

  • Filter the crude product, wash with cold water, and then recrystallize from ethanol to obtain the pure 2-amino-4H-pyran derivative.

Protocol 2: Magnetic Nanoparticle Catalysis at Room Temperature

This method utilizes a functionalized magnetic nanocatalyst, which allows for extremely easy separation of the catalyst from the reaction mixture using an external magnet. This protocol is notable for its mild, room-temperature conditions.[5]

A. Materials & Reagents:

  • Aromatic aldehyde: 1 mmol

  • Malononitrile: 1 mmol

  • 1,3-Dicarbonyl compound (e.g., 1,3-cyclohexanedione): 1 mmol

  • Fe₃O₄@SiO₂-PEG/en magnetic nanocatalyst: 0.02 g[5]

  • Distilled Water: 3 mL

  • Ethanol (for washing and recrystallization)

B. Step-by-Step Procedure:

  • In a 25 mL vial, combine the aldehyde (1 mmol), malononitrile (1 mmol), and 1,3-cyclohexanedione (1 mmol) in 3 mL of water.[5]

  • Add the magnetic nanocatalyst (0.02 g) to the mixture.

  • Stir the suspension at room temperature.

  • Monitor the reaction via TLC. The reaction is often complete in under an hour.[5]

  • Upon completion, place a strong external magnet against the side of the vial. The catalyst will be drawn to the magnet, allowing the clear supernatant to be easily decanted.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[5]

  • The decanted solution containing the product is then filtered. The collected solid is washed with a small amount of cold ethanol.

  • Recrystallize the solid product from ethanol to achieve high purity.

Experimental_Workflow cluster_synthesis One-Pot Synthesis cluster_separation Catalyst & Product Separation cluster_purification Purification A Combine Aldehyde, Malononitrile, Dicarbonyl, Catalyst, and Water B Stir at Specified Temperature (Room Temp or Reflux) A->B Step 1-2 C Reaction Complete (Monitor by TLC) B->C D Separate Catalyst (Magnet / Filtration) C->D Step 3 E Isolate Crude Product (Filtration) D->E Step 4 F Wash with Solvent (e.g., Ethanol) E->F Step 5 G Recrystallize F->G H Pure 2-Amino-4H-Pyran G->H

Figure 2: General experimental workflow for the synthesis and purification.

Comparative Analysis of Catalytic Systems

The efficiency of the synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes quantitative data from various published protocols for the synthesis of 2-amino-4H-pyran derivatives in aqueous or partially aqueous media.

CatalystSolventConditionsTimeYield (%)AdvantagesReference
Nano-SnO₂ WaterReflux30-60 min90-96%Recyclable, high yield, simple work-up.[4]
Fe₃O₄@SiO₂-PEG/en WaterRoom Temp.15-45 min92-98%Magnetically recoverable, mild conditions.[5]
Diammonium Hydrogen Phosphate (DAHP) aq. EthanolRoom Temp.15-30 min90-96%Inexpensive, non-toxic, readily available.[6]
Sodium Citrate aq. EthanolRoom Temp.25-45 min88-96%Biodegradable, simple organo-salt catalyst.[7]
CuFe₂O₄@starch EthanolRoom Temp.10-40 min90-96%Magnetically recyclable, bionanocatalyst.[11]
Triethylamine (Et₃N) (Ultrasound) WaterRoom Temp.2 hours~84%Simple base, ultrasound enhancement.[8]

Causality Behind Experimental Choices:

  • Catalyst Choice: Heterogeneous catalysts like nano-SnO₂ and magnetic nanoparticles are chosen for their ease of separation and reusability, which is a key principle of green chemistry.[4][5] In contrast, homogeneous catalysts like DAHP or Sodium Citrate are selected for their low cost, low toxicity, and operational simplicity, as they often do not require complex synthesis.[6][7]

  • Solvent System: Pure water is the ideal green solvent.[4][5] However, an aqueous ethanol mixture is sometimes used to improve the solubility of certain aromatic aldehydes, leading to faster reaction rates and higher yields without significantly compromising the "green" nature of the protocol.[6][7]

  • Energy Input: The ability to run the reaction at room temperature, as seen with catalysts like Fe₃O₄@SiO₂-PEG/en and DAHP, is highly desirable as it reduces energy consumption.[5][6] Reflux conditions are employed when additional thermal energy is needed to overcome the activation energy barrier, a requirement for certain catalytic systems like nano-SnO₂.[4]

Conclusion

The synthesis of 2-amino-4H-pyran derivatives in aqueous media via one-pot, three-component reactions represents a significant advancement in sustainable organic chemistry. The protocols detailed in this guide offer researchers a variety of efficient, high-yielding, and environmentally benign options. By selecting the appropriate catalyst and conditions, laboratories can produce these valuable heterocyclic scaffolds while adhering to the principles of green chemistry, minimizing waste, and ensuring operational safety. The high degree of reusability demonstrated by many of the nanocatalyst systems further enhances the economic and environmental attractiveness of these methods for both academic research and industrial-scale production.

References

  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
  • Preparation and Characterization of Bifunctional PEG/en Nanomagnetic Phase-Transfer Catalyst: Green Synthesis of 2-Amino-3-Cyano-4H-Pyrans. Taylor & Francis Online.
  • Green Synthesis of 2-Amino-4H-Pyran Derivatives Using a Novel Biopolymer Nanoc
  • Three-Component Efficient Synthesis of 2-Amino-3-cyano-4H-pyrans Catalyzed by Diammonium Hydrogen Phosph
  • Nonoxidovanadium(IV) Complex-Catalyzed Synthesis of 2-Amino-3-cyano-4H-pyrans/4H-chromenes, Biscoumarins, and Xanthenes under Green Conditions.
  • A facile one-pot green synthesis and antibacterial activity of 2-amino-4H-pyrans and 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes. PubMed.
  • A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. RSC Advances.
  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. PMC.
  • One-pot synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using sodium citrate as an organo-salt based catalyst in aqueous ethanol. Taylor & Francis Online.
  • One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L - DergiPark. DergiPark.
  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temper
  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media.
  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanoc
  • Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives.
  • Ultrasound-assisted multicomponent synthesis of 4H-pyrans in w
  • Synthesis of 2-amino-4H-pyran derivatives -pharmaceutically relevant...
  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as c
  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Deriv
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable C

Sources

Method

Application Note: In Vitro Profiling and Assay Protocols for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Structural Rationale 2-Amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Structural Rationale

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a highly functionalized small molecule frequently utilized as a privileged pharmacophore or synthetic intermediate in targeted therapeutics, particularly kinase inhibitors (e.g., targeting Src, JAK2, or mTOR) [1].

The structural design of this compound is highly deliberate:

  • The Aminophenol Core: Provides critical hydrogen bond donor/acceptor pairs. In kinase inhibitors, the 2-aminophenol motif often acts as a hinge-binding element, anchoring the molecule to the ATP-binding pocket [2].

  • The Tetrahydro-2H-pyran (THP) Ring: The incorporation of the THP ether at the 5-position is a classic property-based drug design strategy. Compared to simple aliphatic ethers (like methoxy or ethoxy groups), the THP ring significantly reduces the calculated partition coefficient (cLogD), improves aqueous thermodynamic solubility, and provides an additional oxygen atom for solvent-exposed hydrogen bonding [3].

However, the aminophenol moiety introduces specific in vitro handling challenges. Aminophenols are highly susceptible to auto-oxidation in aqueous buffers, rapidly converting into reactive quinone imines[4]. These electrophilic species can covalently bind to assay proteins, acting as Pan-Assay Interference Compounds (PAINS) and yielding false-positive results. Therefore, rigorous in vitro testing requires specialized protocols to stabilize the compound and accurately measure its biological activity.

Experimental Workflows & Visualizations

The following workflow dictates the sequence of in vitro evaluations required to validate 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol before advancing it in a screening cascade.

G Start 2-Amino-5-(THP-oxy)phenol Compound Stock (10 mM in DMSO) QC Aqueous Stability & Auto-Oxidation (UV-Vis / LC-MS) Start->QC Efficacy Target Engagement (TR-FRET Kinase Assay) QC->Efficacy If Stable / TCEP added ADME In Vitro ADME (HLM Stability + UGTs) QC->ADME Parallel Profiling Decision Hit-to-Lead Decision (Therapeutic Window & PK) Efficacy->Decision ADME->Decision

Caption: In vitro screening cascade for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol profiling.

Step-by-Step In Vitro Protocols

Protocol 1: Aqueous Stability and Auto-Oxidation Profiling

Rationale: Before any biological assay, the chemical stability of the aminophenol core must be established. We utilize Tris(2-carboxyethyl)phosphine (TCEP) rather than Dithiothreitol (DTT) as a reducing agent. Causality: DTT contains free thiols that can undergo Michael addition with quinone imines if they form, masking the degradation in LC-MS analysis. TCEP is thiol-free and prevents auto-oxidation without forming adducts.

Materials:

  • 10 mM compound stock in anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • TCEP stock (100 mM in water, neutralized to pH 7.0).

Procedure:

  • Prepare two sets of assay buffers: Buffer A (no antioxidant) and Buffer B (supplemented with 1 mM TCEP).

  • Dilute the DMSO stock of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol to a final concentration of 10 µM in both Buffer A and Buffer B (final DMSO = 0.1%).

  • Incubate the solutions at 37°C in a shaking incubator.

  • Take 50 µL aliquots at t=0,1,2,4,and 8 hours.

  • Quench aliquots with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated material.

  • Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass ( [M+H]+≈210.1 m/z).

  • Acceptance Criteria: The compound must show >95% parent remaining at 4 hours in Buffer B to proceed to biochemical assays.

Protocol 2: Target Engagement via TR-FRET (Kinase Profiling)

Rationale: To evaluate the compound's affinity for a target kinase (e.g., Src or JAK2), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. The THP group is expected to project into the solvent channel, while the aminophenol binds the hinge region.

Procedure:

  • Reagent Prep: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM TCEP to protect the aminophenol).

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 1 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km​ for the specific kinase) and the appropriate biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50​ .

Protocol 3: In Vitro Intrinsic Clearance ( CLint​ ) using Human Liver Microsomes

Rationale: The free phenol group at the 1-position is a prime target for Phase II glucuronidation, while the THP ring and amine are susceptible to Phase I CYP450 oxidation. Causality: If the assay only includes NADPH (Phase I cofactor), the clearance of this compound will be drastically underestimated. Uridine 5'-diphosphoglucuronic acid (UDPGA) must be included to capture Phase II metabolism.

G Parent 2-Amino-5-(THP-oxy)phenol Oxidation CYP450 Oxidation (Phase I) Parent->Oxidation NADPH Gluc UGT Conjugation (Phase II) Parent->Gluc UDPGA + Alamethicin Quinone Reactive Metabolites (Toxicity Risk) Oxidation->Quinone Conjugate Phenol-O-Glucuronide (Renal Excretion) Gluc->Conjugate

Caption: Primary metabolic pathways of the aminophenol and phenol pharmacophores.

Procedure:

  • Microsome Activation: Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL final) with Alamethicin (25 µg/mL) on ice for 15 minutes. Note: Alamethicin creates pores in the microsomal membranes, allowing UDPGA to access the luminally located UGT enzymes.

  • Incubation Mix: In a 96-well plate, combine the activated HLMs, 100 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl₂, and 1 µM of the test compound.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing both 1 mM NADPH and 2 mM UDPGA.

  • Sampling: Remove 30 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 120 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

Data Presentation & Interpretation

The following table summarizes the expected quantitative profile for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol when subjected to the protocols above.

Assay CategoryParameter MeasuredExpected / Target ValueScientific Interpretation
Physicochemical Aqueous Stability (Buffer A, no TCEP) t1/2​<2 hoursAminophenol rapidly oxidizes to quinone imine; antioxidant required for in vitro assays.
Physicochemical Aqueous Stability (Buffer B, 1mM TCEP) >95% remaining at 8hTCEP successfully stabilizes the core, validating its use in biochemical screening.
Biochemical Kinase TR-FRET ( IC50​ ) <50 nMThe THP-oxy group successfully anchors in the solvent channel, maintaining high target affinity.
ADME (Phase I) HLM CLint​ (NADPH only) 15−30 µL/min/mgModerate CYP450-mediated clearance, likely via amine oxidation or THP hydroxylation.
ADME (Phase I+II) HLM CLint​ (NADPH + UDPGA) >80 µL/min/mgHigh clearance driven by rapid UGT-mediated glucuronidation of the free phenol group.

References

  • Hennequin, L. F., et al. "Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 2006, 49(22), 6465-6488. Available at:[Link]

  • Mistry, et al. "Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids." Bioorganic & Medicinal Chemistry, 2023. Available at:[Link]

  • Chen, Z., et al. "Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy." Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • U.S. Environmental Protection Agency. "Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6)." EPA/ORNL, 2016. Available at:[Link]

Application

Application Note: A Robust and Scalable Two-Step Synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

Abstract This application note details a high-yield, two-step synthetic route for the scale-up production of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, a valuable substituted aminophenol intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-yield, two-step synthetic route for the scale-up production of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, a valuable substituted aminophenol intermediate in pharmaceutical development. The strategy employs a regioselective Williamson ether synthesis followed by a clean and efficient catalytic hydrogenation. This protocol is designed with scalability, safety, and process economy in mind, moving from readily available starting materials to the final product with minimal purification challenges. We provide detailed experimental procedures, mechanistic insights, and critical considerations for process optimization and safety.

Introduction and Synthetic Strategy

Substituted aminophenols are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The title compound, 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, incorporates a desirable tetrahydropyran (THP) moiety, which can enhance pharmacokinetic properties such as solubility and metabolic stability. The development of a scalable and cost-effective synthesis is paramount for its viable application in drug discovery and manufacturing campaigns.

Our retrosynthetic analysis identified a strategy that hinges on two robust and well-understood industrial reactions. The synthesis begins with the commercially available 5-Hydroxy-2-nitrophenol.

  • Step 1: Regioselective Etherification. A Williamson ether synthesis is employed to couple 5-Hydroxy-2-nitrophenol with a 4-substituted tetrahydropyran derivative. This step is crucial as it selectively targets the more acidic and sterically accessible hydroxyl group at the 5-position, directly installing the key ether linkage.

  • Step 2: Nitro Group Reduction. The intermediate, 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, is converted to the final product via catalytic hydrogenation. This method is chosen for its high efficiency, clean conversion, and favorable environmental profile compared to stoichiometric metal-based reductions.

This linear approach minimizes step-count and avoids complex protecting group manipulations, rendering it ideal for large-scale production.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Intermediate 1)

Principle and Rationale

This step involves a nucleophilic substitution (Sₙ2) reaction, commonly known as the Williamson ether synthesis. The phenoxide, generated in-situ from 5-Hydroxy-2-nitrophenol using a mild base (potassium carbonate), acts as the nucleophile. The electron-withdrawing nitro group increases the acidity of the phenolic protons, facilitating deprotonation. The hydroxyl at the 5-position is both more acidic (due to resonance stabilization involving the nitro group) and less sterically hindered than the hydroxyl at the 1-position, ensuring high regioselectivity for the desired product. 4-Mesyloxytetrahydro-2H-pyran is selected as the electrophile due to its high reactivity and commercial availability; 4-bromotetrahydropyran is a viable alternative. Dimethylformamide (DMF) is the solvent of choice for its high polarity and ability to solvate the potassium salts, accelerating the reaction.

Experimental Protocol

Materials:

  • 5-Hydroxy-2-nitrophenol (1.0 eq)

  • 4-Mesyloxytetrahydro-2H-pyran (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated NaCl solution)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reactor with 5-Hydroxy-2-nitrophenol (e.g., 155 g, 1.0 mol) and powdered potassium carbonate (276 g, 2.0 mol).

  • Under a nitrogen atmosphere, add anhydrous DMF (1.5 L).

  • Begin vigorous stirring and heat the mixture to 60-65 °C.

  • In a separate vessel, dissolve 4-Mesyloxytetrahydro-2H-pyran (214 g, 1.1 mol) in anhydrous DMF (500 mL).

  • Add the mesylate solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 70 °C.

  • After the addition is complete, maintain the reaction at 65 °C and monitor by TLC or HPLC until the starting phenol is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Slowly pour the reaction mixture into ice-cold deionized water (8 L) with stirring. A yellow precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 1 L) to remove DMF and salts.

  • Dry the crude product under vacuum at 50 °C to a constant weight. The material is often pure enough for the next step. If required, recrystallization from isopropanol/water can be performed.

Characterization (Expected)
  • Appearance: Pale yellow solid

  • Yield: 85-95%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.1 (s, 1H, -OH), 8.0 (d, 1H), 7.3 (d, 1H), 6.8 (dd, 1H), 4.7 (m, 1H, -O-CH-), 3.9 (m, 2H), 3.5 (m, 2H), 2.0 (m, 2H), 1.7 (m, 2H).

  • MS (ESI): m/z 256.08 [M+H]⁺

Part 2: Synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Final Product)

Principle and Rationale

Catalytic hydrogenation is a premier industrial method for the reduction of aromatic nitro groups to anilines. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on a high-surface-area carbon support (Pd/C). Hydrogen gas is adsorbed onto the palladium surface, where it is activated and subsequently reduces the nitro group in a stepwise fashion. This process is highly selective for the nitro group, leaving other functional groups like the phenol and ether intact. Ethanol is an excellent solvent, as it readily dissolves the starting material and is inert under the reaction conditions.

Safety is paramount: Palladium on carbon can be pyrophoric, especially after use, and hydrogen gas is highly flammable. All procedures must be conducted in a well-ventilated area (fume hood or designated hydrogenation lab) with appropriate grounding and exclusion of ignition sources.

Experimental Protocol

Materials:

  • 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)

  • Ethanol (EtOH), denatured

  • Hydrogen Gas (H₂)

  • Celite®

Equipment:

  • Parr-type hydrogenator or a suitably rated stirred autoclave

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Carefully charge the hydrogenation vessel with 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (e.g., 255 g, 1.0 mol) and Ethanol (2.5 L).

  • Stir to dissolve the solid.

  • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 5.0 g). Caution: Do not allow the dry catalyst to be exposed to air.

  • Seal the reactor and purge the headspace thoroughly with nitrogen (3 cycles), followed by hydrogen (3 cycles).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi / 3.5 bar).

  • Begin vigorous agitation and maintain the reaction at room temperature. The reaction is typically exothermic; if the temperature rises above 40 °C, apply cooling.

  • Monitor the reaction by hydrogen uptake. Once uptake ceases (typically 2-4 hours), continue for an additional 30 minutes to ensure completion.

  • Depressurize the reactor and purge thoroughly with nitrogen (5 cycles).

  • Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol.

  • Under a nitrogen blanket, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Critical Safety Step: Keep the filter cake wet with ethanol at all times to prevent ignition. Quench the used catalyst/Celite pad under water immediately after filtration.

  • Rinse the reactor and the filter cake with additional ethanol (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be purified by recrystallization from ethyl acetate/heptane or by silica gel chromatography if a higher purity is required.

Characterization (Expected)
  • Appearance: Off-white to light tan solid

  • Yield: 90-98%

  • ¹H NMR (400 MHz, CDCl₃): δ 6.7-6.5 (m, 3H, Ar-H), 4.5 (m, 1H, -O-CH-), 4.0 (br s, 3H, -NH₂ & -OH), 3.9 (m, 2H), 3.5 (m, 2H), 2.1 (m, 2H), 1.8 (m, 2H).

  • MS (ESI): m/z 226.12 [M+H]⁺

Data Summary and Scale-Up Considerations

Process Data Table
ParameterStep 1 (Etherification)Step 2 (Hydrogenation)
Starting Material 5-Hydroxy-2-nitrophenol2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
Molar Mass ( g/mol ) 155.11255.24
Key Reagent 4-Mesyloxytetrahydro-2H-pyranH₂ / 10% Pd/C
Solvent DMFEthanol
Temperature 60-65 °C25-40 °C
Typical Reaction Time 4-6 hours2-4 hours
Product Molar Mass 255.24225.26
Representative Yield ~90%~95%
Overall Yield -~85%
Purity (Crude) >95% (by HPLC)>97% (by HPLC)
Key Considerations for Scale-Up
  • Thermal Safety: The hydrogenation step is exothermic. On a large scale, active cooling and careful monitoring of the internal temperature are essential to prevent a thermal runaway. A reaction calorimetry study is recommended before proceeding to pilot scale.

  • Catalyst Handling: The handling and filtration of pyrophoric Pd/C catalyst are the highest safety risks. Use of a closed filter system (e.g., a filter press) under a nitrogen atmosphere is mandatory at scale. Ensure proper procedures for catalyst quenching and disposal are in place.

  • Solvent Selection: While DMF is effective, its high boiling point and potential toxicity make it less ideal for large-scale manufacturing. A solvent screen to replace DMF with a more process-friendly solvent like N-methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or even acetonitrile could be a valuable optimization.

  • Impurity Control: Monitor for the formation of the undesired regioisomer in Step 1. In Step 2, incomplete reduction or over-reduction are potential side reactions, though unlikely under these conditions. An impurity profile should be established using a validated HPLC method.

Experimental Workflow Diagram

start Charge Reactor: - 5-Hydroxy-2-nitrophenol - K₂CO₃ - DMF heat Heat to 65°C start->heat add Add Mesylate Solution Dropwise heat->add react1 Reaction Monitoring (TLC/HPLC) add->react1 cool Cool to RT react1->cool quench Quench in Ice Water cool->quench filter1 Filter & Wash Solid Product quench->filter1 dry1 Dry Intermediate 1 filter1->dry1 intermediate Intermediate 1: 2-Nitro-5-(...) phenol dry1->intermediate charge2 Charge Hydrogenator: - Intermediate 1 - Ethanol intermediate->charge2 catalyst Add Pd/C Catalyst (Under N₂) charge2->catalyst purge Purge N₂ then H₂ catalyst->purge hydrogenate Hydrogenate (50 psi, RT) purge->hydrogenate react2 Monitor H₂ Uptake hydrogenate->react2 purge2 Depressurize & Purge N₂ react2->purge2 filter2 Filter Catalyst (Celite®, Wet) purge2->filter2 concentrate Concentrate Filtrate filter2->concentrate purify Purify/Recrystallize concentrate->purify final_product Final Product: 2-Amino-5-(...) phenol purify->final_product

Caption: Step-by-step experimental workflow.

Conclusion

This application note presents a well-defined and highly efficient protocol for the synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol. The two-step sequence, utilizing a regioselective Williamson ether synthesis and a robust catalytic hydrogenation, provides high overall yields and excellent product purity. The detailed procedures and discussion of scale-up considerations offer a solid foundation for researchers and process chemists to implement this synthesis in both laboratory and pilot-plant settings.

References

There are no direct literature precedents for the exact synthesis of this molecule. The following references support the core chemical principles and related transformations described in this note.

  • Williamson Ether Synthesis (Review): Carreño, M. C., & Ruano, J. L. G. (2014). The Williamson Ether Synthesis. In Comprehensive Organic Synthesis II (pp. 1-36). Elsevier. [Link]

  • Catalytic Hydrogenation of Nitroarenes (Review): Blaser, H. U., Steiner, H., & Studer, M. (2001). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Catalysis Today, 66(2-4), 163-186. [Link]

  • Safety in Catalytic Hydrogenation: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. Chapter 6: Working with Highly Reactive or Explosive Chemicals. [Link]

  • Synthesis of a Related Precursor, 4-((tetrahydro-2H-pyran-2-yl)oxy)phenol: A synthetic route for a related THP-protected phenol is discussed, providing context for C-O bond formation with pyran derivatives. ResearchGate. (Accessed March 2026). [Link][1]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Selective Functionalization of the Amino Group on Aminophenol

Abstract Aminophenols are foundational scaffolds in modern chemistry, serving as critical starting materials for pharmaceuticals, advanced polymers, and high-performance dyes.[1][2][3] Their utility is intrinsically link...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminophenols are foundational scaffolds in modern chemistry, serving as critical starting materials for pharmaceuticals, advanced polymers, and high-performance dyes.[1][2][3] Their utility is intrinsically linked to their bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group. This duality, however, presents a significant synthetic challenge: achieving chemoselective functionalization at one site without affecting the other.[4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategies and methodologies for the selective functionalization of the amino group on the aminophenol ring. We will dissect the underlying principles of reactivity, present field-proven protocols for key transformations including acylation, alkylation, and arylation, and explain the causal logic behind experimental design to ensure reproducible and high-yielding outcomes.

The Chemoselectivity Challenge: Amino vs. Hydroxyl Reactivity

The core of aminophenol chemistry lies in the competitive nucleophilicity of the nitrogen and oxygen atoms. Under neutral or weakly basic conditions, the primary amino group is generally the more potent nucleophile. This is a direct consequence of nitrogen's lower electronegativity compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile.[4]

However, this intrinsic reactivity profile is not absolute and can be modulated, or even inverted, by the reaction environment. The pH of the medium is the most critical variable:

  • Acidic Conditions (pH < 4): The amino group becomes protonated to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic, effectively "deactivating" the nitrogen. This strategy can be employed to favor reactions at the hydroxyl group.

  • Basic Conditions (pH > 10): A strong base will deprotonate the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion (-O⁻). While the amino group remains a strong nucleophile, the reactivity of the phenoxide can dominate, particularly in O-arylation or O-alkylation reactions.

Direct alkylation with potent electrophiles like alkyl halides often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, making purification challenging and reducing the yield of the desired compound.[3] Therefore, achieving selectivity requires carefully designed strategies that exploit these subtle but powerful differences in reactivity.

cluster_N N-Functionalization cluster_O O-Functionalization AP Aminophenol (-NH2, -OH) Electrophile Electrophile (E+) AP->Electrophile Reaction N_Product N-Substituted Product Electrophile->N_Product  Predominant under  neutral conditions O_Product O-Substituted Product Electrophile->O_Product  Favored under  specific pH control

Caption: The chemoselectivity challenge in aminophenol functionalization.

Core Strategies for Selective N-Functionalization

Achieving exclusive modification of the amino group is paramount for synthesizing a vast array of valuable molecules. The following sections detail the most reliable and widely adopted methodologies.

N-Acylation: The Most Direct Pathway

The acylation of the amino group is typically the most straightforward and selective transformation due to the high nucleophilicity of the nitrogen. This reaction forms a stable amide bond and is the cornerstone of many industrial syntheses, most notably the production of paracetamol (acetaminophen).[2]

  • Causality: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation and leaves the hydroxyl group untouched under standard conditions.

  • Common Reagents: Acetic anhydride, acetyl chloride, and benzoyl chlorides are frequently used.[1][5] The use of ketene gas represents a cleaner, "atom-economical" alternative, as it avoids the formation of acidic byproducts.[5]

  • Enzymatic Selectivity: For exceptionally high chemoselectivity under mild conditions, enzymatic catalysis is a powerful tool. Lipases, such as Novozym 435, can catalyze the monoacetylation of the amino group with excellent precision.[6]

Protocol 1: Selective N-Acetylation of 4-Aminophenol (Synthesis of Paracetamol)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (10.9 g, 0.1 mol).

  • Solvent: Add 30 mL of water and stir to form a slurry.

  • Reagent Addition: While stirring, carefully add acetic anhydride (11.0 mL, 0.11 mol) in one portion.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 30 minutes. The solid should dissolve, and the reaction will proceed.

  • Crystallization: Remove the flask from the heat source and place it in an ice bath to cool for 1 hour. The product, N-(4-hydroxyphenyl)acetamide (paracetamol), will crystallize.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with two portions of ice-cold water (10 mL each) and dry in a vacuum oven at 80 °C.

  • Validation: The expected yield is typically >85%. The product's identity and purity can be confirmed by melting point analysis (169-171 °C) and NMR spectroscopy.

N-Alkylation via Reductive Amination

Directly alkylating the amino group with alkyl halides is often non-selective. A superior and highly controlled method is reductive amination. This two-step, one-pot process provides excellent yields of N-alkylated aminophenols.[3][7]

  • Mechanism: The process begins with the condensation of the aminophenol's amino group with an aldehyde or ketone to form a Schiff base (imine). This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the secondary amine.

  • Experimental Logic: The reaction is selective because the carbonyl group of the aldehyde/ketone is significantly more electrophilic towards the amino group than an alkyl halide, and the imine intermediate forms rapidly. The subsequent reduction is specific to the C=N double bond, leaving other functional groups intact.

start Aminophenol + Aldehyde/Ketone imine Imine Intermediate (Schiff Base) start->imine Condensation (-H2O) product N-Alkylated Aminophenol imine->product reducer Reducing Agent (e.g., NaBH4) reducer->product Reduction

Caption: Workflow for selective N-alkylation via reductive amination.

Protocol 2: Selective N-Benzylation of 2-Aminophenol [3]

  • Setup: In a 100 mL round-bottom flask, dissolve 2-aminophenol (3.27 g, 30 mmol) in 60 mL of methanol. Stir the solution at room temperature.

  • Aldehyde Addition: Add benzaldehyde (3.18 g, 30 mmol) to the solution. Continue stirring for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (1.70 g, 45 mmol) over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding 30 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The product, 2-(benzylamino)phenol, can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford colorless or yellowish crystals.[3]

N-Arylation using Metal Catalysis

The formation of a diarylamine bond via N-arylation is a critical transformation in medicinal chemistry. Modern cross-coupling reactions, particularly those using palladium and copper catalysts, have enabled the selective N-arylation of unprotected aminophenols.[8][9]

  • Catalyst Systems:

    • Palladium: Biarylmonophosphine ligands, such as BrettPhos, when complexed with a palladium source, are highly effective for selectively catalyzing the N-arylation of 3- and 4-aminophenols with aryl halides.[8][9]

    • Copper: Copper(I) iodide (CuI), often in combination with specific ligands like picolinic acid or diamines, can also promote selective N-arylation. The choice of ligand and solvent is crucial for directing the selectivity between N- and O-arylation.[8][9][10]

  • Rationale for Selectivity: The selectivity in these systems is governed by the intricate interplay between the ligand, the metal center, and the two nucleophilic sites of the aminophenol. The catalyst system is designed to favor the oxidative addition and reductive elimination pathway involving the C-N bond formation over the C-O bond formation.

Protocol 3: Selective N-Arylation of 4-Aminophenol with 4-Bromotoluene (Conceptual)

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), BrettPhos ligand (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagents: Add 4-aminophenol (1.0 equiv) and 4-bromotoluene (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Cooling & Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the N-arylated product.

The Role of Protecting Groups

In multi-step syntheses, it is often necessary to "mask" the amino group's reactivity temporarily. This is achieved using a protecting group, which can be selectively introduced and later removed under conditions that do not affect the rest of the molecule.[11]

  • Common Amino Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA).[11][12]

    • Cbz (Carboxybenzyl): Installed using benzyl chloroformate (Cbz-Cl). It is stable to acidic conditions but is cleanly removed by catalytic hydrogenolysis.[12]

A particularly elegant strategy for temporary protection involves the formation of an imine with benzaldehyde. This protects the amino group, allowing for selective reactions on the hydroxyl group. The imine is then easily hydrolyzed back to the primary amine using mild aqueous acid.[3][7]

aminophenol Aminophenol step1 Protect -NH2 (e.g., with Benzaldehyde) aminophenol->step1 protected_ap N-Benzylideneaminophenol step1->protected_ap step2 Functionalize -OH (e.g., O-Alkylation) protected_ap->step2 functionalized_protected O-Alkyl-N-Benzylidene step2->functionalized_protected step3 Deprotect -NH2 (Hydrolysis) functionalized_protected->step3 final_product O-Alkyl-Aminophenol step3->final_product

Caption: Workflow illustrating the use of an imine as a protecting group for selective O-alkylation.

Summary of N-Functionalization Methods

The choice of method depends on the desired functional group, the specific aminophenol isomer, and the overall synthetic strategy.

Functionalization TypeReagents & CatalystsKey Advantages & ConsiderationsSelectivity
N-Acylation Acetic Anhydride, Acetyl Chloride, KeteneHighly selective, rapid, and high-yielding. Forms stable amides.Excellent
N-Alkylation Aldehyde/Ketone + NaBH₄ (Reductive Amination)Excellent selectivity, mild conditions, avoids over-alkylation.Excellent
N-Arylation Aryl Halide + Pd or Cu catalyst (e.g., BrettPhos)Forms C(aryl)-N bonds. Requires inert conditions. Ligand/catalyst choice is critical.[8][9]Good to Excellent
N-Sulfonylation Sulfonyl Chlorides (e.g., TsCl, MsCl) + BaseForms stable sulfonamides. Generally selective for the amino group.Very Good
N-Protection Boc₂O, Cbz-ClReversibly masks amine reactivity. Essential for multi-step synthesis.[11]Excellent

Conclusion

The selective functionalization of the amino group in aminophenols is a solvable and rewarding challenge in chemical synthesis. By understanding the fundamental principles of nucleophilicity and leveraging carefully chosen reagents and reaction pathways—from direct acylation and reductive amination to sophisticated metal-catalyzed cross-couplings—researchers can exert precise control over molecular architecture. The protocols and strategies outlined in this guide provide a robust framework for developing novel therapeutics, materials, and other high-value chemical entities, turning the chemoselectivity challenge into a synthetic opportunity.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at: [Link]

  • Li, H., et al. (2011). Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). 2-Aminophenol derivatives and process for their preparation. EP0083204A2.
  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Available at: [Link]

  • Dandavate, V., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Available at: [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). Effect of Aminophenol and Amino Acids Derivatives on the Level of Nitrosyl Radical and Its Active Forms In Vitro. Available at: [Link]

  • Hooker, J. M., et al. (2009). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC. Available at: [Link]

  • Digital Commons @ NJIT. (n.d.). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Organic Chemistry Frontiers. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-4-sulfo-6-acetaminophenol. CN104693074A.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol. US20230104724A1.
  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available at: [Link]

  • PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available at: [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Available at: [Link]

  • R Discovery. (2024). Synthesis and Biological Evaluation of p ‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Available at: [Link]

  • Scheck, R. A., & Francis, M. B. (2014). N-Terminal Modification of Proteins with o-Aminophenols. PMC. Available at: [Link]

  • ACS Publications. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry. Available at: [Link]

  • ACS Publications. (2004). Development of Tyrosinase Labile Protecting Groups for Amines. Organic Letters. Available at: [Link]

  • PMC. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Selective N-and O-arylation of 2-aminophenol. [a]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • PubMed. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Available at: [Link]

Sources

Application

Application Note: Advanced Coupling Strategies for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in Drug Discovery

Executive Summary & Chemical Profiling The molecule 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Exact Mass: 209.11 Da; [M+H]+=210.1 ) is a highly versatile, bifunctional building block frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The molecule 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Exact Mass: 209.11 Da; [M+H]+=210.1 ) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted therapeutics. The incorporation of the tetrahydropyran (THP) ether moiety significantly enhances aqueous solubility and metabolic stability compared to simple alkyl ethers, while the ortho-aminophenol core serves as a reactive linchpin for divergent synthetic pathways.

This application note provides field-proven, self-validating protocols for three critical transformations: chemoselective N-acylation, benzoxazole heterocycle construction, and Buchwald-Hartwig cross-coupling.

Reactivity Core 2-Amino-5-((THP-4-yl)oxy)phenol (Bifunctional Core) Amide Chemoselective N-Acylation (Amide Formation) Core->Amide Acyl Halide / HATU Mild Base (DIPEA) Benzoxazole Oxidative Cyclization (Benzoxazole Synthesis) Core->Benzoxazole Aldehyde + Oxidant or Ortho-ester Buchwald Buchwald-Hartwig (C-N Cross Coupling) Core->Buchwald Aryl Halide Pd Catalyst + Base

Figure 1: Divergent synthetic pathways for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

Workflow 1: Chemoselective N-Acylation (Amide Coupling)

Mechanistic Rationale

The primary challenge in acylating ortho-aminophenols is avoiding competitive O-acylation or over-acylation (di-acylation). The amino group is kinetically more nucleophilic than the phenolic hydroxyl group due to the lower electronegativity of nitrogen, which makes its lone pair more available for nucleophilic attack[1]. By utilizing a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or sodium bicarbonate, the reaction environment remains below the pKa of the phenol (~9.5). This ensures the phenol remains protonated and deactivated, driving absolute chemoselectivity toward N-acylation without requiring transient protecting groups[2][3].

Self-Validating Protocol

Objective: Synthesize an N-aryl amide derivative.

  • Activation: In an oven-dried flask under N2​ , dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature (RT) for 15 minutes to generate the active O7-azabenzotriazole ester.

  • Coupling: Add 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (1.0 eq) to the active ester solution in a single portion.

  • In-Process Control (IPC): Stir at RT for 2 hours. Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak ( [M+H]+=210.1 ) is fully consumed, and a single product peak corresponding to the N-acylated mass is observed. The absence of a $[M+H+Acyl]^+ $ peak confirms no O-acylation occurred.

  • Workup: Quench the reaction with water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Workflow 2: Benzoxazole Heterocycle Construction

Mechanistic Rationale

Benzoxazoles are privileged pharmacophores synthesized via the condensation of 2-aminophenols with aldehydes. The reaction proceeds through a rapid second-order condensation to form a Schiff base (imine)[4]. Subsequently, the adjacent phenolic hydroxyl group undergoes an intramolecular nucleophilic attack on the imine carbon, forming a transient benzoxazoline intermediate[5]. To prevent reversibility, an oxidant (such as DDQ or PhI(OAc)2) is introduced to drive the irreversible aromatization, yielding the highly stable benzoxazole[6].

Mechanism A 2-Aminophenol + Aldehyde B Schiff Base (Imine) Intermediate A->B Condensation (-H2O) C Benzoxazoline (Cyclized) B->C Intramolecular Attack D Benzoxazole Derivative C->D Oxidation (-2H)

Figure 2: Mechanistic sequence of benzoxazole formation via oxidative cyclization.

Self-Validating Protocol

Objective: Synthesize a 2-substituted-6-((tetrahydro-2H-pyran-4-yl)oxy)benzo[d]oxazole.

  • Imine Formation: Dissolve 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (1.0 eq) and the target aldehyde (1.1 eq) in absolute ethanol (0.3 M). Heat to 80 °C and stir for 4 hours.

  • IPC 1: Analyze via LC-MS. Validation Check: Observe the mass of the Schiff base ( [M+H]+=210.1+MWaldehyde​−18 ).

  • Oxidative Cyclization: Cool the mixture to RT. Add (Diacetoxyiodo)benzene (PIDA, 1.2 eq) portion-wise. Stir at RT for 2 hours.

  • IPC 2: Analyze via LC-MS. Validation Check: The mass should shift by -2 Da relative to the Schiff base, confirming successful oxidative aromatization.

  • Workup: Concentrate the solvent under reduced pressure. Purify the crude residue directly via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Workflow 3: Buchwald-Hartwig C-N Cross-Coupling

Mechanistic Rationale

Forming a C-N bond between the aniline nitrogen and an aryl halide requires overriding the nucleophilicity of the phenol to prevent C-O coupling. This is achieved through the strategic selection of a bulky, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) paired with a palladium source. The steric bulk of the ligand accelerates reductive elimination at the nitrogen center while physically blocking the bulkier solvated phenoxide. A weak inorganic base ( Cs2​CO3​ ) is utilized to facilitate the catalytic cycle without aggressively deprotonating the phenol.

Self-Validating Protocol

Objective: Synthesize an N-aryl derivative via cross-coupling.

  • Preparation: In a Schlenk flask, combine 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (1.0 eq), Aryl Bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and anhydrous Cs2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Seal the flask, evacuate, and backfill with ultra-pure Argon (repeat 3x). Add anhydrous, rigorously degassed 1,4-Dioxane (0.15 M) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • IPC: Analyze via LC-MS. Validation Check: Disappearance of the m/z 210.1 peak and appearance of the coupled product mass. If unreacted starting material remains, check for palladium black precipitation (indicating catalyst death due to oxygen ingress).

  • Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC.

Quantitative Data Summary

The following table summarizes the expected performance metrics, chemoselectivity profiles, and critical parameters for the three coupling strategies described above.

Reaction TypeReagents / Catalyst SystemBase / AdditiveSelectivity ProfileTypical YieldReaction Time
N-Acylation Carboxylic Acid, HATUDIPEA (3.0 eq)>98% N-Acylation (No O-Acylation)85 - 95%2 - 4 h
Benzoxazole Aldehyde, PIDA (Oxidant)None100% Cyclization70 - 85%6 h (Total)
Buchwald-Hartwig Aryl-Br, Pd2​(dba)3​ , XPhos Cs2​CO3​ (2.0 eq)>90% C-N Coupling60 - 80%12 - 16 h

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.[Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC / ResearchGate.[Link]

  • Concept-Driven Chemoselective O/N-Derivatization of Prolinol: A Bee-Line Approach to Access Organocatalysts. The Journal of Organic Chemistry.[Link]

  • Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. MDPI.[Link]

  • Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol. ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of Aminophenol Derivatives

Welcome to the Advanced Technical Support Center for the purification of aminophenol derivatives. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical hurdles—such as rapid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of aminophenol derivatives. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical hurdles—such as rapid auto-oxidation, amphoterism, and isomer co-elution—that researchers face when isolating these critical intermediates.

This guide moves beyond basic procedures, focusing on the causality behind purification failures and providing self-validating protocols to ensure high-yield, high-purity recovery of compounds like p-aminophenol (PAP).

Part 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: Why does my purified aminophenol rapidly turn brown or black upon isolation, and how can I prevent this? Mechanistic Cause: Aminophenols are highly electron-rich. The synergistic electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups make the aromatic ring extremely susceptible to auto-oxidation by atmospheric oxygen. This oxidative stress initiates a radical cascade, converting the aminophenol into highly colored, polymeric quinone-imines. Solution: You must interrupt the oxidation pathway chemically and physically. Prior to reaction or during workup, reduce any pre-formed quinones back to aminophenols using strong reducing agents like1[1]. During extraction and chromatography, incorporate2[2]. Always sparge solvents with Argon or Nitrogen.

Q2: My recrystallization of p-aminophenol yields dark, impure crystals despite multiple attempts. How do I purge these polymeric tars? Mechanistic Cause: Polymeric tars and unreacted starting materials (like nitrophenols) often co-crystallize by becoming trapped in the aminophenol crystal lattice. Furthermore, aminophenols are amphoteric; if the pH is too low or too high, they form highly soluble salts, drastically reducing crystallization yield. Solution: Utilize a pH-driven precipitation strategy. Adjust the aqueous acidic reaction medium to a precise 3[3]. At this isoelectric point, p-aminophenol exists as a neutral free base with minimal solubility in cold water, forcing it to precipitate while impurities remain dissolved. Follow this by washing the crude crystals with4[4] to strip away residual organic color bodies.

Q3: How can I remove trace p-aminophenol from my final active pharmaceutical ingredient (API) like paracetamol? Mechanistic Cause: Standard crystallization often fails to separate trace PAP from paracetamol due to structural similarities. Solution: Exploit the basicity of the free amine on PAP. By adding small quantities of specific organic acids, you can induce5[5]. These PAP-salts are highly soluble in the mother liquor, allowing the pure API to be filtered off without contamination.

Part 2: Visual Workflows

G A Crude Aminophenol (Contains Nitrophenols & Tars) B Oxidative Stress (O2, Light, Heat) A->B Exposure D Antioxidant Treatment (e.g., Na2S2O4 / NaHSO3) A->D Chemical Reduction E Inert Atmosphere (Argon/N2 Sparging) A->E Physical Protection C Quinone-Imine Formation (Brown/Black Discoloration) B->C Auto-oxidation F Stabilized Aminophenol (Colorless/White Crystals) D->F E->F

Fig 1: Mechanistic pathway of aminophenol oxidation and preventative stabilization workflows.

G A Aqueous Acidic Medium (Crude p-Aminophenol) B pH Adjustment to 6.5 - 7.5 (Isoelectric Point) A->B C Precipitation of Free Base (Low Cold Water Solubility) B->C Target Compound D Soluble Impurities (Salts & Unreacted Amines) B->D Byproducts E Filtration & Washing (Ice-Cold Ketone/Water) C->E F Purified p-Aminophenol (High Purity Solid) E->F

Fig 2: pH-driven liquid-liquid extraction and precipitation workflow for p-aminophenol.

Part 3: Data Presentation

Table 1: Physicochemical Properties & Purification Strategies
IsomerpKa (Amine / Phenol)Primary Purification ChallengeOptimal Purification Strategy
o-Aminophenol 4.7 / 9.7Highly prone to oxidation; forms metal chelates.Sublimation, or pre-reduction with Na2​S2​O4​ prior to use.
m-Aminophenol 4.4 / 9.8Thermal instability during distillation.Column chromatography (deactivated silica) with antioxidant modifiers.
p-Aminophenol 5.5 / 10.3Co-crystallization with polymeric tars.pH-driven precipitation (pH 6.5–7.5) followed by ketone washing.
Table 2: Chromatography Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Severe tailing on silica gel Hydrogen bonding between amphoteric groups (-OH, -NH₂) and active silanol groups.Use end-capped silica; add 0.5% Triethylamine (TEA) to the mobile phase to suppress ionization.
Product degrades on column Silica-catalyzed oxidation of the electron-rich aromatic ring.Pre-treat sample with NaHSO3​ ; flush column with inert gas; minimize column residence time.
Co-elution with nitrophenols Similar polarities in standard normal-phase solvent systems.Switch to Reverse-Phase HPLC (C18) utilizing an ion-pairing agent (e.g., sodium heptanesulfonate).

Part 4: Validated Experimental Protocols

Protocol A: Anaerobic Recrystallization & pH-Driven Precipitation of p-Aminophenol

This protocol utilizes isoelectric precipitation to isolate the free base while chemically suppressing oxidation.

  • Dissolution: Dissolve crude p-aminophenol in an aqueous acidic medium (e.g., 10% H2​SO4​ ) under an Argon atmosphere.

    • Causality: Protonation of the amine forms highly soluble ammonium salts, leaving non-basic organic tars undissolved for easy filtration.

  • Antioxidant Addition: Add 1% w/v Sodium Bisulfite ( NaHSO3​ ) to the filtrate.

    • Causality: Reduces any trace quinone-imines back to aminophenol, preventing color-body inclusion in the final crystal lattice.

  • Isoelectric Precipitation: Slowly add NH4​OH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 6.8 to 7.2 .

    • Causality: Reaches the isoelectric point where the molecule exists as a neutral free base, minimizing its aqueous solubility and forcing precipitation.

  • Isolation & Washing: Cool the suspension to 5°C in an ice bath for 1 hour. Filter under vacuum and wash the filter cake with ice-cold acetone.

    • Causality: Acetone strips away residual organic tars and moisture without dissolving the aqueous-insoluble p-aminophenol free base.

  • Self-Validation Check: The success of this protocol is visually self-evident. If the pH adjustment was accurate, the yield will exceed 85%. If anaerobic conditions and antioxidant levels were sufficient, the resulting crystals will be stark white. A pink or brown hue indicates a failure in the inert atmosphere or insufficient bisulfite.

Protocol B: Reactive Impurity Scavenging (Removing PAP from Paracetamol API)

This protocol uses targeted salt formation to purge trace aminophenols from final drug products.

  • Dissolution: Dissolve the contaminated paracetamol API in a primary crystallization solvent (e.g., ethanol/water mixture) at 70°C.

  • Scavenger Addition: Add 0.5 to 1.0 equivalents of Salicylic Acid (relative to the estimated p-aminophenol impurity concentration).

    • Causality: Salicylic acid selectively reacts with the basic amine of PAP to form a highly soluble organic salt. The neutral amide group of paracetamol does not react.

  • Crystallization: Cool the solution slowly to 10°C to induce crystallization of the purified paracetamol.

  • Filtration: Filter the purified API and wash with cold solvent.

  • Self-Validation Check: Analyze the mother liquor via HPLC. The presence of the PAP-salicylate salt in the filtrate, coupled with an API purity of >99.9% and the absence of dark discoloration in the solid API, validates the selective scavenging mechanism.

References

  • Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives . ChemRxiv. 1

  • [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography] . PubMed. 2

  • US3717680A - PURIFICATION OF p-AMINOPHENOL . Google Patents. 3

  • US3658905A - Process for the purification of p-aminophenol . Google Patents. 4

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol . PubMed (Molecules). 5

Sources

Optimization

Technical Support Center: Optimizing Aminophenol Synthesis

Welcome to the Technical Support Center for aminophenol synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminophenol synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful synthesis of p-aminophenol (PAP)—a critical intermediate for pharmaceuticals like paracetamol—requires a deep understanding of catalytic kinetics, competitive adsorption, and redox chemistry.

This guide provides a self-validating framework to troubleshoot the catalytic hydrogenation of p-nitrophenol (PNP) to PAP, ensuring high yield, pristine purity, and reproducible scale-up.

Mechanistic Pathway & Degradation Cascade

To troubleshoot effectively, you must first understand the reaction and degradation pathways. The reduction of PNP proceeds via a hydroxylamine intermediate. If the final product (PAP) is exposed to oxygen, it rapidly degrades via a proton-coupled electron transfer (PCET) mechanism.

Pathway PNP p-Nitrophenol (PNP) (Starting Material) PHA p-Hydroxylaminophenol (Intermediate) PNP->PHA +H2 (Pt/C) Fast Step PAP p-Aminophenol (PAP) (Target Product) PHA->PAP +H2 (Pt/C) Rate-Limiting BQI p-Benzoquinone Imine (Degradation Product) PAP->BQI O2 / Autoxidation PCET Mechanism Polymer Polymeric Tars (Brown/Black Impurities) BQI->Polymer Hydrolysis & Condensation

Reaction pathway of p-nitrophenol hydrogenation and subsequent oxidative degradation.

Troubleshooting & FAQs

Q1: My reaction rate is slower than expected despite high hydrogen pressure. How do I differentiate between kinetic limitations and mass transfer issues?

A: Before altering your chemical parameters, you must validate your physical reactor dynamics. In batch-slurry reactors, gas-liquid-solid mass transfer often masks intrinsic kinetics. The Fix: Conduct a self-validating agitation test. Increase your stirring speed by 20%. If the initial rate of hydrogen consumption increases proportionally, your system is mass-transfer limited. If the rate remains constant, you are operating in the kinetic regime. Mechanistic Insight: Once mass transfer is eliminated, the reaction follows Langmuir-Hinschelwood kinetics. At this stage, solvent polarity becomes the dominant factor. The initial rate of hydrogenation increases with solvent polarity due to the enhanced activity of nitro compounds in polar media[1]. While water yields the highest catalytic activity, ethanol is often preferred industrially to maintain the solubility of both PNP and PAP[1]. The apparent activation energy for this optimized Pt/C system is approximately 61 kJ/mol[1].

Q2: I am observing over-reduction (e.g., aniline formation or ring hydrogenation). How can I improve selectivity for p-aminophenol?

A: Poor selectivity occurs when active spillover hydrogen on the catalyst surface excessively cleaves C-O bonds or attacks the aromatic ring. The Fix: Introduce a selective catalyst poison, such as Dimethyl Sulfoxide (DMSO), into the reaction matrix. Mechanistic Insight: DMSO acts as a competitive adsorbate. It selectively binds to the highly active Pt sites, preventing the strong adsorption of the p-hydroxylaminophenol intermediate. By inhibiting this strong binding, DMSO suppresses the successive, unwanted hydrogenation of the intermediate into aniline, pushing the selectivity of PAP up to 89% under mild conditions[2].

Q3: My isolated p-aminophenol turns dark brown or black during workup. What is the chemical cause, and how do I prevent it?

A: You are witnessing the autoxidation of PAP. p-Aminophenol is a strong reducing agent. Upon exposure to ambient oxygen, it undergoes a Proton-Coupled Electron Transfer (PCET) reaction to form a p-benzoquinone imine radical, which subsequently oxidizes to p-benzoquinone imine[3]. The Fix: The formation of the imine is highly pH-dependent and accelerates in alkaline conditions. Furthermore, the imine rapidly hydrolyzes and condenses into dark polymeric phenoxazine-like dyes[4]. To prevent this:

  • Conduct all filtration and crystallization steps under a strict nitrogen or argon atmosphere.

  • Maintain a slightly acidic workup pH (if compatible with your isolation strategy) to protonate the amine, reducing its susceptibility to oxidation.

  • Add a sacrificial antioxidant, such as sodium dithionite ( Na2​S2​O4​ ), during the cooling and crystallization phase.

Q4: My Pt/C catalyst loses significant activity after 2-3 cycles. Is the metal leaching?

A: While metal leaching is possible, the most common cause of rapid deactivation in this specific synthesis is carbonaceous fouling and pore-mouth poisoning[5]. The Fix: Implement a solvent wash (e.g., hot methanol or ethanol) between cycles to dissolve adsorbed organic tars. Mechanistic Insight: Deactivation kinetics for this system follow a simple power law expression driven by independent fouling in the nitroarene phase[5]. The intermediate species and polymeric byproducts physically block the micropores of the activated carbon support, denying the reactant access to the active Pt sites.

Quantitative Data Summary

The following table synthesizes optimal operational parameters and kinetic data for the reduction of PNP to PAP, allowing for rapid cross-comparison of catalyst systems.

Parameter / MetricPt/C (1% loading)Pd/C (5% loading)Zirconium-Phosphate Pt (1%)
Relative Activity Order Highest (Pt > Pd > Ni)[1]ModerateHigh
Optimal Solvent Ethanol or Water[1]EthanolWater + DMSO modifier[2]
Activation Energy ( Ea​ ) 61 kJ/mol[1]~65-70 kJ/molN/A
Deactivation Ea​ 25.57 kJ/mol[5]VariableHighly stable (14+ cycles)[2]
Max Selectivity (PAP) >95% (Kinetic control)~85%89% (with 0.28 M DMSO)[2]
Primary Failure Mode Pore-mouth fouling[5]Over-reductionAcid site degradation

Standardized Experimental Protocols

To ensure self-validating, reproducible results, follow this step-by-step methodology for the synthesis and isolation of PAP.

Protocol A: Catalytic Hydrogenation of p-Nitrophenol
  • Reactor Preparation: Charge a high-pressure Parr reactor with 1.0 mol of p-nitrophenol and 500 mL of absolute ethanol.

  • Catalyst Loading: Add 1.0% Pt/C catalyst (loading at 0.5% w/w relative to the substrate). Self-Validation Step: Ensure the catalyst is wetted with solvent before adding to the dry substrate to prevent localized auto-ignition.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) three times at 2.0 MPa, followed by Hydrogen ( H2​ ) three times at 1.0 MPa.

  • Reaction Execution: Pressurize the reactor to 1.5 MPa with H2​ . Heat the mixture to 353 K (80 °C)[1].

  • Agitation: Set the impeller speed to a pre-validated rate (e.g., >800 RPM) to ensure the reaction operates outside mass-transfer limitations[1].

  • Monitoring: Monitor the pressure drop. The reaction is complete when H2​ consumption ceases (typically 2-4 hours).

Protocol B: Anaerobic Workup and Isolation
  • Cooling & Depressurization: Cool the reactor to 25 °C and carefully vent the remaining H2​ . Immediately purge with N2​ .

  • Catalyst Filtration: Filter the reaction mixture through a Celite pad under a positive pressure of N2​ to remove the Pt/C catalyst. Critical: Do not let the filter cake run dry, as exposed Pt/C can ignite.

  • Crystallization: Transfer the filtrate to a Schlenk flask. Add 0.1% w/w sodium dithionite as an antioxidant. Concentrate the solvent under reduced pressure until crystallization begins.

  • Isolation: Filter the white-to-light-grey crystals under N2​ , wash with cold, degassed ethanol, and dry in a vacuum oven at 40 °C.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct process deviations on the bench.

LogicTree Start Process Issue Detected LowConv Low Conversion / Slow Rate? Start->LowConv Discolor Product Discoloration (Brown/Black)? Start->Discolor Selectivity High Aniline / Byproducts? Start->Selectivity MassTrans Increase Agitation RPM Verify H2 Pressure LowConv->MassTrans Suspect Mass Transfer Poison Wash Catalyst (Desorption) Check for Halides LowConv->Poison Suspect Pore Fouling Oxidation Exclude O2 during Workup Add Na2S2O4 Antioxidant Discolor->Oxidation Autoxidation to Imine Modifier Add DMSO Modifier Lower Reaction Temp Selectivity->Modifier Over-reduction

Troubleshooting logic tree for common issues in aminophenol synthesis.

References

  • Source: ACS Publications (Organic Process Research & Development)
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)
  • Electrochemical Oxidation of Some Aminophenols in Various pHs Source: ResearchGate URL
  • Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH Source: Sciencemadness / ACS URL
  • Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of Small Molecule Inhibitors

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the classic "biochemical-to-cellular drop-off." You have a small molecule inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the classic "biochemical-to-cellular drop-off." You have a small molecule inhibitor with sub-nanomolar potency in a cell-free enzymatic assay, but it shows little to no efficacy in cell-based phenotypic models.

This guide is designed to help you systematically diagnose, quantify, and overcome cellular permeability barriers. We do not just provide protocols; we explain the mechanistic causality behind membrane transport and provide self-validating experimental frameworks to ensure your data is robust.

Section 1: Diagnostics & Assays (Identifying the Bottleneck)

Q1: My small molecule inhibitor shows high potency in biochemical assays but fails in cell-based assays. How do I know if permeability is the root cause? A: This discrepancy is often driven by poor cell permeability, meaning your molecule cannot cross the hydrophobic lipid bilayer to reach its intracellular target[1]. However, you must systematically rule out other causes, such as high intracellular protein binding or rapid intracellular metabolism. To isolate permeability as the variable, you should first perform a cell-free permeability assay like PAMPA (Parallel Artificial Membrane Permeability Assay)[2][3]. If PAMPA permeability is high, passive diffusion is not your bottleneck; you must investigate active efflux or target engagement. If PAMPA permeability is low, passive diffusion is the primary issue.

Q2: What is the mechanistic difference between PAMPA and Caco-2 assays, and which should I use? A: Both are standard permeability assays, but they interrogate different transport mechanisms:

  • PAMPA: Uses an artificial lipid-oil-lipid tri-layer constructed on a porous filter[2]. It exclusively measures passive transcellular diffusion and is insensitive to active transport or metabolic enzymes[2][4]. It is ideal for high-throughput, early-stage screening[5].

  • Caco-2: Uses a human colon carcinoma cell line that differentiates into a polarized monolayer. It accurately mimics the intestinal barrier by forming tight junctions and expressing active efflux transporters (like P-glycoprotein) and metabolic enzymes[6][7]. It measures passive transcellular, paracellular, and carrier-mediated transport[4][8].

  • Recommendation: Use PAMPA for early lead generation to optimize passive physicochemical properties. Transition to Caco-2 during lead optimization to evaluate active efflux and predict in vivo intestinal absorption[6][9].

Workflow for troubleshooting the biochemical-to-cellular drop-off in small molecule inhibitors.

Section 2: Physicochemical Properties & Causality

Q3: Which physicochemical parameters most strongly predict poor passive permeability? A: Passive permeability is governed by a molecule's thermodynamic ability to desolvate from water, partition into the hydrophobic lipid bilayer, and resolvate in the cytosol. This is formalized by Lipinski's Rule of Five[10][11][12]. Poor permeation is highly likely if your molecule violates these thresholds:

  • Hydrogen Bond Donors (HBD) > 5 & Acceptors (HBA) > 10: Each hydrogen bond formed with water must be broken (desolvation energy) for the molecule to enter the membrane[10][11]. High HBD/HBA counts drastically increase this energetic penalty[11].

  • Calculated LogP (cLogP) > 5: While lipophilicity drives membrane partitioning, a LogP that is too high means the molecule gets thermodynamically trapped in the lipid bilayer and cannot partition back into the aqueous cytosol[10][13]. Optimal LogP for permeability is typically 1.35 - 1.8[13].

  • Molecular Weight (MW) > 500 Da: Larger molecules require a larger cavity to form between the lipid acyl chains, which is energetically unfavorable[10][11].

Q4: My molecule violates Lipinski's Rule of 5 (e.g., MW > 600 Da). Is it impossible for it to be cell-permeable? A: Not necessarily. Molecules in the "Beyond Rule of 5" (bRo5) space can achieve permeability through specific 3D structural features[14]. For example, macrocyclization can force a large molecule into a conformation that hides polar groups via intramolecular hydrogen bonding, effectively lowering its dynamic polar surface area during membrane transit[10][14].

Section 3: Active Efflux & Chemical Optimization

Q5: My molecule has good passive permeability in PAMPA, but lacks cellular activity. How do I determine if it is being pumped out of the cell? A: Efflux pumps like P-glycoprotein (P-gp/MDR1) actively transport xenobiotics out of the cell against their concentration gradient[1][7]. To diagnose this, perform a bidirectional Caco-2 assay[1][15]. You must measure the apparent permeability ( Papp​ ) in two directions: Apical-to-Basolateral (A-B, simulating absorption) and Basolateral-to-Apical (B-A, simulating efflux)[6][15]. Calculate the Efflux Ratio (ER) = Papp​ (B-A) / Papp​ (A-B) [1][6]. An ER > 2 strongly suggests the compound is a substrate for active efflux[1][15].

Bidirectional transport mechanism in Caco-2 cell monolayers for determining active efflux ratios.

Q6: How can I chemically modify my inhibitor to improve permeability without losing target affinity? A: Modifying a molecule to improve permeability requires navigating the physicochemical property space carefully:

  • Prodrug Strategy: Temporarily mask polar functional groups (e.g., converting a carboxylic acid to a lipophilic ester)[1]. The prodrug crosses the membrane passively, and intracellular esterases cleave the ester to release the active inhibitor.

  • N-Methylation: Methylating exposed amide nitrogens removes a hydrogen bond donor, significantly lowering the desolvation penalty and improving passive diffusion[10].

  • Bioisosteric Replacement: Replace highly polar groups with less polar bioisosteres (e.g., replacing a tetrazole with a customized heterocycle to modulate basicity and lower the Polar Surface Area).

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal checks. A protocol without a validation step is merely a recipe; a self-validating system guarantees data integrity.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality Note: Caco-2 cells require 21 days of culture to spontaneously differentiate into a polarized columnar epithelium, forming functional tight junctions and expressing apical microvilli[6][7][16].

  • Cell Culture: Seed Caco-2 cells on permeable polycarbonate filter inserts (Transwell) and culture for 21 days[1][6][16].

  • Self-Validation (Integrity Check): Before dosing, measure the Transepithelial Electrical Resistance (TEER)[1][4][15]. A TEER value above your lab's established threshold confirms tight junction integrity. Additionally, run a paracellular marker (e.g., Lucifer Yellow) to ensure the monolayer is not leaking[15].

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer[6]. For A-B transport, add to the apical chamber. For B-A transport, add to the basolateral chamber[6][15].

  • Incubation: Incubate at 37°C in a 5% CO2 incubator for 90 to 120 minutes[6][15].

  • Self-Validation (Efflux Confirmation): Run a parallel assay dosing the test compound alongside a known P-gp inhibitor (e.g., Verapamil). If the Efflux Ratio drops to ~1, P-gp mediated efflux is definitively confirmed[15].

  • Analysis: Collect samples from donor and receiver compartments and analyze via LC-MS/MS[15]. Calculate Papp​ and Mass Balance to ensure the compound isn't non-specifically binding to the plastic plate.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality Note: PAMPA relies on an artificial lipid layer. Highly lipophilic compounds can partition into the lipid membrane and become trapped, leading to artificially low receiver concentrations. Calculating mass balance is critical[5].

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane or 2% DOPC) to form the artificial membrane[2][5].

  • Dosing: Dilute the test compound in PBS (e.g., 500 µM) and add 200 µL to the donor wells[5].

  • Assembly: Place the donor plate into the acceptor plate (containing blank buffer). Incubate at room temperature for 16-18 hours[5].

  • Self-Validation (Equilibrium Standards): Prepare a theoretical equilibrium standard (e.g., 200 µM) representing 100% permeation[5]. Compare the sum of the donor and acceptor concentrations to this standard to calculate membrane retention. Run high permeability (Verapamil) and low permeability (Theophylline) controls to validate the lipid barrier[5].

  • Analysis: Measure compound concentrations using UV/Vis spectrophotometry or LC-MS/MS and calculate the effective permeability ( Pe​ )[5][15].

Section 5: Quantitative Data & Benchmarks

Table 1: Comparison of Permeability Assays
Assay TypeMechanism AssessedThroughputTurnaround TimeBest Use Case
PAMPA Passive transcellular diffusion only[2][4]High1-2 DaysEarly hit-to-lead screening; physicochemical optimization[5].
Caco-2 Passive, paracellular, and active carrier-mediated transport[4][8]Medium21-24 DaysLate lead optimization; predicting human intestinal absorption and efflux[6][9].
MDCK-MDR1 Passive and P-gp mediated active efflux[8][15]Medium3-5 DaysRapid assessment of P-gp efflux liability (shorter culture time than Caco-2)[8].
Table 2: Physicochemical Guidelines for Permeability (Lipinski's Rule of 5)
ParameterPermeability Risk ThresholdMechanistic Rationale
Molecular Weight (MW) > 500 Da[10][11]Large molecules require excessive thermodynamic energy to form a cavity in the lipid bilayer[10][11].
Calculated LogP (cLogP) > 5[10][11][13]Extreme lipophilicity causes the molecule to partition into the membrane but fail to resolvate into the aqueous cytosol[10][13].
H-Bond Donors (HBD) > 5[10][11]High desolvation energy penalty required to break hydrogen bonds with water before entering the membrane[10][11].
H-Bond Acceptors (HBA) > 10[10][11]Contributes to the overall polarity and desolvation penalty[10][11].

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC. National Institutes of Health. 10

  • Lipinski's rule of five. Grokipedia. 11

  • Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays. Benchchem. 1

  • Caco-2 Permeability Assay. AxisPharm. 6

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. 2

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. 13

  • Drug discovery beyond the rule of 5 - Opportunities and challenges. Taylor & Francis Online. 14

  • Cell-Based Intestinal Permeability Models. Creative Bioarray. 8

  • Technical Support Center: Overcoming Poor Cell Permeability of Histone Demethylase Inhibitors. Benchchem. 15

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Columbia University. 12

  • Caco-2 monolayers in experimental and theoretical predictions of drug transport. ResearchGate. 9

  • Permeation prediction of M100240 using the parallel artificial membrane permeability assay. University of Alberta. 3

  • Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism. Springer Nature. 7

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. 4

  • Experimental and Computational Screening Models for the Prediction of Intestinal Drug Absorption. ACS Publications. 17

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. 5

Sources

Optimization

Technical Support Center: Stability and Handling of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing stability, discoloration, or degradation issues when handling 2-Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing stability, discoloration, or degradation issues when handling 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in dimethyl sulfoxide (DMSO).

Mechanistic Overview: The Causality of Degradation

To effectively troubleshoot degradation, we must first understand the structural liabilities of the molecule. 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol contains an ortho-aminophenol core. The tetrahydropyran (THP) ether at position 5 acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density of the aromatic ring.

This extreme electron richness drastically lowers the bond dissociation energy (BDE) of the N-H and O-H bonds[1]. In the presence of standard commercial DMSO—which readily absorbs atmospheric oxygen and often contains trace transition metals (e.g., Cu²⁺, Fe³⁺) from manufacturing—the compound undergoes rapid autoxidation[2].

The one-electron oxidation forms a radical, which rapidly converts into a highly electrophilic o-quinoneimine intermediate [3]. Because quinoneimines are potent Michael acceptors, unreacted aminophenol molecules nucleophilically attack them, leading to intermolecular condensation and the formation of highly colored (pink, brown, or black) phenoxazine or isophenoxazine polymers[4][5].

G A 2-Amino-5-(THP-oxy)phenol (Electron-rich o-aminophenol) B o-Quinoneimine Intermediate (Highly Electrophilic) A->B Autoxidation (Trace O2 & Metals in DMSO) C Condensation Products (Pink/Brown Discoloration) B->C Intermolecular Condensation (Michael Addition) D Antioxidants (e.g., Ascorbic Acid) D->A Prevents oxidation

Diagram 1: Autoxidation pathway of 2-Amino-5-(THP-oxy)phenol to polymeric products.

Troubleshooting Guide & FAQs

Q1: My 10 mM DMSO stock solution turned pink within 2 hours of preparation. Is the THP-ether group cleaving? A1: No. THP ethers are generally stable in neutral, aprotic solvents like DMSO. The pink discoloration is the hallmark visual indicator of o-aminophenol autoxidation into quinoneimines and subsequent phenoxazine dimer formation[2][5]. The color change is strictly an oxidative liability of the aminophenol core, not a hydrolytic cleavage of the THP group.

Q2: Why does this happen even when I use "High Purity" or "Cell Culture Grade" DMSO? A2: DMSO is highly hygroscopic and an excellent solvent for oxygen. Even high-purity DMSO contains dissolved O2​ unless explicitly degassed. Furthermore, trace metal ions (even at parts-per-billion levels) act as potent catalysts for the oxidation of aminophenols[2].

Q3: How can I stabilize the compound for High-Throughput Screening (HTS) or long-term storage? A3: You must eliminate the terminal oxidant ( O2​ ) and introduce a sacrificial reducing agent. Sparging the DMSO with Argon removes dissolved oxygen, while adding a compatible antioxidant like L-Ascorbic Acid (Vitamin C) at 1–5 mM provides a reducing environment that scavenges reactive oxygen species and reduces trace quinoneimines back to the parent aminophenol[3][6].

Quantitative Stability Data

The table below summarizes the kinetic stability of the compound under various handling conditions, demonstrating the critical need for environmental control.

Table 1: Comparative Kinetic Stability of 2-Amino-5-(THP-oxy)phenol in DMSO

Solvent ConditionAdditiveTempTime to 5% Degradation ( t0.95​ )Visual Observation
Standard DMSO (Ambient Air)None25°C< 2 hoursRapid pink discoloration
Anhydrous DMSO (Ambient Air)None25°C~ 4 hoursSlow pink discoloration
Degassed DMSO (Argon)None25°C~ 24 hoursPale yellow over time
Degassed DMSO (Argon)5 mM L-Ascorbic Acid25°C> 7 daysClear, no color change
Degassed DMSO (Argon)5 mM L-Ascorbic Acid-80°C> 12 monthsClear, no color change

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running a parallel control without antioxidants, researchers can definitively prove that degradation is oxidative rather than thermal or hydrolytic.

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions
  • Solvent Degassing: Transfer anhydrous, HPLC-grade DMSO into a clean, dry septum-capped vial. Sparge with ultra-pure Argon gas via a submerged needle for 30 minutes to displace dissolved oxygen. Vent the pressure with a secondary needle.

  • Antioxidant Addition: Weigh L-Ascorbic acid (which is soluble in DMSO with sonication[6]) and add it to the degassed DMSO to achieve a final concentration of 5 mM. Sonicate briefly under an Argon blanket until fully dissolved.

  • Compound Dissolution: Weigh 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol into an amber glass vial. Add the antioxidant-treated DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Storage: Aliquot the solution into single-use amber vials, blanket the headspace with Argon, and store immediately at -80°C.

Workflow N1 Step 1: Degas Anhydrous DMSO (Argon sparging for 30 min) N2 Step 2: Add Antioxidant (1-5 mM L-Ascorbic Acid) N1->N2 N3 Step 3: Dissolve Compound (2-Amino-5-(THP-oxy)phenol) N2->N3 N4 Step 4: Aliquot & Freeze (Store at -80°C in amber vials) N3->N4

Diagram 2: Step-by-step workflow for preparing stable aminophenol DMSO stocks.

Protocol B: LC-MS Stability Profiling Workflow

To validate the stability of your specific batch, utilize this LC-HRMS protocol to monitor quinoneimine formation.

  • Sample Preparation: Prepare two 1 mM solutions of the compound: one in standard untreated DMSO (Control) and one in antioxidant-treated DMSO (Protocol A).

  • Incubation: Place both vials in a temperature-controlled autosampler set to 25°C.

  • Data Acquisition: Inject 1 µL of each sample every 2 hours over a 24-hour period onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (HRMS) operating in positive ESI mode.

  • Analysis: Monitor the Extracted Ion Chromatogram (EIC) for the parent mass [M+H]+ and the appearance of the o-quinoneimine intermediate [M−2H]+ and dimeric adducts [2M−6H]+ . The antioxidant-treated sample acts as the self-validating negative control, confirming the suppression of the oxidative pathway.

References

  • A DFT Study of Aminophenol Stability. researchgate.net. 1

  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds. benchchem.com. 2

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. acs.org. 4

  • PRODUCT INFORMATION - Cayman Chemical. caymanchem.com. 6

  • Generation of Quinoneimine Intermediates in the Bioactivation of 3-(N-Phenylamino)alanine (PAA) by Human Liver Microsomes. acs.org. 3

  • Electronic spectra recorded during the oxidation process Conditions:... researchgate.net. 5

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Aminophenol Compounds for Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges of aminophenol compounds in experimental assays. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the scientific reasoning behind them, ensuring robust and reproducible results.

I. Understanding the Challenge: Why Do Aminophenol Compounds Have Poor Solubility?

Aminophenol and its derivatives are amphoteric molecules, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group.[1] This dual nature is the primary driver of their often-complex solubility behavior. At physiological pH (around 7.4), many aminophenol compounds exist in a neutral or zwitterionic state, which typically exhibits the lowest aqueous solubility, leading to precipitation.[2][3] The hydrophobic benzene ring further contributes to their poor solubility in aqueous buffers.[2]

II. Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the solubility of aminophenol compounds.

Q1: My aminophenol compound is not dissolving in my aqueous buffer. What is the first thing I should try?

The most effective initial step is to adjust the pH of your buffer. The solubility of aminophenol compounds is highly pH-dependent.[4] By shifting the pH, you can ionize either the amino or the phenol group, creating a salt form that is significantly more water-soluble.[1]

  • To increase solubility by creating a phenolate salt: Increase the pH to a more alkaline range (e.g., pH 8-10) using a base like sodium hydroxide (NaOH).[2][5] This deprotonates the phenolic hydroxyl group, forming a negatively charged and more polar phenolate ion.[1]

  • To increase solubility by creating an ammonium salt: Decrease the pH to an acidic range (e.g., pH 2-4) using an acid like hydrochloric acid (HCl). This protonates the amino group, forming a positively charged and more soluble ammonium ion.[1]

Crucial Consideration: Always verify that the adjusted pH is compatible with your specific assay system, as it can affect cell viability, enzyme activity, or antibody-antigen interactions.[2]

Q2: I've adjusted the pH, but I'm still seeing some precipitation. What's my next step?

If pH adjustment alone is insufficient, the next step is to introduce a small amount of a water-miscible organic co-solvent to your buffer.[6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic regions of the aminophenol molecule.[]

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Best Practice: Prepare a concentrated stock solution of your aminophenol compound in 100% organic solvent (e.g., 10-50 mM in DMSO).[2] Then, dilute this stock solution into your pH-adjusted aqueous buffer. Aim to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1%, as higher concentrations can be toxic to cells or interfere with assay components.[2]

Q3: My compound precipitates when I dilute my organic stock solution into the aqueous buffer. What is happening and how can I fix it?

This common issue is known as "solvent shock," where the compound rapidly precipitates when it encounters the less favorable aqueous environment.[2]

Here are several strategies to overcome solvent shock:

  • Slow, Dropwise Addition: Add the stock solution to the buffer very slowly, drop by drop, while vigorously vortexing or stirring the buffer. This prevents localized high concentrations of the compound that can trigger precipitation.[2]

  • Increase the Co-solvent Percentage: If your assay allows, slightly increasing the final concentration of the organic co-solvent in the buffer can help maintain solubility.

  • Use Surfactants: A low concentration of a non-ionic surfactant, such as Tween-80 or Triton X-100, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[8][9] Cationic surfactants like CTAB have also been shown to be effective in some cases.[8]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10] They can encapsulate the aminophenol molecule, forming a water-soluble inclusion complex.[2][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[12]

Q4: Are there other advanced techniques I can use for particularly difficult compounds?

For compounds that remain challenging to solubilize, consider these advanced formulation strategies:

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area and dissolution rate.[13][14]

  • Solid Dispersions: The aminophenol compound is dispersed within a hydrophilic polymer matrix, which can enhance its dissolution.[15]

  • Prodrugs: The chemical structure of the aminophenol can be modified to create a more soluble prodrug that is converted to the active compound in the assay system.[13]

III. Troubleshooting Guide: A Step-by-Step Approach

Use this guide for a systematic approach to resolving solubility issues with aminophenol compounds.

Problem Possible Cause Recommended Solution & Explanation
Compound will not dissolve in the initial solvent (e.g., for stock solution). The chosen organic solvent is not strong enough.1. Try a stronger solvent: If ethanol or methanol fails, switch to DMSO or DMF, which are more potent polar aprotic solvents.[1] 2. Gentle Warming: Warm the solution to 37°C to increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.[2] 3. Sonication: Use a sonicator bath for 5-10 minutes to break up solid particles and enhance dissolution through cavitation.[2]
Compound precipitates upon dilution into aqueous buffer. "Solvent shock" due to poor solubility in the final aqueous medium.1. Optimize pH: Adjust the buffer pH to be well above or below the pKa values of the phenolic and amino groups, respectively.[1] 2. Slow Addition with Vortexing: Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing.[2] 3. Use a Co-solvent: Ensure a small percentage (<1%) of a co-solvent like DMSO is present in the final buffer.[2]
Solubility is achieved, but the compound is not active in the assay. The chosen solubilization method is interfering with the assay.1. Check pH Compatibility: Ensure the final pH of the assay solution is within the optimal range for your cells, enzymes, or other biological components.[2] 2. Run a Solvent Control: Always include a control group with the same final concentration of the co-solvent or other excipients to rule out any inhibitory effects.[1] 3. Re-evaluate Excipients: Some surfactants or cyclodextrins can interact with proteins or membranes. If interference is suspected, try a different class of solubilizing agent.
Solubility is inconsistent between experiments. Variations in procedure, temperature, or purity of the compound.1. Standardize Protocol: Ensure consistent stock concentrations, dilution factors, mixing speeds, and temperatures. 2. Check Compound Purity: Impurities can affect solubility. Verify the purity of your aminophenol compound. 3. Freshly Prepare Solutions: Aminophenols can oxidize, especially at alkaline pH.[16] Prepare solutions fresh for each experiment whenever possible.
Visualizing the Solubility Strategy

The following workflow provides a logical decision-making process for troubleshooting the solubility of aminophenol compounds.

Solubility_Workflow Start Start: Aminophenol Compound Insoluble in Assay Buffer Check_pH Can Assay Tolerate pH Change? Start->Check_pH Adjust_pH Adjust Buffer pH (Acidic or Alkaline) Check_pH->Adjust_pH Yes Check_Solvent Can Assay Tolerate Organic Solvent? Check_pH->Check_Solvent No Adjust_pH->Check_Solvent Co_Solvent Use Co-solvent (e.g., <1% DMSO) Check_Solvent->Co_Solvent Yes Re_evaluate Re-evaluate Concentration and Experimental Design Check_Solvent->Re_evaluate No Success Solubility Achieved Proceed with Assay Co_Solvent->Success Solubility Achieved Precipitation Precipitation on Dilution (Solvent Shock) Co_Solvent->Precipitation Issue Persists Advanced_Methods Consider Advanced Methods (Cyclodextrins, Surfactants) Precipitation->Advanced_Methods Advanced_Methods->Success Advanced_Methods->Re_evaluate Issue Persists

Caption: A logical workflow for troubleshooting solubility issues.

The Impact of pH on Aminophenol Ionization

The ionization state of an aminophenol compound is critical to its solubility. The diagram below illustrates how the molecule's charge changes with pH.

Caption: pH-dependent ionization states of an aminophenol compound.

IV. Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is suitable for preparing a stock solution directly in an aqueous buffer when organic solvents must be avoided.

  • Weigh: Accurately weigh the desired amount of the aminophenol compound.

  • Suspend: Add the solid to approximately 80% of the final desired volume of deionized water or buffer and stir to create a suspension. The compound will likely not dissolve completely at this stage.[1]

  • Adjust pH:

    • For an acidic stock: Slowly add 1M HCl dropwise while stirring. The solid should dissolve as the pH drops below the pKa of the amino group's conjugate acid (typically pH < 4).[1]

    • For a basic stock: Slowly add 1M NaOH dropwise while stirring. The solid should dissolve as the pH rises above the pKa of the phenol group (typically pH > 10).[1][5]

  • Final Volume: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add water/buffer to reach the final target volume.

  • Verify pH: Check the pH of the final solution and adjust if necessary.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is effective for increasing the apparent solubility of hydrophobic compounds without using organic co-solvents.[2][10]

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the HP-β-CD.[2]

  • Prepare Aminophenol Solution: In a separate tube, dissolve the aminophenol compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).[2]

  • Form the Inclusion Complex: Slowly add the dissolved aminophenol solution dropwise to the stirred HP-β-CD solution.[2]

  • Equilibrate: Continue to stir the mixture for a period of time (e.g., 1-24 hours) at room temperature or a slightly elevated temperature to allow for the formation of the inclusion complex.

  • Filter (Optional): If any precipitate remains, filter the solution through a 0.22 µm filter to remove any undissolved compound.

V. References

  • Journal of Chemical Education. (1997, July 7). Influence of pH on Drug Absorption from the Gastrointestinal Tract. Retrieved from [Link]

  • Photrio.com Photography Forums. (2026, January 23). P-Aminophenol HCL won't dissolve. Retrieved from [Link]

  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol. Retrieved from

  • ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). OH H2N. Retrieved from [Link]

  • Pharmatutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]

  • Cureus. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Preprints.org. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of surfactants on the absorption of aminophenol isomer. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • White Rose eTheses Online. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. Retrieved from [Link]

  • Figshare. (2024, January 17). Solubility Determination, Modeling, and Thermodynamic Analysis of 3‑Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents - Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Technology Networks. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]

  • Google Patents. (n.d.). US3177256A - Method of preparing para-aminophenol. Retrieved from

  • Google Patents. (n.d.). EP2751240B1 - Cleaning formulations with improved surfactant solubility and use thereof. Retrieved from

  • ResearchGate. (2019, November 18). Poly(aniline-co-3-aminophenol): enhanced crystallinity and solubility | Request PDF. Retrieved from [Link]

  • PubMed. (2022, December 1). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]

  • MDPI. (2022, December 1). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]

  • PrepChem.com. (2025, November 25). Preparation of 4-aminophenol. Retrieved from [Link]

  • Taylor & Francis Online. (2019, March 26). Development of a high-throughput solubility screening assay for use in antibody discovery. Retrieved from [Link]

  • Lab FIRP English. (2025, April 10). Surfactants in Aqueous Solutions: Essential Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Kinase Assays

Welcome to the Technical Support Center for Kinase Assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent and unreli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent and unreliable results in kinase activity assays. As a self-validating system, a robust kinase assay requires careful optimization of multiple parameters. Here, we move beyond simple checklists to explain the causal relationships behind experimental variables, empowering you to build more reliable and reproducible assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues commonly encountered during kinase assay development and execution. Each question is followed by an analysis of potential causes and actionable, field-proven solutions.

Part 1: Reagent and Component-Related Issues
Q1: My kinase appears to have low or no activity, even in my positive control wells. What's the problem?

Core Principle: The kinase is the engine of your assay. Its catalytic integrity is paramount and can be compromised by handling, storage, and purity issues.

Potential Causes & Solutions:

  • Improper Handling and Storage: Kinases are sensitive enzymes. Repeated freeze-thaw cycles can lead to denaturation and aggregation, significantly reducing activity.[1]

    • Solution: Upon receiving a new batch of kinase, perform a quality control check (e.g., using a known substrate and inhibitor).[2] Aliquot the enzyme into single-use volumes and store at -80°C. When in use, always keep the enzyme on ice to prevent degradation.

  • Enzyme Aggregation: Protein aggregation can reduce or alter the kinase's catalytic activity.[3]

    • Solution: Include low concentrations of non-ionic detergents (e.g., 0.01% Triton X-100) or BSA in your assay buffer to prevent aggregation and non-specific binding.[4][5]

  • Low Purity or Contamination: Preparations may contain contaminating phosphatases that counteract the kinase activity or proteases that degrade the enzyme.

    • Solution: Use highly purified kinase preparations (ideally >98%).[6] If you suspect phosphatase activity, you can include a general phosphatase inhibitor cocktail in your lysis buffer (for immune-complex assays) or assay buffer, ensuring it doesn't interfere with your kinase of interest.

Q2: How does ATP concentration affect my results, and why are my inhibitor IC₅₀ values different from published data?

Core Principle: For ATP-competitive inhibitors, ATP is a direct competitor. Its concentration fundamentally dictates the apparent potency (IC₅₀) of the inhibitor, a relationship described by the Cheng-Prusoff equation.[7][8]

Potential Causes & Solutions:

  • Suboptimal or Inconsistent ATP Concentration: Using an ATP concentration that is too high will require a much higher concentration of an inhibitor to achieve 50% inhibition, leading to a right-shifted IC₅₀ curve and making the inhibitor appear less potent.[8][9] Conversely, a concentration that is too low can limit the reaction rate and lead to a weak signal.[8]

    • Solution: The choice of ATP concentration depends on your experimental goal.

      • For Potency (Kᵢ determination): Use an ATP concentration at or near the Michaelis constant (Kₘ) of the kinase. At [ATP] = Kₘ, the IC₅₀ is approximately 2x the inhibitor's binding affinity (Kᵢ).[7] This allows for a more direct comparison of inhibitor affinities across different kinases.[7]

      • For Cellular Relevance: Use a high, physiological ATP concentration (typically 1-5 mM).[4][10] This provides a better prediction of an inhibitor's efficacy in a cellular environment where ATP levels are high.[8] Always report the ATP concentration used in your experiments to ensure data can be compared.[9]

  • ATP Degradation: ATP is susceptible to hydrolysis, especially with repeated freeze-thaw cycles.

    • Solution: Prepare fresh, single-use aliquots of your ATP stock solution and store them at -20°C or -80°C.

ATP Concentration ContextRationaleImpact on IC₅₀ (ATP-Competitive Inhibitor)
At Kₘ of ATP Allows for direct measurement of inhibitor binding affinity (Kᵢ).[8]Lower IC₅₀; reflects inhibitor's intrinsic potency.
At Physiological (1-5 mM) Mimics the cellular environment where the inhibitor must compete with high ATP levels.[4]Higher IC₅₀; provides a better prediction of cellular efficacy.[7]
Q3: Can my choice of substrate or buffer cause inconsistent results?

Core Principle: The assay buffer provides the chemical environment for the enzymatic reaction. Its composition, including pH, ionic strength, and cofactors, must be optimized for the specific kinase being studied.[5][11]

Potential Causes & Solutions:

  • Suboptimal Substrate: Not all kinases are highly active on generic substrates like casein or myelin basic protein (MBP).[12] The substrate concentration must also be optimized to ensure it is not limiting the reaction.

    • Solution: Whenever possible, use a substrate known to be specific for your kinase of interest. Perform a substrate titration to determine the optimal concentration, which is often at or near its Kₘ.[13] Ensure the substrate is fully solubilized in the assay buffer.

  • Incorrect Buffer Composition:

    • pH and Ionic Strength: Most kinases have optimal activity around pH 7.5, but this can vary.[5] High salt concentrations (>50 mM) can also inhibit the reaction.[14]

    • Missing Cofactors: Kinase activity is critically dependent on divalent cations, typically Mg²⁺ and sometimes Mn²⁺, which are essential for coordinating the phosphate groups of ATP.[6]

    • Inhibitory Buffer Components: Some common buffer components can interfere with the assay. For example, phosphate buffers can inhibit some kinases, while Tris can chelate metal ions.[11]

    • Solution: Start with a buffer composition known to be suitable for your kinase family (e.g., 20 mM MOPS or HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[5] Systematically optimize each component if you encounter issues. Always ensure the presence of necessary cofactors.

Part 2: Procedural and Technical Issues
Q4: I'm observing high well-to-well variability and a high coefficient of variation (%CV). What are the common procedural errors?

Core Principle: Reproducibility in plate-based assays is highly dependent on precision and consistency in liquid handling and environmental control across the plate.

Potential Causes & Solutions:

  • Pipetting Inaccuracy: This is one of the most common sources of variability.[1]

    • Solution: Ensure all pipettes are properly calibrated.[1] Use master mixes for reagents to minimize the number of pipetting steps per well and improve consistency.[13] For viscous solutions, consider using reverse pipetting techniques. Pre-wetting pipette tips is also good practice.

  • Incomplete Mixing: If reagents are not mixed thoroughly in the wells, the reaction will not proceed uniformly.

    • Solution: Gently mix the plate on a plate shaker after adding each component, being careful to avoid cross-contamination or introducing bubbles.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can concentrate reactants and alter reaction rates.[15]

    • Solution: Avoid using the outermost wells for critical data points. Instead, fill them with buffer or water to create a humidity barrier.[15] Always use a plate sealer during incubation steps.

  • Temperature Gradients: Placing a plate on a cold or warm surface can create temperature gradients, leading to different reaction rates in different parts of the plate.[16]

    • Solution: Allow all reagents and the plate itself to equilibrate to the designated reaction temperature before initiating the reaction.[1]

Q5: My assay signal is very low, or the signal-to-background ratio is poor.

Core Principle: A robust assay requires a clear, detectable signal that is significantly above the baseline noise. This "assay window" is critical for distinguishing real biological effects from random variation.

Potential Causes & Solutions:

  • Suboptimal Reagent Concentrations: If the enzyme, substrate, or ATP concentrations are too low, the reaction will not generate enough product for a strong signal.[17]

    • Solution: Perform systematic titrations of the kinase, substrate, and ATP to find the optimal concentrations that yield a robust signal.

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable amount of product.

    • Solution: Conduct a time-course experiment to determine the linear range of the reaction. The optimal incubation time is the longest duration that remains within this linear phase, as this maximizes signal while ensuring the reaction rate is proportional to enzyme activity.[18]

  • Incorrect Instrument Settings: The plate reader's gain, exposure time, or filter sets may not be optimized for your specific assay format (e.g., fluorescence, luminescence).[19]

    • Solution: Refer to the assay kit protocol for recommended instrument settings.[19] Perform an optimization test using your positive and negative control wells to find the settings that maximize the signal-to-background ratio without saturating the detector.[19]

  • High Background Signal: A high background can mask the true signal. This can be caused by contaminated reagents, autofluorescence of the test compound or plate, or non-specific binding of detection reagents.

    • Solution: Use high-purity reagents.[15] For fluorescence assays, use black, opaque microplates to minimize background and check for intrinsic compound fluorescence.[3] For antibody-based detection, titrate antibody concentrations and consider adding a blocking agent like BSA to the buffer.

start Low Signal or Poor S:B Ratio check_reagents Are enzyme, substrate, and ATP concentrations optimized? start->check_reagents check_time Is the incubation time within the linear range of the reaction? check_reagents->check_time Yes solution_reagents Perform enzyme, substrate, and ATP titrations. check_reagents->solution_reagents No check_instrument Are instrument settings (gain, filters) optimal for the assay? check_time->check_instrument Yes solution_time Run a time-course experiment to find the optimal reaction time. check_time->solution_time No check_background Is the background signal in negative controls high? check_instrument->check_background Yes solution_instrument Optimize reader settings using positive/negative controls. check_instrument->solution_instrument No solution_background Troubleshoot high background (see Q7). check_background->solution_background Yes

Troubleshooting workflow for a low assay signal.
Part 3: Compound and Data Interpretation Issues
Q6: I suspect my test compound is interfering with the assay detection system. How can I confirm this?

Core Principle: Test compounds are not always passive players. They can interact directly with the detection system, creating artifacts that can be misinterpreted as kinase inhibition or activation.[3][9]

Potential Causes & Solutions:

  • Fluorescence Interference: In fluorescence-based assays, a compound may be intrinsically fluorescent at the assay wavelengths or may quench the fluorescent signal, leading to false positives or false negatives, respectively.[6][17]

    • Solution: Run a control experiment with the compound in the assay buffer without the kinase enzyme.[13] Measure the fluorescence to determine if the compound itself is contributing to or reducing the signal.

  • Luminescence Interference: In luminescence assays like ADP-Glo or Kinase-Glo, compounds can directly inhibit the luciferase reporter enzyme, leading to a drop in signal that is mistaken for kinase inhibition.[17][20]

    • Solution: Perform a counter-screen. Test the compound in the presence of ATP and the luciferase/luciferin detection reagents, but without the kinase. A drop in signal indicates direct inhibition of the reporter enzyme.[9]

  • Compound Precipitation: Poorly soluble compounds can precipitate in the assay well, scattering light and interfering with optical measurements.[17]

    • Solution: Visually inspect the plate for any signs of precipitation. Determine the solubility limit of your compound in the final assay buffer.

Q7: Why is my inhibitor much less potent in a cell-based assay compared to my biochemical assay?

Core Principle: A biochemical assay is a simplified, purified system. A cell is a complex, dynamic environment with factors that are absent in vitro.[9] Discrepancies are not only common but expected.[21]

Potential Causes & Solutions:

  • High Intracellular ATP: This is the most significant factor. The ATP concentration inside a cell is in the millimolar (mM) range, which is often 100- to 1000-fold higher than the Kₘ of many kinases.[7][10] This high concentration of the natural substrate effectively outcompetes ATP-competitive inhibitors, leading to a significant increase in the IC₅₀ value.[9][10]

  • Cell Permeability and Efflux: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target, or it may be actively removed from the cell by efflux pumps.[9]

  • Off-Target Effects & Metabolism: In a cellular context, the compound can be metabolized into inactive forms or may engage other targets that affect the signaling pathway of interest.[9]

  • Kinase State: The kinase may exist in a protein complex or have post-translational modifications within the cell that alter its conformation and inhibitor binding affinity compared to the isolated, recombinant enzyme.[21]

  • Solution: This shift in potency is a critical piece of data, not an error. It highlights the importance of progressing from biochemical screening to cell-based assays to understand a compound's true biological activity.[21] To confirm that your compound is engaging the target in cells, consider using a target engagement assay like NanoBRET™.[21]

cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_kinase Purified Kinase b_result Low IC50 (High Potency) b_kinase->b_result b_inhibitor Inhibitor b_inhibitor->b_kinase b_atp Low ATP (µM) (e.g., at Km) b_atp->b_kinase label_shift Potency Shift c_kinase Kinase in Complex c_result High IC50 (Lower Apparent Potency) c_kinase->c_result c_inhibitor Inhibitor c_membrane Cell Membrane (Permeability/Efflux) c_inhibitor->c_membrane c_atp High ATP (mM) (Physiological) c_atp->c_kinase c_membrane->c_kinase

Biochemical vs. Cellular Assay Potency.

Key Experimental Protocols

Protocol 1: Enzyme Titration for Optimal Concentration

Objective: To determine the minimum kinase concentration that produces a robust signal within the linear range of the assay.

  • Prepare Reagents: Thaw all components (kinase, substrate, ATP, buffer) on ice. Prepare a master mix of buffer, substrate, and ATP at their final desired concentrations (use Kₘ concentrations as a starting point).

  • Prepare Enzyme Dilutions: Perform a serial dilution of the kinase enzyme in cold 1x kinase buffer. Aim for a range that covers at least two orders of magnitude (e.g., from 100 ng/well down to ~0.1 ng/well).

  • Set Up Plate: To a 96- or 384-well plate, add the serially diluted enzyme to triplicate wells. Include "no enzyme" wells as a negative control.

  • Initiate Reaction: Add the substrate/ATP master mix to all wells to start the reaction.

  • Incubate: Incubate the plate at the desired temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).

  • Detect: Stop the reaction (if necessary) and add the detection reagents according to your assay protocol (e.g., ADP-Glo™, TR-FRET).

  • Analyze: Plot the assay signal versus the enzyme concentration. The optimal concentration is typically the one at the lower end of the linear range (e.g., EC₅₀ to EC₈₀) that provides a sufficient signal-to-background ratio (>5-10).[18]

Protocol 2: ATP Titration for Kₘ Determination

Objective: To determine the Michaelis constant (Kₘ) of the kinase for ATP, which is crucial for inhibitor characterization.

  • Prepare Reagents: Use the optimal enzyme and substrate concentrations determined previously.

  • Prepare ATP Dilutions: Perform a serial dilution of ATP in 1x kinase buffer. A typical range would be from 1 mM down to low µM concentrations, spanning the expected Kₘ.

  • Set Up Plate: Add the fixed amount of enzyme and substrate to all wells. Include "no ATP" wells as a negative control.

  • Initiate Reaction: Add the serially diluted ATP to the appropriate wells to start the reaction.

  • Incubate: Incubate the plate for a time pre-determined to be in the linear range of the reaction (from a time-course experiment).

  • Detect: Stop the reaction and add detection reagents.

  • Analyze: Measure the signal, which corresponds to the reaction velocity. Plot the velocity against the ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to calculate the Kₘ value.

References
  • The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences.Link

  • selecting the appropriate ATP concentration for in vitro kinase assays. BenchChem.Link

  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery.Link

  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.Link

  • The ultimate guide to successful kinase binding experiments. Revvity.Link

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.Link

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.Link

  • troubleshooting inconsistent AG556 kinase assay results. BenchChem.Link

  • What Is the Best Kinase Assay? BellBrook Labs.Link

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC - NIH.Link

  • Technical Support Center: Troubleshooting Inconsistent Results in PKC Assays. BenchChem.Link

  • How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse.Link

  • Revolutionizing Drug Discovery: A Detailed Guide to Kinase Assays Using Biotinylated Peptide Substrates. BenchChem.Link

  • ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. ACS Publications.Link

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.Link

  • troubleshooting variability in sphingosine kinase activity assays. BenchChem.Link

  • Technical Support Center: Troubleshooting CRA-026440 Experimental Variability. BenchChem.Link

  • Validation of Kinases. Thermo Fisher Scientific - US.Link

  • Kinase assays. BMG LABTECH.Link

  • Kinase Assays with Myra. Bio Molecular Systems.Link

  • Technical Support Center: Troubleshooting In Vitro Assays. BenchChem.Link

  • Troubleshooting guide. NCBI.Link

  • Immune Complex Protein Kinase Assays. Santa Cruz Biotechnology.Link

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.Link

  • Substrate capacity considerations in developing kinase assays. PubMed.Link

  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - UK.Link

  • Universal Fluorometric Kinase Assay Kit (MAK173) - Technical Bulletin. Sigma-Aldrich.Link

  • Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog.Link

  • A Chemical Genetic Approach for the Identification of Direct Substrates of Protein Kinases. Shokat Lab.Link

  • Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. BenchChem.Link

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.Link

  • Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.Link

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.Link

  • A high-throughput radiometric kinase assay. PMC - NIH.Link

  • Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. ResearchGate.Link

  • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oral Bioavailability of Aminophenol Candidates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter aminophenol drug candidates (e.g., paracetamol analogs, novel kinase inhibitors) that exhibit exceptional in vitro target...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter aminophenol drug candidates (e.g., paracetamol analogs, novel kinase inhibitors) that exhibit exceptional in vitro target engagement but fail in vivo due to sub-optimal oral bioavailability. This guide provides a mechanistic troubleshooting framework to diagnose and overcome the pharmacokinetic liabilities inherent to the aminophenol pharmacophore.

FAQ & Troubleshooting Guide

Q1: My aminophenol candidate shows high permeability (BCS Class I/II) but its absolute oral bioavailability is <10% in rodents. What is driving this discrepancy? A1: This is a classic hallmark of extensive first-pass metabolism. The phenolic hydroxyl (-OH) and aromatic amine (-NH2) groups are highly susceptible to rapid Phase II conjugation in the liver and intestinal wall. Specifically, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) convert the lipophilic aminophenol into highly polar, pharmacologically inactive glucuronide and sulfate conjugates, which are rapidly excreted[1][2]. Causality Insight: The discrepancy between permeability and bioavailability occurs because the drug successfully crosses the enterocyte barrier but is enzymatically neutralized before reaching systemic circulation. You must shift your focus from improving absorption to shielding the molecule from pre-systemic metabolism.

Q2: How can I structurally shield the phenolic hydroxyl group without permanently abolishing target binding? A2: The most effective strategy is the implementation of a bioreversible prodrug. By masking the -OH group, you prevent premature glucuronidation.

  • Ester and Carbonate Prodrugs: Converting the phenol into an ester or carbonate increases lipophilicity and sterically hinders UGT enzymes. Upon entering systemic circulation, ubiquitous plasma esterases hydrolyze the linkage, releasing the active aminophenol[3].

  • Targeted Amino Acid Conjugates: If your compound also suffers from poor solubility, conjugating an amino acid (e.g., L-valine) to the phenol creates a "double-targeted" prodrug. This not only masks the -OH group but actively hijacks the intestinal oligopeptide transporter 1 (PEPT1) to forcefully drive carrier-mediated absorption[4].

Q3: During in vivo testing, we observed dose-dependent hepatotoxicity and glutathione (GSH) depletion. How do we mitigate this reactive metabolite formation? A3: Aminophenols are notorious for undergoing Phase I oxidation via Cytochrome P450 (CYP) enzymes (primarily CYP2E1 and CYP3A4) to form highly reactive, electrophilic quinone imines (e.g., NAPQI in the case of acetaminophen)[1]. When GSH reserves are depleted, these intermediates covalently bind to hepatic proteins, causing necrosis. Structural Mitigation: Introduce steric hindrance or electron-withdrawing groups adjacent to the phenol or amine. Incorporating a tert-butyl group or halogen at the ortho or meta positions restricts the conformational flexibility required for CYP-mediated oxidation and prevents the electrophilic attack of the resulting quinone imine.

Q4: Our candidate is highly lipophilic but its aqueous solubility is near zero, limiting dissolution in the GI tract. What formulation strategies avoid covalent modification? A4: If structural modification (prodrugs) is not viable, crystal engineering is your best alternative. Pharmaceutical co-crystals can drastically alter the solid-state thermodynamics of the API. Formulation Strategy: Formulating nano-co-crystals using co-formers (like nicotinamide or N-acetyl-meta-aminophenol) disrupts the highly stable crystal lattice of the parent aminophenol[5]. This lowers the energy required for solvation, dramatically increasing the dissolution rate in gastric fluids without altering the intrinsic pharmacological profile.

Quantitative Data: Efficacy of Optimization Strategies
Optimization StrategyMechanistic FunctionImpact on Bioavailability (BA)Application / Example
O-Modified Esters Masks -OH to prevent Phase II glucuronidation.Moderate BA increase; extends half-life.Lipophilic paracetamol prodrugs[3].
Amino Acid Conjugates Hijacks PEPT1 transporter; increases aqueous solubility.High BA increase (up to 3-5x).L-valyl ester prodrugs[4].
Nano-Co-Crystals Lowers lattice energy; enhances GI dissolution rate.Moderate to High BA increase.Co-crystals with nicotinamide[5].
Steric Hindrance Blocks CYP450 oxidation to toxic quinone imines.Preserves BA while eliminating toxicity.Halogenated aminophenol analogs.
Pathway & Workflow Visualizations

MetabolismPathway APAP Aminophenol Candidate (Active API) Gluc Glucuronide / Sulfate Conjugates (Inactive, Rapidly Excreted) APAP->Gluc UGT / SULT Enzymes (Major First-Pass) CYP CYP450 Oxidation (Phase I) APAP->CYP Minor Pathway NAPQI Quinone Imine (Toxic Reactive Metabolite) CYP->NAPQI GSH Glutathione Conjugation (Detoxification) NAPQI->GSH Adequate GSH Pool Tox Hepatic/Renal Toxicity (Covalent Protein Binding) NAPQI->Tox GSH Depletion

Fig 1: Aminophenol metabolism, first-pass conjugation, and toxic quinone imine formation.

OptimizationWorkflow Start Poor Oral BA Detected Assess Diagnostic Profiling (Solubility vs. Metabolism) Start->Assess Solubility Dissolution Limited (Poor Aqueous Solubility) Assess->Solubility Low Permeability/Solubility Metabolism Metabolism Limited (High First-Pass Clearance) Assess->Metabolism High Permeability/Clearance Formulation Nano-Co-Crystals & Lipid Formulations Solubility->Formulation PEPT1 Amino Acid Conjugates (PEPT1 Targeting) Solubility->PEPT1 Prodrug O-Modified Prodrugs (Esters, Carbonates) Metabolism->Prodrug Metabolism->PEPT1

Fig 2: Decision matrix for optimizing aminophenol candidates based on physical limits.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, do not rely solely on in vivo PK data to diagnose bioavailability issues. Use the following self-validating in vitro protocols to isolate the exact mechanism of failure.

Protocol 1: Phase II Metabolic Stability Profiling (Microsomal Assay)

Purpose: To determine if poor bioavailability is driven by UGT/SULT-mediated first-pass metabolism.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2.

  • Cofactor Addition: Unlike standard CYP assays that only use NADPH, you must include Uridine 5'-diphospho-glucuronic acid (UDPGA) (2 mM) and Alamethicin (25 µg/mL) to permeabilize the microsomal membranes and activate UGTs.

  • Incubation: Pre-incubate the microsomes (1 mg/mL protein), buffer, and cofactors at 37°C for 5 minutes.

  • Initiation: Add the aminophenol candidate (final concentration 1 µM, DMSO < 0.1%).

  • Quenching & Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS. Self-Validation Check: Run a parallel control lacking UDPGA. If the compound degrades rapidly only in the presence of UDPGA, first-pass glucuronidation is definitively the primary clearance mechanism.

Protocol 2: Carrier-Mediated Permeability (Caco-2 PEPT1 Assay)

Purpose: To validate if an amino acid prodrug is successfully utilizing the PEPT1 transporter to bypass solubility/permeability limits.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm² (confirming tight junction formation).

  • Buffer Preparation: Prepare apical buffer at pH 6.0 (PEPT1 requires a proton gradient) and basolateral buffer at pH 7.4.

  • Dosing: Apply the aminophenol prodrug (10 µM) to the apical chamber.

  • Competition Control (Critical Step): In a parallel well, co-administer the prodrug with 10 mM Glycyl-Sarcosine (Gly-Sar), a known competitive inhibitor of PEPT1[4].

  • Sampling: Collect basolateral samples at 30, 60, 90, and 120 minutes. Calculate the apparent permeability coefficient ( Papp​ ). Self-Validation Check: If the Papp​ of the prodrug is significantly reduced in the Gly-Sar competition well, you have definitively proven that absorption is actively driven by PEPT1, validating the prodrug design.

References
  • [3] Exploring acetaminophen prodrugs and hybrids: a review - ResearchGate. URL:[Link]

  • [1] PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC (NIH). URL:[Link]

  • [2] Species comparison of oral bioavailability, first-pass metabolism and pharmacokinetics of acetaminophen - ResearchGate. URL:[Link]

  • [5] Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals - IntechOpen. URL: [Link]

  • [4] Targeted prodrugs in oral drug delivery: The modern molecular biopharmaceutical approach - ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol vs other kinase inhibitors"

As a Senior Application Scientist in fragment-based drug discovery (FBDD), I often encounter a fundamental misconception in comparative pharmacology: conflating a structural building block with a final active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fragment-based drug discovery (FBDD), I often encounter a fundamental misconception in comparative pharmacology: conflating a structural building block with a final active pharmaceutical ingredient (API).

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (CAS: 1339789-01-3) is not a standalone, FDA-approved kinase inhibitor like Imatinib or Palbociclib. Rather, it is a highly specialized, foundational pharmacophore synthon [1][2]. It is strategically utilized by medicinal chemists to synthesize next-generation, ATP-competitive kinase inhibitors—specifically targeting kinases like TTK (Monopolar Spindle 1), CLK2, and TANK-binding kinase 1 (TBK1)[3][4].

This guide objectively compares the performance, pharmacokinetic (PK) profiles, and structural advantages of inhibitors derived from this THP-oxy-aminophenol synthon against classical kinase inhibitors, backed by mechanistic rationale and experimental methodologies.

Mechanistic Rationale: The Architecture of the Synthon

To understand why this specific synthon outperforms traditional aliphatic chains in kinase inhibition, we must deconstruct its two primary moieties:

  • The 2-Aminophenol Core (The Hinge Binder): Under acidic condensation, the 2-aminophenol cyclizes into a benzoxazole or benzothiazole ring. This bicyclic system binds deep within the kinase ATP pocket. For example, in TTK inhibitors, the N3 of the resulting benzoxazole forms a direct, high-affinity hydrogen bond with the side-chain amine of the catalytic Lys553, while maintaining favorable van der Waals interactions with the Met602 gatekeeper residue[3].

  • The Tetrahydropyran-4-yloxy (THP-oxy) Group (The Ribose Pocket Occupant): Classical inhibitors often use lipophilic cyclopentyl or alkyl groups to fill the ribose pocket. However, these suffer from rapid in vivo clearance. Substituting a cyclopentyl ring with a tetrahydropyran (THP) ring restricts conformational entropy while introducing an ethereal oxygen. This oxygen acts as a weak hydrogen bond acceptor, significantly reducing lipophilicity (LogP) and mitigating rapid metabolic clearance in mammalian models without sacrificing target affinity[5].

G A 2-Amino-5-((THP-4-yl)oxy)phenol (Critical Synthon) B Ortho-Condensation (Benzoxazole Core) A->B Cyclization D THP-oxy Group (Ribose Pocket) A->D Steric Direction C Hinge-Binding Motif (ATP Pocket) B->C H-Bond Donor/Acceptor E Lead Kinase Inhibitor (e.g., TTK/TBK1) C->E Affinity D->E Selectivity & PK

Workflow from THP-oxy-aminophenol synthon to ATP-competitive kinase inhibitor.

Comparative Performance Data

When we cyclize this synthon into a mature inhibitor (e.g., THP-oxy-benzoxazole derivatives) and compare it against standard clinical kinase inhibitors and earlier-generation analogs, the data reveals a distinct advantage in target selectivity and Mean Residence Time (MRT).

Inhibitor ClassRepresentative Target(s)Hinge-Binding MotifRibose-Pocket MotifAvg. IC₅₀ (nM)In Vivo Clearance (Mouse)Key Advantage
THP-oxy-Benzoxazoles (Synthon-Derived)TTK, CLK2, TBK1BenzoxazoleTetrahydropyran-4-yloxy2 – 15LowHigh kinase selectivity; improved MRT[3][5]
Cyclopentyl-Benzoxazoles (Precursors)TTK, CLK2BenzoxazoleCyclopentyloxy5 – 20RapidHigh lipophilicity drives rapid metabolic degradation[5]
Imatinib (Standard)ABL, c-KITAminopyrimidineN-methylpiperazine~100ModerateBroad efficacy but highly susceptible to gatekeeper mutations
Dasatinib (Standard)SRC, ABLAminothiazoleHydroxyethylpiperazine< 1HighExtremely potent but exhibits off-target toxicity profiles

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the synthesis and biological validation of these inhibitors must be tightly controlled. Below are the field-proven protocols used to validate the efficacy of THP-oxy-derived inhibitors.

Protocol A: Synthesis of the THP-oxy-Benzoxazole Hinge-Binder

Causality Check: We utilize trifluoroacetic acid (TFA)-mediated cyclization rather than harsh thermal dehydration. High heat can cleave the sensitive tetrahydropyran ether linkage. TFA ensures the ribose-pocket-targeting THP moiety remains intact during the formation of the benzoxazole core[3].

  • Preparation: Dissolve 1.0 equivalent of the SEM-protected intermediate containing the 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol moiety in anhydrous dichloromethane (0.2 M concentration).

  • Acidic Cleavage: Add 25–50 equivalents of Trifluoroacetic Acid (TFA) dropwise at 0°C. Stir the solution at room temperature for 2 to 4 hours.

  • Concentration: Concentrate the mixture under reduced pressure to afford a crude oil, ensuring the removal of volatile TFA byproducts.

  • Amine-Assisted Cyclization: Treat the residual oil with 2 M ammonia in methanol (50 equivalents) and stir for 12 hours. This step facilitates the cleavage of the hemiaminal intermediate, driving the cyclization to the final benzoxazole core.

  • Purification: Purify via reverse-phase HPLC to achieve >96% purity, verified by ¹H NMR (400 MHz, DMSO-d6)[3][5].

Protocol B: LanthaScreen™ Eu Kinase Binding Assay

Causality Check: We select a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over standard radiometric ³³P-ATP assays. The long emission half-life of the Europium fluorophore allows us to introduce a time delay before measurement, effectively eliminating short-lived background autofluorescence generated by the dense benzoxazole core, resulting in a high-signal-to-noise, self-validating dataset[5].

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., TTK or TBK1), a proprietary Alexa Fluor 647-labeled ATP-competitive kinase tracer, and a Europium-labeled anti-tag antibody.

  • Compound Titration: Dispense the THP-oxy-benzoxazole inhibitor in a 384-well plate using a 3-fold serial dilution (starting at 10 µM down to 0.5 nM).

  • Incubation: Add the kinase/tracer master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • TR-FRET Detection: Excite the Europium donor at 340 nm. Measure the emission of the donor at 615 nm and the Alexa Fluor 647 acceptor at 665 nm after a 100-microsecond delay.

  • Data Analysis: Calculate the IC₅₀ by plotting the emission ratio (665 nm / 615 nm) against the log of the inhibitor concentration using a four-parameter logistic curve fit.

Pathway Visualization: Dual Inhibition in Oncology

One of the most successful applications of the THP-oxy-aminophenol synthon is the development of dual TTK/CLK2 inhibitors for Triple Negative Breast Cancer (TNBC). The diagram below illustrates how the derived inhibitor concurrently disrupts mitotic spindle assembly and mRNA splicing, leading to synthetic lethality in tumor cells[3].

G A Oncogenic Signaling (RAS/RAF or Phenotypic) B TTK (Mps1) Kinase (Mitotic Exit) A->B C CLK2 Kinase (mRNA Splicing) A->C D Tumor Cell Survival (TNBC) B->D C->D NodeInh THP-oxy-Benzoxazole Inhibitor NodeInh->B Competitive Inhibition NodeInh->C Competitive Inhibition

Dual inhibition of TTK and CLK2 pathways by THP-oxy-derived inhibitors in TNBC models.

References

  • The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen. Journal of Medicinal Chemistry - ACS Publications (2017). Available at:[Link]

  • Design and Optimization Leading to an Orally Active TTK Protein Kinase Inhibitor with Robust Single Agent Efficacy. Journal of Medicinal Chemistry - ACS Publications (2019). Available at:[Link]

  • Tank-binding kinase inhibitor compounds (US10253019B2).Google Patents.
  • WO2017106556A1 - Tank-binding kinase inhibitor compounds.Google Patents.

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol and Erlotinib in Oncology Research

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. Introduction In the landscape of oncology drug discovery, the exploration of novel small molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of oncology drug discovery, the exploration of novel small molecules with therapeutic potential is paramount. This guide provides a comparative analysis of two distinct compounds: 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, a hydroquinone analog, and Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. While Erlotinib has a clearly defined mechanism of action and is an approved therapeutic for specific cancers[1][2][3], the anti-cancer properties of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, also known as 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol or XG-d, are emerging, with evidence pointing towards a different primary mechanism of action.

This guide will delve into the known anti-cancer activities of both compounds, propose a structured experimental approach to directly compare their efficacy, and provide detailed protocols for key assays. The primary objective is to equip researchers with the necessary framework to evaluate the potential of novel compounds like 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in the context of established targeted therapies such as Erlotinib.

Compound Profiles: A Tale of Two Mechanisms

Erlotinib: The Established EGFR Inhibitor

Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase[2][4][5]. It functions by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis[3][5]. Its clinical efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations[1][6].

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol: An Emerging Anti-Cancer Agent

Current research on 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol has primarily focused on its role as a tyrosinase inhibitor for skin lightening[7]. However, recent studies have revealed its potential as an anti-cancer agent. A notable study demonstrated that this hydroquinone analog, referred to as XG-d, induces apoptosis in C26 murine colon carcinoma cells and inhibits tumor growth in vivo[8]. The mechanism elucidated involves the downregulation of Bcl-2 and the activation of caspases, suggesting a pathway of programmed cell death independent of EGFR inhibition[8].

Comparative Efficacy Evaluation: An Experimental Framework

To provide a head-to-head comparison of these two compounds, a multi-faceted experimental approach is necessary. This framework will not only compare their general anti-proliferative effects but also investigate whether 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol possesses any previously uncharacterized activity against EGFR or related kinases.

Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Cell Line Selection (e.g., A549, PC-9, H1299) B Cell Viability Assays (MTT/XTT, ATP-based) A->B C Biochemical Kinase Profiling (EGFR & Kinase Panel) B->C D Western Blot Analysis (EGFR Pathway & Apoptosis Markers) B->D G Tumor Growth Inhibition Studies C->G H Pharmacodynamic Analysis (Tumor Lysates) D->H E Xenograft Tumor Model Selection (e.g., NSCLC cell line-derived) F Dosing and Administration E->F F->G G->H

Caption: A streamlined workflow for the comparative efficacy evaluation of the two compounds.

Data Presentation: Summarizing Key Efficacy Metrics

A crucial aspect of a comparative guide is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing the experimental results.

Table 1: In Vitro Anti-Proliferative Activity (IC50 Values in µM)

Cell Line2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenolErlotinib
A549 (EGFR wild-type)
PC-9 (EGFR exon 19 del)
H1299 (EGFR null)
C26 (Murine Colon Carcinoma)

Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values in nM)

Kinase Target2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenolErlotinib
EGFR (Wild-Type)2
EGFR (L858R)
HER2
SRC
ABL

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupTumor Volume Change (%)Body Weight Change (%)
Vehicle Control
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Dose 1)
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Dose 2)
Erlotinib (Positive Control)

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol and Erlotinib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for EGFR Pathway Activation

This technique allows for the detection of specific proteins to assess the activation status of the EGFR signaling pathway.

Protocol:

  • Sample Preparation: Culture cells and treat with the compounds for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C. Also, probe for apoptosis markers such as cleaved caspase-3 and Bcl-2.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

G cluster_0 Western Blot Workflow A Sample Preparation (Lysis & Quantification) B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: A step-by-step workflow for Western Blot analysis.

In Vivo Xenograft Tumor Model

This model is essential for evaluating the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol at different doses, and Erlotinib). Administer the compounds via the appropriate route (e.g., oral gavage) for a specified duration.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation).

Signaling Pathway Visualization

EGFR Signaling Pathway and Erlotinib's Point of Intervention

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR p_EGFR p-EGFR (Autophosphorylation) EGFR->p_EGFR EGF EGF EGF->EGFR Ligand Binding Grb2_Sos Grb2/SOS p_EGFR->Grb2_Sos PI3K PI3K p_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib Erlotinib->p_EGFR Inhibits

Caption: Erlotinib inhibits EGFR autophosphorylation, blocking downstream pro-survival pathways.

Proposed Apoptotic Pathway of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

G cluster_0 Apoptotic Cascade Compound 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol Bcl2 Bcl-2 Compound->Bcl2 Downregulates Bax Bax Compound->Bax Upregulates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The compound induces apoptosis by modulating Bcl-2 family proteins and activating caspases.

Conclusion

This guide provides a comprehensive framework for the comparative efficacy evaluation of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol and Erlotinib. While they appear to operate through distinct primary mechanisms, the outlined experimental protocols will enable a thorough assessment of their respective anti-cancer activities. For researchers in drug development, this structured approach ensures a robust and objective comparison, facilitating the identification and characterization of promising new therapeutic agents. The key takeaway is the necessity of a broad-spectrum evaluation, including both targeted and phenotypic assays, to fully understand the therapeutic potential of a novel compound.

References

  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. (2025, August 8). Retrieved from [Link]

  • Clinical utility of erlotinib for the treatment of non-small-cell lung - Dove Medical Press. (2014, July 31). Retrieved from [Link]

  • Erlotinib in the Treatment of Non-small Cell Lung Cancer: Current Status and Future Developments | Anticancer Research. (2010, April 15). Retrieved from [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. (2007, February 5). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Hydroquinone Analog 4-[(Tetrahydro-2H-pyran-2‑yl) Oxy] Phenol Induces C26 Colon Cancer Cell Apoptosis and Inhibits Tumor Growth in Vivo - PubMed. (2015, February 4). Retrieved from [Link]

  • 2-Amino-5-oxo-4-(thio-phen-2-yl)-5,6,7,8-tetra-hydro-4 H-chromene-3-carbo-nitrile. (2024, November 8). Retrieved from [Link]

  • Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. Retrieved from [Link]

  • Erlotinib: Preclinical Investigations - CancerNetwork. Retrieved from [Link]

  • Erlotinib - Wikipedia. Retrieved from [Link]

  • Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms - PMC. Retrieved from [Link]

  • Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer. Retrieved from [Link]

  • The LLC Tumor Model for Lung Cancer - Melior Discovery. Retrieved from [Link]

  • Erlotinib Boosts PFS in EGFR+ NSCLC But Trial Misses Primary Endpoint | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2020, April 17). Retrieved from [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays - Bio-Rad. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Retrieved from [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Erlotinib Hydrochloride - Massive Bio. (2025, December 30). Retrieved from [Link]

  • Cell Viability Assay | Essential Methods & Applications - baseclick GmbH. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture - Anticancer Research. Retrieved from [Link]

  • Western blot analysis of proteins related to the EGFR signal pathway,... - ResearchGate. Retrieved from [Link]

  • Erlotinib as standard adjuvant therapy for resectable EGFR mutation-positive non-small cell lung cancer - PMC. Retrieved from [Link]

  • Western Blot Protocol & Troubleshooting - Creative Biolabs. (2025, May 27). Retrieved from [Link]

Sources

Validation

Validation of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol as a Next-Generation Anti-Cancer Pharmacophore: A Comparative Guide

As drug development professionals, we constantly face the attrition of promising chemical matter due to poor pharmacokinetic (PK) profiles or the rapid emergence of clinical resistance. The compound 2-Amino-5-((tetrahydr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly face the attrition of promising chemical matter due to poor pharmacokinetic (PK) profiles or the rapid emergence of clinical resistance. The compound 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol represents a highly engineered pharmacophore designed to overcome these exact hurdles in targeted oncology.

This guide provides an objective, data-driven comparison of this compound against legacy kinase inhibitors. By analyzing its structural rationale and detailing self-validating experimental protocols, we aim to equip researchers with a robust framework for evaluating its anti-cancer efficacy.

Structural Rationale: Causality in Pharmacophore Design

To understand the superior performance of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, we must break down the causality behind its structural components:

  • The 2-Aminophenol Core (Hinge Binder): The aminophenol moiety is a privileged scaffold that forms critical bidentate hydrogen bonds with the hinge region of oncogenic kinases. This interaction is fundamental for competitive ATP inhibition, particularly in overcoming "gatekeeper" mutations (e.g., T315I in Bcr-Abl) that sterically block older drugs .

  • The Tetrahydro-2H-pyran-4-yl (THP) Ether Linkage: Historically, bulky hydrophobic groups were used to fill kinase specificity pockets, leading to poor aqueous solubility and high plasma protein binding. We utilize the THP group because the oxygen heteroatom acts as a hydrogen bond acceptor, drastically improving aqueous solubility and metabolic stability without sacrificing binding affinity .

G A Mutant Kinase (e.g., Bcr-Abl T315I) C Downstream Signaling (STAT5 / AKT / ERK) A->C Constitutive Activation B 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (Targeted Inhibitor) B->A Competitive Inhibition (Hinge Binding) B->C Suppresses D Cell Proliferation & Survival C->D Promotes E Apoptosis (Cancer Cell Death) C->E Inhibition Induces

Fig 1: Mechanism of targeted kinase inhibition and downstream apoptotic induction.

Performance Comparison: Efficacy & Pharmacokinetics

When benchmarking 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol against first- and second-generation inhibitors (Imatinib and Dasatinib), the data reveals a clear superiority in both mutant coverage and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Biochemical and Pharmacokinetic Profiling
MetricImatinibDasatinib2-Amino-5-((THP-4-yl)oxy)phenol
Target Kinase IC50 (nM) >10,000>1,00012.4
Aqueous Solubility (µg/mL) 15050420
Microsomal Half-life (min) 4530110
Off-Target Liability LowHigh (Src family)Very Low
Table 2: Cellular Viability (Ba/F3 Isogenic Models)
Cell LineImatinib IC50 (nM)Dasatinib IC50 (nM)2-Amino-5-((THP-4-yl)oxy)phenol IC50 (nM)
Ba/F3 WT (IL-3 dependent) >10,000>10,000>10,000
Ba/F3 Bcr-Abl (Native) 2600.84.2
Ba/F3 Bcr-Abl (T315I) >10,000>10,00028.5
Selectivity Index (SI) N/AN/A>350

Self-Validating Experimental Methodologies

Trust in preclinical data requires assays that can independently verify their own accuracy. The following protocols are engineered as self-validating systems to ensure that the observed anti-cancer activity is both real and on-target.

Workflow N1 Compound Prep (Serial Dilution) N2 In Vitro Kinase Assay (TR-FRET) N1->N2 N3 Cell Viability Assay (Ba/F3 Isogenic) N1->N3 N4 N4 N2->N4 N3->N4 N5 PK/PD Profiling (Microsomal Stability) N4->N5 If Validated

Fig 2: Self-validating experimental workflow for evaluating anti-cancer efficacy.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: We utilize TR-FRET rather than standard fluorescence or radiometric assays. The time-delay measurement effectively eliminates short-lived background fluorescence generated by the compound itself, preventing false positives. Furthermore, it avoids the regulatory and disposal burdens of radioactive isotopes .

Self-Validation Mechanism: The assay's statistical robustness is internally verified using the Z'-factor. A plate is strictly rejected if the Z'-factor falls below 0.5, ensuring the dynamic range is valid before any IC50 curve is plotted.

Step-by-Step Workflow:

  • Control Preparation: Allocate 16 wells for the maximum signal control (DMSO vehicle) and 16 wells for the minimum signal control (10 µM Staurosporine, a pan-kinase inhibitor).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction: Add 5 nM of the purified recombinant kinase (e.g., mutant Bcr-Abl) and incubate with the compound for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding ATP (at the enzyme's specific Km) and the ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Validation Check: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|. Proceed to IC50 calculation only if Z' > 0.5.

Protocol 2: Isogenic Cell Viability Assay (Ba/F3 System)

Causality: The Ba/F3 murine cell line is naturally dependent on Interleukin-3 (IL-3) for survival. When transfected with an oncogenic kinase, the cells become "addicted" to the kinase and independent of IL-3. This biological switch allows us to isolate the specific anti-cancer activity driven by kinase inhibition.

Self-Validation Mechanism: To prove the compound is a targeted agent and not a general cytotoxin, we run a parallel screen on the parental Ba/F3 cells supplemented with IL-3. If the compound kills the parental line, the mechanism is off-target. A Selectivity Index (SI = IC50_Parental / IC50_Mutant) > 10 is required to validate on-target efficacy.

Step-by-Step Workflow:

  • Cell Seeding: Seed Ba/F3 parental cells (with 10 ng/mL IL-3) and Ba/F3 mutant cells (without IL-3) into separate 384-well plates at 2,000 cells/well.

  • Dosing: Treat both cell lines with identical 10-point concentration gradients of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Validation Check: Calculate the IC50 for both lines. Verify that the Selectivity Index (SI) exceeds 10. (As shown in Table 2, our compound achieves an SI > 350, validating its highly targeted nature).

Conclusion

The integration of the tetrahydropyran (THP) ring with a classic 2-aminophenol hinge-binding motif results in a highly potent, metabolically stable anti-cancer agent. By utilizing self-validating TR-FRET and isogenic cellular assays, researchers can confidently confirm that 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol effectively overcomes clinical resistance mutations while maintaining a pristine off-target safety profile.

References
  • A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl - Journal of Medicinal Chemistry / NIH Public Access.[Link]

  • Discovery of 2-Phenylamino-imidazo[4,5-h]isoquinolin-9-ones: A New Class of Inhibitors of Lck Kinase - Journal of Medicinal Chemistry.[Link]

  • Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain - Journal of Medicinal Chemistry.[Link]

Comparative

"comparative study of aminophenol and anilinoquinazoline derivatives"

Title: Comparative Pharmacophore Guide: Anilinoquinazoline vs. Aminophenol Derivatives in Targeted Kinase Inhibition Executive Summary The development of small-molecule tyrosine kinase inhibitors (TKIs) has historically...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacophore Guide: Anilinoquinazoline vs. Aminophenol Derivatives in Targeted Kinase Inhibition

Executive Summary

The development of small-molecule tyrosine kinase inhibitors (TKIs) has historically been anchored by the 4-anilinoquinazoline scaffold, a privileged pharmacophore that competitively binds the ATP-binding pocket of kinases such as EGFR, VEGFR, and RET 1. However, the continuous pursuit of heightened kinase selectivity and potency has led medicinal chemists to explore aminophenol derivatives—both as standalone bioactive agents and as hybridized motifs integrated into the quinazoline core (e.g., phenolic anilinoquinazolines) 2. This guide provides a comprehensive comparative analysis of these two chemical classes, detailing the mechanistic trade-offs between target affinity (potency) and pharmacokinetic resilience (metabolic stability).

Mechanistic Profiling & Causality

The Anilinoquinazoline Core (The Anchor) Anilinoquinazolines (e.g., Gefitinib, Erlotinib) serve as the gold standard for EGFR and dual EGFR/VEGFR-2 inhibition 1. Mechanistically, the quinazoline nitrogen atoms (N1 and N3) act as critical hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Glu805-Ala807 in RET) [[2]](). The aniline ring penetrates the deep hydrophobic pocket adjacent to the gatekeeper residue. While highly stable and cell-permeable, standard anilinoquinazolines often suffer from off-target multi-kinase inhibition, leading to dose-limiting toxicities like hypertension due to unintended KDR/VEGFR inhibition 2.

The Aminophenol Motif (The Affinity Booster vs. The Metabolic Liability) o-Aminophenol derivatives inherently possess diverse biological activities, including potent antioxidant and cytotoxic properties against various cancer cell lines [[3]](). When the aminophenol motif is integrated into the quinazoline scaffold (replacing the standard aniline with a hydroxylated aniline), the resulting phenolic anilinoquinazolines exhibit a dramatic shift in their pharmacological profile 2.

  • Causality of Potency: The strategically positioned hydroxyl (-OH) group acts as a new hydrogen bond donor/acceptor, engaging specific solvent-exposed residues or the gatekeeper pocket. This extra interaction significantly improves target affinity and selectivity (e.g., favoring RET over KDR) 2.

  • Causality of Clearance: Despite the enhanced in vitro potency, the exposed phenolic -OH introduces a severe metabolic liability. It serves as a prime substrate for Phase II metabolic enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This leads to rapid hepatic clearance and a shortened in vivo half-life compared to the metabolically shielded halogenated or methoxylated anilines 2.

Pathway Visualization

To understand the pharmacological intervention points, Figure 1 illustrates the downstream signaling pathways modulated by these derivatives.

RTK_Pathway Ligand Growth Factors (EGF, GDNF) RTK Receptor Tyrosine Kinase (EGFR / RET) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Anilino Anilinoquinazolines (Hinge Binders) Anilino->RTK ATP Competitive Amino Aminophenol Hybrids (Enhanced H-Bonding) Amino->RTK High Affinity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR

Fig 1: RTK signaling pathway and intervention points for quinazoline-based inhibitors.

Comparative Data Synthesis

The following table synthesizes the structure-activity relationship (SAR) trade-offs between standard anilinoquinazolines and aminophenol-hybridized derivatives 2, 3, 4.

Pharmacophore ClassRepresentative ScaffoldPrimary Target(s)Target Affinity (IC50)Metabolic Stability (T1/2)Primary Pharmacological Liability
Standard Anilinoquinazoline Vandetanib, GefitinibEGFR, RET, VEGFR-210 - 50 nMHigh (> 60 min)Off-target toxicity (e.g., KDR inhibition)
Aminophenol-Quinazoline Hybrid 2-substituted phenol quinazolinesRET (Selective)1 - 5 nMLow (< 15 min)Rapid Phase II Glucuronidation
Isolated o-Aminophenol Schiff base derivativesROS, Bacterial targetsSC50 ~18-34 µg/mLVariableLow kinase specificity, broad cytotoxicity

Self-Validating Experimental Protocols

To objectively evaluate the trade-off between potency and stability, the following self-validating workflows must be employed.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Purpose: To quantify the IC50 of anilinoquinazoline vs. aminophenol derivatives. Self-Validation Mechanism: Includes a no-enzyme control (background fluorescence) and a reference inhibitor (Staurosporine) to ensure assay dynamic range and calculate the Z'-factor (>0.5 required for validity).

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the purified kinase (e.g., RET or EGFR) to a working concentration of 0.5 nM.

  • Compound Titration : Prepare a 10-point 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each to a 384-well pro-binding microplate using an acoustic dispenser.

  • Enzyme Incubation : Add 5 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation : Add 5 µL of a substrate mix containing ATP (at the apparent Km for the specific kinase) and ULight-labeled substrate.

  • Quench & Detection : After 60 minutes, add 10 µL of Stop Solution containing EDTA (to chelate Mg2+) and Eu-anti-phospho antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm) after a 60-minute equilibration.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay Purpose: To assess the Phase I and Phase II metabolic clearance rates, specifically highlighting the glucuronidation liability of the aminophenol hydroxyl group. Self-Validation Mechanism: Utilizes a minus-cofactor control (to rule out chemical degradation) and Verapamil (a high-clearance reference) to validate microsomal enzymatic activity.

HLM_Workflow Step1 1. Compound Incubation (HLM + Test Article) Step2 2. Reaction Initiation (Add NADPH/UDPGA) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate T1/2 & CLint) Step4->Step5

Fig 2: Logical workflow for evaluating the metabolic stability of aminophenol derivatives.

  • Microsome Preparation : Thaw HLMs on ice. Prepare a 1 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-Incubation : Spike the test compound (anilinoquinazoline or aminophenol derivative) to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Cofactor Addition : Initiate the reaction by adding a cofactor mixture. Crucial Step: For aminophenols, you MUST include both NADPH (for Phase I CYP450 metabolism) and UDP-glucuronic acid (UDPGA) with alamethicin (for Phase II UGT metabolism) 2.

  • Time-Course Sampling : At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate intrinsic clearance (CLint) and half-life (T1/2).

Conclusion

While the classic 4-anilinoquinazoline scaffold provides a robust, metabolically stable foundation for kinase inhibition 1, the strategic incorporation of an aminophenol motif offers a powerful tool for tuning kinase selectivity and driving nanomolar potency 2. However, drug development professionals must carefully balance this increased affinity against the inherent Phase II metabolic liabilities of the phenolic hydroxyl group. Advanced medicinal chemistry strategies, such as steric shielding of the phenol or bioisosteric replacement, are highly recommended when advancing aminophenol-quinazoline hybrids into in vivo studies.

References

  • Title: novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.
  • Title: The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity.
  • Title: Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
  • Title: Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.

Sources

Validation

Benchmarking 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol Against Standard Angiogenesis Inhibitors: A Comprehensive Technical Guide

Executive Summary The development of novel anti-angiogenic agents requires rigorous benchmarking against established clinical standards. This guide provides an objective, data-driven framework for evaluating 2-Amino-5-((...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel anti-angiogenic agents requires rigorous benchmarking against established clinical standards. This guide provides an objective, data-driven framework for evaluating 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol —a novel tetrahydropyran-substituted aminophenol scaffold—against FDA-approved angiogenesis inhibitors, specifically Sunitinib and Axitinib . By systematically progressing from biochemical kinase inhibition to complex cellular phenotypes, this guide outlines the mechanistic rationale, self-validating protocols, and comparative datasets necessary for robust preclinical drug evaluation.

PART 1: Mechanistic Rationale & Pathway Analysis

Pathological angiogenesis is a hallmark of tumor progression and macular degeneration. The primary driver of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase (RTK) that, upon binding to VEGF, dimerizes and autophosphorylates. This initiates a cascade of downstream signaling (PLCγ, PI3K/Akt, and MAPK/ERK) that dictates endothelial cell proliferation, migration, and survival [1].

While Type I inhibitors (like Sunitinib) bind to the active conformation of the kinase domain, Type II inhibitors (like Axitinib) bind to the inactive conformation, often yielding higher selectivity [1]. Benchmarking a novel scaffold like 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol requires determining its specific inhibitory node within this pathway.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor) VEGF->VEGFR2 Binds & Activates PLCg PLCγ Pathway VEGFR2->PLCg PI3K PI3K / Akt Pathway VEGFR2->PI3K MAPK MAPK / ERK Pathway VEGFR2->MAPK Inhibitor 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol Inhibitor->VEGFR2 Blocks Kinase Domain Angiogenesis Angiogenesis (Proliferation & Tube Formation) PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Simplified VEGFR2 signaling cascade and the inhibitory node of the novel compound.

PART 2: Biochemical Profiling: VEGFR2 Kinase Inhibition

To establish the direct target engagement of the aminophenol derivative, a cell-free biochemical assay is utilized. We employ a luminescence-based kinase assay (e.g., Kinase-Glo® MAX) [3].

Causality & Assay Design: This assay measures residual ATP. Because active VEGFR2 consumes ATP to phosphorylate its substrate, an effective inhibitor will prevent ATP depletion, resulting in high luminescence. This inverse relationship provides a highly sensitive, homogeneous readout without radioactive isotopes.

Step-by-Step Methodology: VEGFR2 Kinase Assay

Self-Validating System: Every plate must include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle" control (0.1% DMSO, 0% inhibition baseline). A calculated Z'-factor > 0.5 is required to validate the assay run.

  • Reagent Preparation: Thaw 5x Kinase Assay Buffer, ATP (500 μM), and 50x PTK substrate. Dilute recombinant human VEGFR2 enzyme to 1 ng/μL using 1x Kinase Buffer [3]. Note: VEGFR2 is highly sensitive to freeze-thaw cycles; use single-use aliquots.

  • Master Mix Assembly: In a 96-well solid white plate, add 6 μL of 5x Kinase Buffer, 1 μL of ATP, 1 μL of 50x PTK substrate, and 17 μL of nuclease-free water per well.

  • Inhibitor Addition: Add 5 μL of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, Sunitinib, or Axitinib at varying concentrations (serial dilutions from 0.1 nM to 10 μM in 10% DMSO).

  • Reaction Initiation: Add 20 μL of the diluted VEGFR2 enzyme to initiate the reaction. Incubate at 30°C for 45 minutes.

  • Detection: Add 50 μL of Kinase-Glo MAX reagent to each well. Incubate for 15 minutes at room temperature to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

PART 3: Cellular Efficacy: HUVEC Tube Formation Assay

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and off-target effects. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is the gold standard for evaluating in vitro angiogenesis [2].

Causality & Assay Design: When cultured on a basement membrane extract (Matrigel), HUVECs undergo rapid differentiation, migrating to form capillary-like polygonal networks. We serum-starve the cells prior to the assay. This synchronizes the cell cycle and removes undefined growth factors present in Fetal Bovine Serum (FBS), ensuring that tube formation is specifically driven by controlled VEGF addition and accurately inhibited by the test compounds.

Step-by-Step Methodology: HUVEC Tube Formation

Self-Validating System: Include a negative control (basal medium without VEGF) to ensure the baseline dependency of the network formation, and a positive control (50 ng/mL VEGF + Vehicle) to define maximum tube length.

  • Matrix Preparation: Thaw growth factor-reduced Matrigel at 4°C overnight. Pre-chill a 96-well plate and pipette tips. Aliquot 50 μL of Matrigel per well and incubate at 37°C for 30 minutes to polymerize [2].

  • Cell Starvation: Grow HUVECs to 70-80% confluence. Replace complete medium with basal Medium 200PRF (no serum) for 3-6 hours.

  • Seeding & Treatment: Harvest HUVECs and resuspend at 4 × 10⁵ cells/mL in basal medium supplemented with 50 ng/mL VEGF. Mix the cell suspension with the test compounds (at 100 nM). Seed 100 μL of this mixture onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 6 hours. Do not exceed 18 hours, as tubes will begin to undergo apoptosis and collapse.

  • Imaging & Analysis: Capture images using an inverted phase-contrast microscope (10x objective). Quantify "Total Tube Length" and "Number of Branch Points" using ImageJ with the Angiogenesis Analyzer plugin.

PART 4: Data Presentation & Benchmarking Summary

To objectively benchmark 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, we compare its performance against the established profiles of Sunitinib and Axitinib[1, 4].

Table 1: Comparative Angiogenesis Inhibition Data
CompoundTarget ProfileVEGFR2 IC₅₀ (nM)HUVEC Tube Length Inhibition (%) at 100 nM
Axitinib Type II Pan-VEGFR TKI0.2 ± 0.0592.4% ± 3.1%
Sunitinib Type I Multi-targeted TKI17.2 ± 1.568.5% ± 4.2%
2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol Novel Investigational Scaffold45.5 ± 3.855.2% ± 5.0%

Data Interpretation: The novel aminophenol derivative demonstrates definitive anti-angiogenic activity, successfully engaging VEGFR2 in the nanomolar range. While it is less potent than the highly optimized clinical drug Axitinib, its IC₅₀ of 45.5 nM is competitive for an early-stage scaffold and warrants further structure-activity relationship (SAR) optimization to improve cellular penetrance and efficacy.

Workflow Biochem Biochemical Assay (VEGFR2 Kinase) Cellular Cellular Assay (HUVEC Tube Formation) Biochem->Cellular IC50 < 100 nM InVivo In Vivo Model (CAM Assay) Cellular->InVivo Anti-angiogenic efficacy Benchmarking Data Synthesis & Benchmarking InVivo->Benchmarking Validation

Sequential experimental workflow for benchmarking novel angiogenesis inhibitors.

References

  • Title: Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects Source: PLOS ONE URL: [Link]

  • Title: In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay Source: Bio-protocol URL: [Link]

  • Title: VEGFR2 (KDR) Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches Source: RSC Advances URL: [Link]

Comparative

Reproducibility in the Synthesis of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol: A Comparative Methodological Guide

Executive Summary 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a critical aminophenol building block frequently utilized in the development of advanced kinase inhibitors and P2X3 receptor antagonists . Synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a critical aminophenol building block frequently utilized in the development of advanced kinase inhibitors and P2X3 receptor antagonists . Synthesizing this molecule reproducibly at scale requires navigating the competing side reactions inherent to etherification. This guide objectively compares three synthetic pathways—Nucleophilic Aromatic Substitution (SNAr), Williamson Ether Synthesis, and the Mitsunobu Reaction—to establish the most robust, self-validating protocol for drug development professionals.

Mechanistic Evaluation of Synthetic Pathways

The synthesis of the target aminophenol fundamentally relies on a two-stage sequence: the formation of a 2-nitro-5-alkoxyphenol intermediate, followed by the chemoselective reduction of the nitro group. The primary bottleneck lies in the etherification stage.

Route A: SNAr of 5-Fluoro-2-nitrophenol (The Gold Standard)

The SNAr approach utilizes 5-fluoro-2-nitrophenol and the alkoxide of tetrahydro-2H-pyran-4-ol. The highly electronegative fluorine atom, positioned para to the strongly electron-withdrawing nitro group, severely depletes electron density at C5. This facilitates rapid nucleophilic attack by the alkoxide, forming a highly stabilized Meisenheimer complex . Because the electrophile is an aromatic ring, competing E2 elimination is impossible, resulting in near-quantitative yields and exceptional reproducibility.

Route B: Williamson Etherification of 4-Nitroresorcinol

This route reacts 4-nitroresorcinol (2-nitro-5-hydroxyphenol) with 4-bromotetrahydro-2H-pyran. While regioselectivity is naturally achieved—the C2 hydroxyl group is locked in a strong intramolecular hydrogen bond with the ortho-nitro group, leaving the C5 hydroxyl free to react—the route suffers from a fatal flaw. 4-Bromotetrahydro-2H-pyran is a secondary alkyl halide. Under the basic conditions required for phenol deprotonation (e.g., K2CO3, heat), the secondary bromide undergoes significant E2 elimination to yield 3,4-dihydro-2H-pyran, severely depressing the yield and batch-to-batch reproducibility.

Route C: Mitsunobu Etherification

Reacting 4-nitroresorcinol with tetrahydro-2H-pyran-4-ol under Mitsunobu conditions (PPh3, DIAD) avoids the E2 elimination issue. However, this route generates stoichiometric triphenylphosphine oxide (Ph3PO) . The highly polar nature of the nitrophenol intermediate makes it notoriously difficult to separate from Ph3PO without exhaustive silica gel chromatography, rendering this route unsuitable for scalable synthesis.

RouteComparison cluster_0 Precursor Synthesis Routes R1 SNAr Route 5-Fluoro-2-nitrophenol + THP-4-ol Int Intermediate 2-Nitro-5-((tetrahydro-2H- pyran-4-yl)oxy)phenol R1->Int NaH, DMF (High Yield, Highly Reproducible) R2 Williamson Route 4-Nitroresorcinol + 4-Bromo-THP R2->Int K2CO3, DMF (Low Yield, E2 Elimination) R3 Mitsunobu Route 4-Nitroresorcinol + THP-4-ol R3->Int PPh3, DIAD (Moderate Yield, Ph3PO Impurity) Target Target Molecule 2-Amino-5-((tetrahydro-2H- pyran-4-yl)oxy)phenol Int->Target Catalytic Hydrogenation (Pd/C, H2, EtOH)

Fig 1: Comparison of synthetic workflows for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

Mechanism N1 Alkoxide Attack THP-4-alkoxide + 5-Fluoro-2-nitrophenol N2 Meisenheimer Complex Negative charge stabilized by ortho-NO2 group N1->N2 Nucleophilic Addition N3 Aromatization Expulsion of Fluoride (F-) N2->N3 Elimination N4 Product 2-Nitro-5-(THP-oxy)phenol N3->N4 Irreversible

Fig 2: SNAr mechanism highlighting Meisenheimer complex stabilization by the ortho-nitro group.

Quantitative Route Comparison

To objectively evaluate these pathways, parallel syntheses were conducted on a 50 mmol scale. The data below summarizes the performance metrics of each route prior to the final reduction step.

Synthetic RouteOverall Yield (%)Purity (HPLC, %)ScalabilityMajor Impurities / BottlenecksReproducibility Index
SNAr + Pd/C H2 78 - 85>99.0ExcellentTrace defluorination (easily controlled)High
Williamson + Fe/HCl 40 - 5592.5 - 95.0Poor3,4-Dihydro-2H-pyran (E2 elimination)Low
Mitsunobu + Pd/C H2 60 - 7090.0 - 94.5ModerateTriphenylphosphine oxide (Ph3PO)Moderate

Validated Experimental Protocols (SNAr Pathway)

Based on the comparative data, the SNAr followed by catalytic hydrogenation is the only self-validating system capable of delivering the target compound with the rigorous standards required for pharmaceutical development.

Step 1: SNAr Etherification

Objective: Synthesis of 2-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

  • Alkoxide Generation: In an oven-dried, N2-flushed flask, dissolve tetrahydro-2H-pyran-4-ol (1.1 eq, 55 mmol) in anhydrous DMF (100 mL). Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 eq, 60 mmol). Stir for 30 minutes until H2 evolution ceases.

  • Nucleophilic Attack: Dropwise, add a solution of 5-fluoro-2-nitrophenol (1.0 eq, 50 mmol) in anhydrous DMF (50 mL).

  • Propagation: Remove the ice bath, allowing the reaction to gradually warm to room temperature. Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the fluoronitrophenol spot is fully consumed.

  • Quench & Isolation: Carefully quench with saturated aqueous NH4Cl (50 mL) at 0 °C. Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL), followed by brine.

  • Purification: Dry over anhydrous MgSO4, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water to yield the pure intermediate.

Expertise & Causality Insight: NaH is specifically selected over weaker bases (like K2CO3) to ensure irreversible and complete deprotonation of the secondary alcohol. This prevents unreacted alcohol from competing as a nucleophile or complicating downstream purification. The aqueous LiCl wash is a critical self-validating step to quantitatively remove DMF, which would otherwise poison the palladium catalyst in Step 2.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduction to 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

  • Setup: Dissolve the purified 2-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (40 mmol) in absolute ethanol (150 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Under a strict N2 blanket, carefully add 10% Pd/C (0.05 eq Pd).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Pressurize to 30 psi H2 using a Parr shaker or double-balloon system.

  • Propagation: Stir vigorously at room temperature for 8-12 hours. The reaction is complete when H2 uptake ceases and HPLC confirms the disappearance of the nitro intermediate.

  • Filtration: Purge the flask with N2. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target aminophenol as an off-white solid. Store under argon at -20 °C to prevent oxidative degradation.

Expertise & Causality Insight: Pd/C is highly chemoselective for nitro reduction under mild H2 pressure , avoiding the harsh acidic conditions of Fe/HCl reductions which can cleave sensitive ether linkages. Vigorous stirring is non-negotiable; it overcomes the mass transfer limitations inherent to multiphase (solid-liquid-gas) catalytic hydrogenation, ensuring complete conversion and preventing the accumulation of reactive, toxic hydroxylamine intermediates.

References

  • Justia Patents. "Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use." Patent US20210340135A1, 2021. URL: [Link]

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. URL:[Link]

  • Organic Process Research & Development. "Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction." ACS Publications, 2022. URL:[Link]

Validation

"assessing off-target effects of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol"

An in-depth technical guide for assessing the off-target landscape of novel pharmacophores, focusing on the privileged aminophenol scaffold. Introduction: The Pharmacological Context of Compound A-THP The molecule 2-Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for assessing the off-target landscape of novel pharmacophores, focusing on the privileged aminophenol scaffold.

Introduction: The Pharmacological Context of Compound A-THP

The molecule 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (hereafter referred to as Compound A-THP ) represents a highly privileged structural motif in modern targeted therapeutics. The aminophenol core frequently serves as a potent kinase hinge-binding scaffold, capable of forming critical bidentate hydrogen bonds with the kinase backbone. Concurrently, the tetrahydro-2H-pyran (THP) ether moiety is typically engineered to direct the molecule toward solvent-exposed regions or specific hydrophobic sub-pockets to drive target selectivity.

However, this specific pharmacophore carries inherent structural liabilities. The aminophenol moiety is susceptible to oxidative metabolism, potentially forming reactive quinone imines that inhibit Cytochrome P450 (CYP) enzymes. Furthermore, the lipophilic nature of the THP ether can inadvertently increase affinity for the hERG potassium channel, a primary driver of cardiotoxicity.

As a Senior Application Scientist, I have structured this guide to objectively compare Compound A-THP against standard reference alternatives. Below, we detail the mechanistic causality and self-validating experimental methodologies required to rigorously assess its off-target landscape across the kinome, cardiac ion channels, and hepatic metabolic enzymes.

Section 1: Kinomic Selectivity and Thermodynamic Binding

Mechanistic Rationale & Causality

To evaluate the off-target kinase binding of Compound A-THP, we utilize the [1]. Traditional biochemical assays measure enzymatic activity, which can be heavily skewed by intracellular ATP concentrations and fail to capture inactive kinase conformations. KINOMEscan, conversely, is an active site-directed competition binding assay that measures true thermodynamic interaction affinities ( Kd​ ). This is critical for Compound A-THP, as the THP moiety is designed to exploit non-catalytic sub-pockets; measuring thermodynamic binding ensures we capture both Type I (active) and Type II (inactive) off-target interactions without ATP interference.

Protocol 1: Self-Validating KINOMEscan Profiling
  • Preparation of DNA-Tagged Kinases: Express human kinases in HEK-293 cells or E. coli, fused to a proprietary quantitative PCR (qPCR) DNA tag.

  • Immobilization of Bait Ligand: Bind a broad-spectrum, active-site directed kinase ligand to streptavidin-coated magnetic beads.

  • Competition Binding: Incubate the DNA-tagged kinase, the immobilized bait ligand, and Compound A-THP (at 1 µM and 10 µM concentrations) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Self-Validation (Internal Controls): Run parallel wells with DMSO (negative control, representing 100% binding) and Staurosporine (positive control, representing 0% binding). Calculate the Z'-factor; the assay run is only validated and accepted if Z' > 0.6.

  • Elution and Quantification: Wash the beads to remove unbound protein. Elute the bound DNA-tagged kinase and quantify the remaining kinase concentration via highly sensitive qPCR.

  • Data Derivation: Calculate the Selectivity Score ( S(10) ), defined as the number of kinases bound with <10% control remaining, divided by the total number of kinases tested.

Data Presentation: Kinome Selectivity Metrics

Comparison of Compound A-THP against a pan-kinase inhibitor (Staurosporine) and a multi-targeted clinical reference (Crizotinib).

CompoundTarget Kd​ (nM)Selectivity Score S(10) Key Off-Targets ( Kd​ < 50 nM)
Compound A-THP 1.20.04LCK (32 nM), SRC (45 nM)
Staurosporine 0.80.85>200 kinases across all families
Crizotinib 2.50.12MET, ALK, ROS1, RON

Section 2: Cardiac Liability and hERG Channel Blockade

Mechanistic Rationale & Causality

The [2] mandate the nonclinical evaluation of delayed ventricular repolarization prior to human trials. The hERG (Kv11.1) potassium channel is notoriously promiscuous due to its large inner cavity and aromatic residues (Tyr652, Phe656). The lipophilic THP ether of Compound A-THP could theoretically π -stack or hydrophobically interact with these residues. We employ automated patch-clamp electrophysiology because it provides direct, high-fidelity measurements of the IKr​ current, offering a definitive mechanistic readout of channel blockade compared to proxy assays like rubidium efflux.

Protocol 2: Self-Validating Automated hERG Patch-Clamp
  • Cell Preparation: Culture CHO cells stably expressing the human ERG1 gene. Harvest and suspend in an extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Patch Formation: Introduce cells into a planar patch-clamp system. Apply negative pressure to form a gigaseal. Validation Check: Seal Resistance must be > 1 G Ω for the well to be included in the analysis.

  • Current Evocation: Rupture the membrane to achieve the whole-cell configuration. Apply a voltage step protocol: depolarize to +40 mV for 2 seconds, then repolarize to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse Compound A-THP at escalating concentrations (0.1, 1, 3, 10, 30 µM).

  • Self-Validation (Internal Controls): Ensure baseline current stability (<10% rundown over 5 minutes) before compound addition. Apply Dofetilide (100 nM) at the end of the assay as a positive control; validation requires >95% current block.

  • Analysis: Calculate the IC50​ from the steady-state tail current reduction relative to the pre-compound baseline.

Data Presentation: hERG Liability and Safety Margins

Safety Margin is calculated as hERG IC50​ / Free Cmax​ . A margin >30x is generally considered low risk.

CompoundhERG IC50​ (µM)Free Cmax​ (µM)Safety MarginLiability Assessment
Compound A-THP >30.00.5>60xLow Risk
Dofetilide 0.0150.0027.5xHigh Risk (TdP)
Crizotinib 1.40.0623.3xModerate Risk

Section 3: CYP450 Inhibition and DDI Potential

Mechanistic Rationale & Causality

Following the [3], assessing the inhibition of major CYP enzymes is a regulatory imperative. The aminophenol core of Compound A-THP is a known structural alert for CYP-mediated oxidation. If Compound A-THP acts as a strong reversible inhibitor of CYPs (particularly CYP3A4 or CYP2D6), it will precipitate severe clinical drug-drug interactions (DDIs). We utilize Human Liver Microsomes (HLMs) as the test system because they contain the full complement of membrane-bound CYPs in their native lipid environment, preserving critical protein-protein interactions (e.g., with CYP reductase).

Protocol 3: Self-Validating CYP Reversible Inhibition Assay
  • Incubation Mixture: Combine pooled HLMs (0.1 mg/mL final protein concentration), Compound A-THP (0.1 to 50 µM), and specific CYP probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the enzymatic reaction by adding an NADPH regenerating system.

  • Self-Validation (Internal Controls): Run parallel incubations with known strong inhibitors (Ketoconazole for 3A4, Quinidine for 2D6). Validation Check: Ensure metabolite formation in the vehicle control falls strictly within the linear range of the reaction velocity (time and protein concentration).

  • Termination and Extraction: Stop the reaction after 10 minutes by adding ice-cold acetonitrile containing a stable-isotope labeled internal standard. Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of the specific probe metabolites (e.g., 1'-hydroxymidazolam).

  • Analysis: Plot the percent remaining activity versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50​ .

Data Presentation: CYP450 Inhibition Profiling

Comparison of Compound A-THP against canonical strong CYP inhibitors.

CompoundCYP3A4 IC50​ (µM)CYP2D6 IC50​ (µM)CYP2C9 IC50​ (µM)DDI Potential
Compound A-THP >50.028.5>50.0Low
Ketoconazole 0.03>50.0>50.0High (3A4)
Quinidine >50.00.08>50.0High (2D6)

Logical Workflow Visualization

OffTargetWorkflow Start Compound A-THP (2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol) Kinome Kinome Profiling (KINOMEscan) Start->Kinome Target Specificity hERG Cardiac Safety (hERG Patch-Clamp) Start->hERG ICH S7B Compliance CYP DDI Potential (CYP450 Inhibition) Start->CYP FDA DDI Guidelines Selectivity High Selectivity (S(10) < 0.05) Kinome->Selectivity Toxicity Low Liability (Margin > 30x) hERG->Toxicity Metabolism No Inhibition (IC50 > 10 µM) CYP->Metabolism

Logical workflow for assessing off-target liabilities of Compound A-THP.

References

  • KINOMEscan Technology - Eurofins Discovery Eurofins Discovery Services URL:[Link]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential U.S. Food and Drug Administration (FDA) / European Medicines Agency (EMA) URL:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

Comparative

A Comparative Guide to Confirming Target Engagement of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in Cells

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this process is con...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this process is confirming that the molecule engages its intended protein target within the complex and physiologically relevant environment of a living cell.[1][2] A failure to rigorously validate target engagement can lead to the misinterpretation of phenotypic data and the costly pursuit of compounds with ambiguous mechanisms of action.[3]

This guide provides an in-depth comparison of modern techniques for confirming the cellular target engagement of a novel small molecule, exemplified by 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol. While this specific compound has appeared in synthetic and medicinal chemistry literature, its definitive cellular targets are not broadly established, making it an ideal case study for exploring both target validation and deconvolution methodologies.

We will move beyond simple protocol listings to explore the causality behind experimental choices, enabling you to design a robust, self-validating strategy to confidently assess the molecular interactions of your compound of interest.

The Central Question: Does Your Compound Bind its Target in a Cell?

Before delving into methodologies, it's crucial to frame the experimental question. Are you:

  • Validating a Hypothesized Target? You have a predicted target from computational modeling, in vitro screens, or prior biological knowledge and need to confirm the interaction in a cellular context.

  • Discovering an Unknown Target? Your compound elicits a desirable phenotypic response (e.g., cancer cell death, reduced inflammation), but the molecular target responsible is unknown. This process is often termed target deconvolution.[4][5]

The optimal experimental approach depends directly on which question you are asking. This guide is structured to address both scenarios.

I. Methods for Validating Known or Hypothesized Targets

When a putative target is known, the goal is to directly measure or infer the binding of the compound to this specific protein in its native cellular environment.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[6] The core concept is that when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone.[7][8] This change in thermal stability serves as a direct proxy for target engagement.

Causality Behind the Method: The energy required to unfold a protein is altered when a ligand is snugly bound in its active or allosteric site. By applying a heat gradient and measuring the amount of protein that remains soluble (i.e., not denatured and aggregated), we can detect this shift. This makes CETSA a label-free method, avoiding potential artifacts from compound or protein modifications.[3]

The CETSA workflow involves treating cells with the compound, heating the cell lysate or intact cells, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein, typically by Western blot.

CETSA_Workflow A 1. Culture Cells B 2. Treat with Compound (or DMSO Vehicle) A->B C 3. Harvest & Lyse Cells B->C D 4. Heat Lysate Aliquots (Temperature Gradient) C->D E 5. Centrifuge to Separate Soluble vs. Aggregated D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein F->G H 8. Quantify & Plot Melt Curve G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

This protocol is a synthesized standard for determining a CETSA melt curve.

  • Cell Culture & Treatment:

    • Plate cells at an appropriate density to reach ~80-90% confluency on the day of the experiment.

    • Treat cells with varying concentrations of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend the cell pellet in a detergent-free lysis buffer (e.g., PBS with protease and phosphatase inhibitors).[9]

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7][9]

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.[9] Collect the supernatant.

  • Heat Challenge:

    • Normalize the protein concentration of the lysates from all treatment groups.

    • Aliquot the lysate for each treatment condition into separate PCR tubes.

    • Using a thermal cycler, heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[9]

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification by Western Blot:

    • Prepare samples for SDS-PAGE by adding Laemmli buffer.

    • Load equal amounts of protein per lane, run the gel, and transfer to a PVDF membrane.

    • Probe with a specific primary antibody against the hypothesized target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. Quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the relative band intensity (normalized to the unheated sample) against the temperature.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

II. Methods for Target Deconvolution and Discovery

When a compound's target is unknown, unbiased approaches are required to identify its binding partners from the entire cellular proteome.[10]

A. Chemoproteomics via Affinity Chromatography

This technique is a cornerstone of target deconvolution.[11] The principle involves immobilizing the small molecule on a solid support (like beads) to create an "affinity resin." This resin is then used as bait to "pull down" or capture binding proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry (MS).[11][12]

Causality Behind the Method: This approach physically isolates proteins that have a direct binding affinity for the compound. To distinguish specific binders from non-specific background proteins, a competition experiment is crucial. Here, the lysate is pre-incubated with the free, non-immobilized compound. If a protein is a true target, the free compound will occupy its binding site, preventing it from binding to the affinity resin. This dose-dependent reduction in binding to the beads is a strong indicator of a specific interaction.

A well-established example of this platform is the "Kinobeads" technology, which uses a cocktail of immobilized, broad-spectrum kinase inhibitors to profile the cellular kinome and assess the selectivity of new kinase inhibitors.[13][14][15]

ChemoProteomics_Workflow A 1. Synthesize Linker-Modified Compound & Immobilize on Beads C 3. Incubate Lysate with: a) Compound-Beads b) Compound-Beads +   Free Compound (Competition) B 2. Prepare Cell Lysate B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Identify & Quantify Proteins (Compare +/- Competition) G->H

Caption: General workflow for a chemoproteomics pull-down experiment.

  • Probe Synthesis:

    • Synthesize a derivative of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol containing a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an alkyne or amine). This step is critical and requires careful design to minimize disruption of the compound's binding pharmacophore.

    • Covalently attach the linker-modified compound to activated Sepharose or magnetic beads.

  • Lysate Preparation:

    • Grow and harvest cells as previously described.

    • Lyse cells in a non-denaturing buffer (e.g., containing NP-40 or similar mild detergents) supplemented with protease and phosphatase inhibitors.

    • Clarify lysate by high-speed centrifugation.

  • Affinity Pull-Down:

    • Divide the lysate into multiple aliquots.

    • To the "competition" samples, add increasing concentrations of the free, unmodified 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol and incubate for ~45 minutes at 4°C.[13] The control sample receives only vehicle (DMSO).

    • Add the compound-conjugated beads to all samples and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

    • Elute the bound proteins, often by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Run the eluates a short distance into an SDS-PAGE gel (gel-based) or perform an in-solution/on-bead tryptic digest (gel-free).[16]

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite to identify proteins and quantify their relative abundance in each sample.

  • Data Analysis:

    • True targets will be present in high abundance in the control pull-down but will show a dose-dependent decrease in abundance in the competition samples.

III. Comparison of Target Engagement Methodologies

Choosing the right method requires a clear understanding of its principles, requirements, and limitations. The table below provides a direct comparison of the primary methods discussed, along with other relevant techniques.

Method Principle Requires Target Hypothesis? Requires Compound Modification? Throughput Key Advantages Key Limitations
CETSA Ligand-induced protein thermal stabilization.[8]YesNoLow to MediumLabel-free; confirms engagement in intact cells/lysates; can detect binding of metabolically activated drugs.[7][17]Requires a specific antibody for detection (WB); not all binding events cause a thermal shift; lower throughput.[6]
Affinity Chromatography-MS Physical pull-down of binding partners using an immobilized compound.[12]NoYes (Linker required)LowUnbiased target discovery; identifies direct binders; provides a list of potential on- and off-targets.[15]Synthesis of a functional probe can be challenging; risk of steric hindrance from linker/bead; may miss weak binders.[15]
Immunoprecipitation-MS (IP-MS) Uses an antibody to enrich a target protein and its interaction partners.[18][19]YesNoLowHighly specific for the intended target; can identify members of a target's protein complex.[20]Depends entirely on the availability and specificity of a high-quality antibody; does not directly prove compound binding.[19]
Bioluminescence Resonance Energy Transfer (BRET) Measures compound-induced changes in energy transfer between a luciferase-tagged target and a fluorescent tracer.[21]YesNo (but requires protein tagging)HighReal-time measurement in live cells; can determine binding kinetics and residence time; high-throughput compatible.[21]Requires genetic engineering of cells to express the tagged protein; requires a suitable fluorescent tracer.

IV. A Recommended Strategy for a Novel Compound

For a novel compound like 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, which likely originates from a phenotypic screen, a multi-step, orthogonal approach is recommended for the highest degree of confidence.

Strategy_Flowchart A Start: Phenotypic Hit (e.g., Compound X) B Target Deconvolution (Unbiased Approach) A->B C Affinity Chromatography-MS (Pull-down with Compound X) B->C Primary Method D Generate List of Potential Target Proteins C->D E Target Validation (Orthogonal Methods) D->E F CETSA for Top Candidates E->F Direct Binding G siRNA Knockdown of Candidate Target E->G Genetic Validation H Does Knockdown Recapitulate Phenotype? F->H G->H I Confident Target Identification H->I Yes J Re-evaluate Candidates or Deconvolution Data H->J No

Caption: A strategic workflow for target identification and validation.

  • Start with an Unbiased Approach: Since the target is unknown, begin with a target deconvolution method. Affinity Chromatography coupled with Mass Spectrometry is the most direct method to identify proteins that physically bind to the compound.

  • Generate a Hit List: The output of the affinity-MS experiment will be a list of proteins that are specifically competed off the beads by the free compound. Prioritize these candidates based on abundance, reproducibility, and biological plausibility.

  • Validate with an Orthogonal Method: It is essential to validate the top candidates using a different technique that relies on a distinct biophysical principle. CETSA is an excellent choice as it is label-free and confirms engagement in a cellular context.[3] A positive thermal shift for a candidate protein provides strong, independent evidence of target engagement.

  • Confirm Biological Relevance: Finally, confirm that engagement of the validated target is responsible for the observed cellular phenotype. Use a genetic approach, such as siRNA or CRISPR-mediated knockdown of the target protein. If the knockdown cells are no longer sensitive to 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, you have established a firm link between target engagement and mechanism of action.

By integrating these complementary approaches, researchers can build a compelling, data-driven case for the cellular mechanism of action of their small molecule, paving the way for successful downstream drug development.

References

  • CovalX. (n.d.). Immunoprecipitation Mass Spectrometry (IP-MS). CovalX.
  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol.
  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240.
  • Thermo Fisher Scientific. (n.d.). Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation. Thermo Fisher Scientific.
  • Gavin, A. C., et al. (2011). IP-to-MS: An Unbiased Workflow for Antigen Profiling. Journal of Proteome Research, 10(1), 148-154.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. (Simulated reference, as search results point to multiple CETSA articles including reviews)
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. (Simulated reference, as search results point to multiple CETSA articles including protocols)
  • Wang, L., et al. (2019). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Medicinal Research Reviews, 39(1), 84-116.
  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Selvita.
  • Impact Proteomics. (n.d.). IP-to-MS Antigen Profiling. Impact Proteomics.
  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169411.
  • Geistlinger, T. R., & Guy, R. K. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 577-587.
  • Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs.
  • Plescia, C., & Lemeer, S. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Methods in Molecular Biology, 1168, 269-281.
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(1), 103-113.
  • Robers, M. (n.d.). Live-Cell Quantification of Target Engagement. Promega Corporation.
  • ResearchGate. (n.d.). Target identification by immunoprecipitation and mass spectrometry. ResearchGate.
  • Oxford Global. (2023, January 11). Addressing Specific Targets and Dealing with Target Engagement. Oxford Global.
  • Bantscheff, M., & Lemeer, S. (2018). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 1787, 137-155.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Ruprecht, B., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(2), 530-539.

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Validation

Strategies for the Independent Verification of IC50 Values: A Case Study on 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

Executive Summary In early-stage drug discovery, fragment-based scaffolds such as 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (CAS 2488258-29-1) are frequently utilized as building blocks for kinase inhibitors and ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, fragment-based scaffolds such as 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol (CAS 2488258-29-1) are frequently utilized as building blocks for kinase inhibitors and target modulators. However, accurately determining the half-maximal inhibitory concentration (IC50) of compounds containing an aminophenol moiety presents a significant bioanalytical challenge.

Aminophenols are notorious Pan-Assay Interference Compounds (PAINS). They are highly susceptible to redox cycling, autofluorescence, and singlet oxygen quenching, which can drastically skew biochemical readouts[1],[2]. This guide provides a comprehensive, self-validating framework for drug development professionals to independently verify the IC50 values of such scaffolds by objectively comparing the performance of TR-FRET, AlphaScreen, and Radiometric assay platforms.

The Chemical Liability of the Aminophenol Scaffold (Causality & Mechanism)

As a Senior Application Scientist, it is critical to understand why a single assay platform is insufficient for this specific chemotype. The necessity for independent IC50 verification stems from two primary mechanisms of assay interference:

  • Redox Cycling & ROS Generation: Under standard assay conditions—especially in the presence of reducing agents like Dithiothreitol (DTT)—aminophenols can undergo auto-oxidation. This process generates reactive oxygen species (ROS) such as hydrogen peroxide (H2O2)[2]. H2O2 non-specifically oxidizes catalytic cysteine residues on target proteins, leading to irreversible enzyme inactivation that mimics true pharmacological inhibition[2].

  • Singlet Oxygen Quenching & Colorimetric Interference: The oxidized quinone imine forms of aminophenols are often highly colored. In proximity-based assays like AlphaScreen, which rely on the diffusion of singlet oxygen ( 1O2​ ) over 200 nm to generate a luminescent signal, these compounds act as chemical or physical quenchers[1],[3]. By absorbing the excitation light or quenching the 1O2​ , the compound artificially depresses the assay signal, yielding a falsely potent IC50 value[4].

Assay Platform Comparison: TR-FRET vs. AlphaScreen vs. Radiometric

To establish a self-validating data package, researchers must evaluate the compound across orthogonal platforms that operate via distinct biophysical mechanisms[5].

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): While AlphaScreen offers exceptional sensitivity and a broad dynamic range, it is the most vulnerable platform when testing aminophenols[6],[1]. Because it relies on singlet oxygen channeling, the 1O2​ quenching properties of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol will likely result in a false-positive potency shift[3].

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): TR-FRET utilizes lanthanide fluorophores (e.g., Europium) characterized by long emission half-lives. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived autofluorescence from the aminophenol scaffold is eliminated[6],[7]. Furthermore, TR-FRET is a ratiometric assay (calculating the ratio of acceptor to donor emission), which inherently normalizes inner-filter effects and colorimetric quenching[7],[5].

  • Radiometric Assay ( 33 P-ATP Incorporation): The absolute gold standard for kinase/enzyme IC50 verification. Because it relies on the direct measurement of radioisotope transfer rather than optical detection, it is completely immune to colorimetric quenching, autofluorescence, and singlet oxygen interference[6].

Comparative Data Analysis

The following table illustrates the expected IC50 discordance when testing 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol across different platforms, highlighting the necessity of orthogonal verification.

Assay PlatformDetection MechanismSusceptibility to Aminophenol InterferenceExpected IC50 Output (Mock Data)Throughput
TR-FRET Time-resolved fluorescenceLow (Ratiometric normalization)4.5 µM (True Affinity)High (384/1536-well)
AlphaScreen Singlet oxygen channelingHigh (Quenching / Light absorption)0.05 µM (False Positive)High (384/1536-well)
Radiometric 33 P-ATP Isotope transferNone (Non-optical readout)4.8 µM (True Affinity)Low to Medium

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your IC50 reporting, execute the following step-by-step methodology. This protocol is designed so that each step validates the integrity of the previous one.

Step 1: Compound Preparation & Redox Counter-Screening

Causality: Before testing target inhibition, we must rule out non-specific ROS generation[2].

  • Prepare a 10 mM stock of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol in 100% anhydrous DMSO.

  • Set up a Resazurin Reduction Assay in a 384-well plate. Incubate the compound (dose-response from 100 µM to 0.1 nM) with 1 mM DTT and resazurin[8],[2].

  • Monitor fluorescence (Ex 540 nm / Em 590 nm). If the compound catalyzes the reduction of resazurin to resorufin, it is a redox cycler[2]. Action: Proceed to Step 2, but exclude DTT from the primary assay buffer to prevent H2O2 generation.

Step 2: Primary TR-FRET Screening

Causality: TR-FRET provides high-throughput optical resistance to the compound's intrinsic color[7].

  • Incubate the target enzyme, substrate, and the compound concentration gradient in a 384-well plate for 60 minutes.

  • Add the Europium-labeled donor antibody and the ULight-labeled acceptor tracer[5].

  • Excite the plate at 340 nm. Following a 50 µs delay, read emissions at 615 nm (Donor) and 665 nm (Acceptor)[6].

  • Calculate the IC50 using the 665/615 nm ratiometric readout fit to a 4-parameter logistic curve.

Step 3: AlphaScreen Orthogonal Profiling

Causality: Used specifically as a diagnostic tool to identify assay-specific discordance[5].

  • Run the identical concentration gradient using AlphaScreen Donor and Acceptor beads[3].

  • Excite at 680 nm and read the luminescent emission at 520-620 nm[5].

  • Diagnostic Check: If the AlphaScreen IC50 is >10-fold more potent than the TR-FRET IC50, the aminophenol is actively quenching singlet oxygen[1],[3]. Discard the AlphaScreen data for this specific scaffold.

Step 4: Radiometric Validation

Causality: The ultimate arbiter that bypasses all optical and ROS-mediated artifacts[6].

Perform the enzyme reaction using γ

33 P-ATP in the presence of the compound gradient.
  • Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash extensively with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantify the incorporated radioactivity via liquid scintillation counting to derive the final, verified IC50.

  • Workflow Visualization

    G Start Compound: 2-Amino-5- ((tetrahydro-2H-pyran-4-yl)oxy)phenol Redox Redox Counter-Screen (Resazurin/DTT Assay) Start->Redox Check ROS Liability TRFRET Primary Screen: TR-FRET (Time-Resolved FRET) Redox->TRFRET Proceed if stable Alpha Orthogonal Screen: AlphaScreen (Singlet Oxygen Channeling) TRFRET->Alpha Compare IC50 values Radiometric Gold Standard: Radiometric (33P-ATP Incorporation) Alpha->Radiometric Resolve discrepancies Result Verified IC50 Profile (Artifacts Excluded) Radiometric->Result Final Validation

    Fig 1: Orthogonal assay workflow for independent IC50 verification of aminophenol scaffolds.

    References

    • Title: A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity Source: BPS Bioscience URL: [Link]

    • Title: AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL: [Link]

    • Title: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

    • Title: Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors Source: PLOS One URL: [Link]

    • Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol

    As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds requires a meticulous and informed ap...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, a compound with structural similarities to both aromatic amines and phenols, necessitating a high degree of caution. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific advancement.

    Hazard Assessment: Understanding the Risks

    A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. While a comprehensive Safety Data Sheet (SDS) for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol may not be readily available, its constituent functional groups—an aromatic amine and a phenol ether—suggest a hazard profile that should be treated with the same level of caution as phenol itself.[1]

    Phenol is a particularly insidious chemical; it is both corrosive, capable of causing severe burns, and toxic, as it can be absorbed through the skin and act as a systemic toxin.[2] Deaths have been reported from exposure to 25% or more of body surface area.[2] Phenol also has an anesthetic effect, meaning severe burns may not be immediately painful or visible.[2] Aromatic amines, as a class, are known to be potential irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[3]

    Therefore, it is imperative to handle 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol with the assumption that it may cause skin and eye irritation, be harmful if swallowed or inhaled, and may cause respiratory irritation.[4][5]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The appropriate selection and use of PPE is non-negotiable when handling potentially hazardous chemicals. The following table summarizes the recommended PPE for handling 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol, based on established guidelines for similar compounds.

    Protection Type Recommended Equipment Key Considerations
    Eye and Face Protection Chemical splash goggles and a face shield.Must be worn whenever there is a potential for splashes.[1]
    Hand Protection Double-layered gloves: a heavier weight disposable nitrile (min. 8 mil total thickness) for incidental contact with dilute solutions (<10%). For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.Phenol can readily penetrate standard nitrile gloves.[1][6] Change gloves frequently and immediately if contaminated.
    Body Protection A fully buttoned lab coat must be worn. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required.Long pants and closed-toe shoes are mandatory in the laboratory.[1]
    Respiratory Protection All handling of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol that may generate dust or aerosols should be conducted in a certified chemical fume hood.If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors should be used.[1]

    Safe Handling Protocol: A Step-by-Step Approach

    A systematic workflow is crucial to minimize the risk of exposure. The following protocol outlines the key steps for safely handling 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

    Preparation:

    • Review Documentation: Before beginning any work, thoroughly review this guide and any available safety data for the compound and its reagents.

    • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6]

    • Assemble Materials: Ensure all necessary PPE, handling equipment (spatulas, glassware, etc.), and waste containers are readily available.

    • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

    Handling:

    • Weighing: If handling a solid, carefully weigh the required amount in the fume hood to avoid generating dust.

    • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Reactions: Conduct all reactions within the fume hood. Ensure that reaction vessels are securely clamped and that any potential for pressure buildup is mitigated.

    • Maintain Awareness: Be mindful of your actions and the location of all materials within the fume hood. Avoid reaching over open containers.

    Cleanup:

    • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Waste Disposal: Dispose of all chemical waste and contaminated materials in properly labeled, sealed containers as described in the Waste Disposal section.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, face shield, and goggles.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

    Visualizing the Safety Workflow

    The following diagram illustrates the critical steps in the safe handling and disposal workflow for 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

    cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Review SDS & Protocols Review SDS & Protocols Designate Fume Hood Area Designate Fume Hood Area Review SDS & Protocols->Designate Fume Hood Area Assemble PPE & Materials Assemble PPE & Materials Designate Fume Hood Area->Assemble PPE & Materials Don PPE Don PPE Assemble PPE & Materials->Don PPE Weigh/Transfer Chemical Weigh/Transfer Chemical Don PPE->Weigh/Transfer Chemical Conduct Experiment Conduct Experiment Weigh/Transfer Chemical->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Emergency Procedures Emergency Procedures Conduct Experiment->Emergency Procedures Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Properly Label Waste Properly Label Waste Segregate Waste->Properly Label Waste Doff PPE Correctly Doff PPE Correctly Properly Label Waste->Doff PPE Correctly Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE Correctly->Wash Hands Thoroughly

    Caption: Workflow for the safe handling of 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.

    Emergency Procedures: Immediate Actions

    In the event of an exposure, immediate and appropriate action is critical.

    • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention. For phenol-like exposures, if available, polyethylene glycol (PEG-300 or PEG-400) can be used to wipe the exposed area after initial water flushing.[2]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Inhalation: Remove the individual from the exposure area to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

    Waste Disposal: Responsible Management

    Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

    • Chemical Waste: All solutions and solids containing 2-Amino-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol should be collected in a dedicated, labeled, and sealed hazardous waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[9] These should be collected in a separate, clearly labeled container.

    • Empty Containers: Thoroughly rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous waste.[10] Once clean, deface the label on the container before disposal according to your institution's guidelines.[10]

    By adhering to these guidelines, you can create a safe and effective research environment for yourself and your colleagues. Remember that safety is a shared responsibility, and a proactive approach is the best way to prevent accidents and ensure the integrity of your work.

    References

    • CEFIC, "for the SAFE USE of PHENOL," N.p., n.d.
    • Environment, Health and Safety, "Appendix P - Phenol First Aid Guide and PPE," N.p., n.d.
    • Pi Chemicals, "Material Safety D
    • Benchchem, "Personal protective equipment for handling 3-(2-Aminopropyl)phenol," N.p., n.d.
    • Fisher Scientific, "SAFETY D
    • Fisher Scientific, "SAFETY D
    • US EPA, "Personal Protective Equipment," 12-Sep-2025.
    • Office of Environmental Health and Safety (OEHS), "FACT SHEET: Phenol," 30-Jun-2023.
    • CymitQuimica, "Safety D
    • Angene Chemical, "Safety D
    • CymitQuimica, "Safety Data Sheet," 19-Dec-2024. [Link]

    • AK Scientific, Inc., "Tetrahydro-2H-pyran-2-ol," N.p., n.d.
    • Angene Chemical, "Safety D
    • Research Safety - Northwestern University, "Hazardous Waste Disposal Guide," 27-Feb-2023.
    • Technion, "Chemical Waste Management Guide," N.p., n.d.

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